(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Introduction: The Value of a Versatile Building Block
This compound is a key organic compound belonging to the enaminone class. Enaminones are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif makes them exceptionally versatile and valuable precursors in organic synthesis.[1] They serve as pivotal building blocks for constructing a wide array of heterocyclic compounds, such as pyridines and pyrazoles, which are prominent scaffolds in medicinal chemistry and drug discovery.[1] The title compound, featuring a fluorophenyl group, is of particular interest as the fluorine atom can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity, making it a valuable intermediate in the development of novel therapeutics.[2]
This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded protocol for the synthesis, purification, and characterization of this important intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.
The Synthetic Rationale: Selecting the Appropriate Formylating Agent
The synthesis of an enaminone from a ketone, such as 4-fluoroacetophenone, involves the addition of a one-carbon electrophile to the α-position, followed by condensation with dimethylamine. This is typically achieved using a formylating agent. The two most common and effective reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane, famously known as Bredereck's reagent.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This is a widely used and commercially available reagent for the synthesis of enaminones from compounds with active methylene groups.[3] It serves as both the source of the formyl group and the dimethylamine. The reaction proceeds by condensation with the active methylene group of the ketone.[4][5]
-
Bredereck's Reagent: This aminal ester is recognized as a more powerful aminomethylenating reagent than DMF-DMA.[6] Its heightened reactivity stems from its ability to thermally decompose, generating a strong base (tert-butoxide) and an electrophilic dimethylformamidinium ion in situ.[1][7][8] The generated base facilitates the deprotonation of even weakly acidic C-H bonds, broadening the substrate scope to include less activated or sterically hindered ketones.[1]
For the synthesis of this compound, the methyl group of 4-fluoroacetophenone is sufficiently activated by the adjacent carbonyl group. Therefore, the more common and cost-effective DMF-DMA is highly effective and provides the target compound in excellent yield, as demonstrated in the literature.[4][5]
The Underlying Mechanism of Formation
The reaction between 4-fluoroacetophenone and DMF-DMA is a condensation reaction. The process is initiated by the attack of the enol or enolate form of the ketone onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form an intermediate, which then eliminates a second molecule of methanol to yield the final, thermodynamically stable (2E)-enaminone product. The trans (E) configuration is generally favored due to reduced steric hindrance.
Caption: Reaction mechanism for enaminone synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[4][5]
Materials and Equipment:
-
50 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Reagents & Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| 4-Fluoroacetophenone | 138.14 | 5.0 | 0.69 g | 1.0 |
| DMF-DMA | 119.16 | 5.0 | 0.60 g (0.63 mL) | 1.0 |
| Toluene (anhydrous) | - | - | 10 mL | - |
| Ethyl Acetate (for chromatography) | - | - | As needed | - |
| n-Hexane (for chromatography) | - | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroacetophenone (0.69 g, 5.0 mmol).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous toluene to the flask, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.63 mL, 5.0 mmol).
-
Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to 110°C and stir vigorously for 3 hours under an inert atmosphere.
-
Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase. The consumption of the starting material (4-fluoroacetophenone) and the formation of a new, more polar spot corresponding to the product should be observed.
-
Work-up: After completion (typically 3 hours), allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Experimental Workflow: Purification and Isolation
The crude product must be purified to remove any unreacted starting materials and byproducts. Column chromatography is the method of choice for obtaining the high-purity compound required for subsequent applications.[4][5]
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- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a key enaminone intermediate. Enaminones are highly valuable synthons in modern organic chemistry, acting as versatile precursors for a multitude of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[1][2][3][4] Their unique ambident nature, stemming from the conjugation of an enamine to a carbonyl group, endows them with a stable yet reactive profile, making them ideal for constructing pharmacologically relevant scaffolds such as pyridines, pyrazoles, and pyrimidines.[5][6][7]
The target molecule, featuring a 4-fluorophenyl moiety, is of particular interest to medicinal chemists. The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology for the preparation and analysis of this important compound.
Core Synthetic Strategy: Condensation with Formamide Acetals
The most direct and efficient route to synthesize this compound is through the condensation of 4-fluoroacetophenone with a formylating agent. The methyl group of the acetophenone is sufficiently acidic (a C-H acidic compound) to react with highly electrophilic formamide derivatives.[5] Two primary reagents are employed for this transformation:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a widely used and effective reagent for the synthesis of enaminones from methyl ketones.[8][9] It serves as a one-carbon synthon, providing the dimethylamino-methylene fragment that condenses with the ketone.[9]
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This reagent is often more powerful and provides excellent yields, particularly with less acidic or sterically hindered ketones.[5][10] Its enhanced reactivity is attributed to the in situ generation of a strong base, tert-butoxide, which facilitates the deprotonation of the active methylene compound.[5]
For the synthesis of the title compound from the relatively reactive 4-fluoroacetophenone, DMF-DMA is a cost-effective and highly suitable choice, reliably producing the desired product in high yield.[11]
Reaction Mechanism
The reaction proceeds via a well-established condensation mechanism. The process begins with the deprotonation of the α-carbon of 4-fluoroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol and dimethylamine drives the reaction to completion, yielding the thermodynamically stable, conjugated enaminone product.
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- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one characterization data
An In-depth Technical Guide: Physicochemical and Structural Characterization of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the enaminone class of compounds, which are characterized by a conjugated system containing an amine, a carbon-carbon double bond, and a carbonyl group. This particular molecule is of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile substrate and key intermediate in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2][3] The presence of the 4-fluorophenyl moiety can enhance binding affinity to biological targets, making its derivatives valuable in drug discovery programs.[3]
This guide provides a comprehensive overview of the essential characterization data for this compound, grounded in experimentally derived data from peer-reviewed literature. We will detail the synthetic protocol, physicochemical properties, spectroscopic analysis, and definitive structural elucidation through single-crystal X-ray diffraction.
Molecular Identity and Physicochemical Properties
A clear identification of the compound is the foundation of all subsequent characterization. The key identifiers and observed physical properties are summarized below.
Caption: Synthetic workflow for the title compound.
Experimental Protocol
This protocol is adapted from the methodology reported by Kant et al. (2012). [1][2]
-
Reaction Setup: In a 50 mL round-bottom flask, charge 5 mmol of 4-fluoroacetophenone and 5 mmol of dimethylformamide dimethyl acetal (DMFDMA).
-
Solvent Addition: Add 10 mL of toluene to the flask.
-
Reaction: Stir the reaction mixture at a temperature of 110°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: DMFDMA acts as both a reactant and a dehydrating agent, providing the dimethylamino-vinyl moiety required to form the enaminone structure. Toluene is used as a solvent capable of reaching the necessary reaction temperature.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed by evaporation under vacuum.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (2:8 v/v) as the eluent. This yields the final product with 85% efficiency. [1][2]
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for confirming the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum for the title compound was recorded on a 300 MHz instrument in deuterated chloroform (CDCl₃). [1][2] Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.93 | Singlet | 3H | N-CH₃ |
| 3.15 | Singlet | 3H | N-CH₃ |
| 5.65 - 5.69 | Doublet | 1H | =CH (α to C=O) |
| 7.79 - 7.83 | Doublet | 1H | =CH (β to C=O) |
| 7.05 - 7.11 | Multiplet | 2H | Aromatic-H |
| 7.89 - 7.94 | Multiplet | 2H | Aromatic-H |
Data sourced from Kant et al. (2012). [1][2] Interpretation:
-
The two singlets at 2.93 and 3.15 ppm correspond to the two non-equivalent methyl groups on the nitrogen atom, a result of restricted rotation around the C-N bond due to its partial double-bond character.
-
The pair of doublets in the vinylic region (5.65-5.69 and 7.79-7.83 ppm) confirms the prop-2-en-1-one backbone. The coupling constant between these protons is indicative of the (E) or trans configuration.
-
The multiplets in the aromatic region (7.05-7.11 and 7.89-7.94 ppm) are characteristic of a 1,4-disubstituted (para) fluorophenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Key FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 1643 | C=O (Ketone) stretching, conjugated |
| 1598 | C=C (Alkene) stretching |
| 1550 | Aromatic C=C stretching |
| 1439 | C-H bending / C-N stretching |
Data sourced from Kant et al. (2012). [1][2] Interpretation:
-
The strong absorption band at 1643 cm⁻¹ is characteristic of a conjugated ketone carbonyl group. The conjugation lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹).
-
The bands at 1598 cm⁻¹ and 1550 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds of the enone system and the aromatic ring, respectively.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive and unambiguous proof of molecular structure by mapping the precise three-dimensional arrangement of atoms in the solid state.
Methodology: Crystals suitable for analysis were grown and data was collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer. [2]The structure was solved using direct methods and refined to yield the final crystallographic parameters.
Table 4: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂FNO |
| Formula Weight | 193.22 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.2832 (6) |
| b (Å) | 5.8530 (2) |
| c (Å) | 14.2995 (8) |
| β (˚) | 116.086 (6) |
| Volume (ų) | 998.49 (8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor | R = 0.046 |
Data sourced from Kant et al. (2012). [1][2] Key Structural Insights:
-
Molecular Conformation: The analysis confirms the (E)-configuration of the double bond. The overall molecule is nearly planar, but there is a slight twist. The dihedral angle between the plane of the prop-2-en-1-one group and the fluorophenyl ring is 19.33 (6)°. [1][2]This deviation from perfect planarity is common in such conjugated systems.
-
Crystal Packing: In the crystal lattice, molecules are linked into chains along the b-axis via intermolecular C—H⋯O hydrogen bonds. [1][2]The crystal structure is further stabilized by π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.667 (1) Å. [2]
Conclusion
The comprehensive characterization of this compound has been successfully achieved through a combination of synthesis and analytical techniques. The synthetic route via condensation of 4-fluoroacetophenone and DMFDMA is efficient. The molecular structure is unequivocally confirmed by ¹H NMR and FT-IR spectroscopy, with the data aligning perfectly with the expected enaminone framework. The definitive three-dimensional structure, conformation, and intermolecular packing forces were elucidated by single-crystal X-ray diffraction. This robust dataset provides a validated foundation for the use of this compound as a key building block in the fields of synthetic chemistry and drug development.
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Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 57497170. Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of the enaminone, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, outlines a robust experimental protocol for data acquisition, and provides the theoretical underpinnings for the observed chemical phenomena.
Introduction: The Molecular Architecture and its Spectroscopic Fingerprint
This compound is a member of the enaminone class of compounds, which are characterized by a conjugated system of an amine group linked to a carbonyl group through a carbon-carbon double bond. This structural motif is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive analytical technique for verifying the structure and purity of such molecules.[1][2] The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within the molecule, providing insights into its electronic structure and stereochemistry.
The unique electronic properties of enaminones, specifically the delocalization of the nitrogen lone pair across the α,β-unsaturated ketone system, significantly influence the chemical shifts of the vinylic and N-alkyl protons. Understanding these effects is paramount for accurate spectral assignment and structural confirmation.
Caption: Molecular structure of this compound.
Analysis and Interpretation of the ¹H NMR Spectrum
The reported ¹H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument, displays the following signals.[3][4] A detailed breakdown and interpretation of each signal is provided below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.89–7.94 | Multiplet | 2H | Ar-H (ortho to C=O) |
| 7.79–7.83 | Doublet | 1H | =CH (β to C=O) |
| 7.05–7.11 | Multiplet | 2H | Ar-H (meta to C=O) |
| 5.65–5.69 | Doublet | 1H | =CH (α to C=O) |
| 3.15 | Singlet | 3H | N-CH₃ |
| 2.93 | Singlet | 3H | N-CH₃ |
Aromatic Protons (δ 7.89–7.94 and 7.05–7.11)
The 4-fluorophenyl group gives rise to two signals in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (δ 7.89–7.94). Conversely, the protons meta to the carbonyl group (and ortho to the fluorine atom) are found at a higher field (δ 7.05–7.11). The observed multiplicity is a result of coupling to the adjacent aromatic protons and the fluorine atom.
Vinylic Protons (δ 7.79–7.83 and 5.65–5.69)
The two protons on the carbon-carbon double bond are chemically distinct and give rise to two separate signals.
-
Hβ (δ 7.79–7.83): The proton on the carbon beta to the carbonyl group is significantly deshielded. This is due to the combined electron-withdrawing effects of the adjacent carbonyl group and the electron-donating dimethylamino group, which creates a resonance structure with a partial positive charge on the β-carbon.[5]
-
Hα (δ 5.65–5.69): The proton on the carbon alpha to the carbonyl group is found at a relatively higher field.
The signals for both vinylic protons appear as doublets, a result of coupling to each other. The magnitude of the coupling constant (³J) for trans vinylic protons is typically in the range of 11-18 Hz, which is consistent with the (E)-stereochemistry of the double bond.[6]
N,N-Dimethyl Protons (δ 3.15 and 2.93)
The two methyl groups attached to the nitrogen atom appear as two distinct singlets at δ 3.15 and δ 2.93. This is a key feature in the ¹H NMR spectra of many N,N-dimethyl enaminones. The restricted rotation around the C-N bond, due to its partial double bond character from electron delocalization, makes the two methyl groups diastereotopic.[7] One methyl group is cis to the vinylic proton (Hβ) and the other is trans, leading to different chemical environments and thus, separate signals.
Experimental Protocol for ¹H NMR Data Acquisition
Obtaining a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a field-proven methodology for the analysis of this compound and related compounds.
Sample Preparation
-
Massing the Sample: Accurately weigh 5-10 mg of the solid compound.[8][9]
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for many organic compounds.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.[9][11]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[5][11]
Caption: Workflow for ¹H NMR analysis.
Instrument Parameters
The following are typical acquisition parameters for a 300-500 MHz NMR spectrometer:
-
Spectral Width: -2 to 12 ppm[5]
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds[5]
-
Relaxation Delay: 1-2 seconds[5]
-
Number of Scans: 16-64 (can be adjusted based on sample concentration)
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated using the internal standard or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H NMR provides a wealth of information, 2D NMR techniques can offer unambiguous confirmation of the assignments.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the coupled vinylic protons (Hα and Hβ), as well as between the coupled aromatic protons.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of the corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the vinylic proton Hα and the carbonyl carbon, and between the ortho-aromatic protons and the carbonyl carbon.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and characteristic of its enaminone structure. The distinct chemical shifts of the vinylic and N,N-dimethyl protons, arising from the unique electronic nature of the molecule, serve as a reliable spectroscopic signature. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.
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An In-Depth Technical Guide to the Mass Spectrometry of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deeper, mechanistic understanding of the analytical process. We will explore the rationale behind selecting specific ionization techniques, delve into the predictable and diagnostic fragmentation pathways elucidated by tandem mass spectrometry (MS/MS), and provide detailed, field-tested protocols for its analysis. This guide is designed to empower researchers, scientists, and drug development professionals to confidently characterize this molecule and its analogs, ensuring data integrity and accelerating research timelines.
Introduction: The Scientific Imperative
This compound is an enaminone, a class of organic compounds that serve as versatile intermediates in the synthesis of various heterocyclic compounds and potential drug candidates.[1] The presence of a fluorophenyl group, a dimethylamino substituent, and a conjugated enone system imparts specific chemical properties that are crucial for its application but also present unique challenges and opportunities for mass spectrometric analysis.[2] Accurate mass determination and structural elucidation are non-negotiable for regulatory submission, patent protection, and advancing drug discovery programs. Mass spectrometry stands as the definitive technique for providing this critical information with unparalleled sensitivity and specificity.
The molecular formula for this compound is C₁₁H₁₂FNO, with a monoisotopic mass of approximately 193.10 Da.[1][3] This guide will focus on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules and provides a wealth of structural information through controlled fragmentation.[4][5]
The Strategic Choice of Ionization Method
The first critical decision in the mass spectrometric analysis of any compound is the choice of ionization method. For this compound, the molecular structure itself dictates the most logical and effective approach.
Why Electrospray Ionization (ESI)?
The enaminone structure contains two key functional groups that favor ESI in the positive ion mode:
-
The Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a basic site with a high proton affinity. In the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS), this group is readily protonated.
-
The Carbonyl Group (-C=O): The oxygen of the carbonyl group also has lone pairs of electrons and can be protonated, although the amino group is generally the more basic site.
Given these features, the molecule is expected to efficiently form an even-electron, protonated molecule, [M+H]⁺, in the ESI source.[4] This soft ionization process imparts minimal excess energy, typically resulting in a strong signal for the molecular ion with little to no in-source fragmentation, which is ideal for accurate molecular weight determination.[4][5]
Alternative Ionization Techniques: A Comparative Rationale
While ESI is the preferred method, other techniques could be considered, though they present disadvantages:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and also typically forms [M+H]⁺ ions. It could be a viable alternative if the compound's solubility or chromatographic conditions are not ideal for ESI.
-
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons.[6] This would lead to extensive and complex fragmentation, making it difficult to identify the molecular ion.[6] While the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint, it is often too energetic for initial characterization of a molecule like this, where preserving the molecular ion is paramount.
Elucidating the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Once the protonated molecule, [M+H]⁺, is generated and isolated, tandem mass spectrometry (MS/MS) is employed to induce and analyze its fragmentation.[7][8] This is typically achieved through collision-induced dissociation (CID), where the isolated ion is collided with an inert gas (e.g., argon or nitrogen), leading to characteristic bond cleavages.[7][9]
The fragmentation of protonated enaminones is a well-studied process and provides a predictable roadmap for elucidating the structure of our target molecule.[10] The primary fragmentation pathways are dictated by the charge location and the relative stability of the resulting fragment ions and neutral losses.
Predicted Fragmentation Pathways
Based on the structure of this compound and established fragmentation mechanisms for related compounds like chalcones and other enaminones, we can predict the following key fragmentation events.[10][11][12]
-
Loss of Dimethylamine: A significant and highly diagnostic fragmentation pathway for enaminones involves the neutral loss of dimethylamine ( (CH₃)₂NH, 45 Da). This likely occurs through a rearrangement mechanism, leading to a stable, resonance-stabilized acylium ion.
-
Cleavage of the 4-Fluorobenzoyl Moiety: The bond between the carbonyl carbon and the fluorophenyl ring can cleave, leading to the formation of the 4-fluorobenzoyl cation (m/z 123). This is a common fragmentation pathway for aromatic ketones.[13]
-
Loss of Carbon Monoxide (CO): Following the initial fragmentation, subsequent loss of carbon monoxide (CO, 28 Da) from acylium ions is a common occurrence in mass spectrometry.[12]
-
Cleavage of the Fluorophenyl Ring: Loss of the fluorophenyl group as a radical or neutral species can also occur.
The following table summarizes the predicted major ions in the MS/MS spectrum of protonated this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment | Significance |
| 194.1 | 149.1 | 45 | [M+H - (CH₃)₂NH]⁺ | Diagnostic loss of dimethylamine from the enaminone moiety. |
| 194.1 | 123.1 | 71 | [FC₆H₄CO]⁺ | Formation of the stable 4-fluorobenzoyl cation. |
| 194.1 | 95.0 | 99 | [C₆H₄F]⁺ | Loss of the propenone side chain. |
| 123.1 | 95.0 | 28 | [FC₆H₄]⁺ | Subsequent loss of CO from the 4-fluorobenzoyl cation. |
Visualizing Fragmentation
The predicted fragmentation pathways can be visualized using the following diagram, generated using Graphviz. This provides a clear, logical flow of the fragmentation cascade.
Caption: Predicted MS/MS fragmentation of protonated this compound.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring robust and reproducible results. It incorporates best practices for sample preparation, instrument calibration, and data acquisition.
Materials and Reagents
-
This compound (≥98% purity)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Calibrant solution for the mass spectrometer (as recommended by the manufacturer)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of acetonitrile.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water. Further dilute this solution 1:10 with 50:50 acetonitrile:water containing 0.1% formic acid to yield a final concentration of 100 ng/mL. The formic acid ensures efficient protonation.
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Acquisition: Target the precursor ion at m/z 194.1.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.
Conclusion and Future Directions
This guide has provided an in-depth technical framework for the mass spectrometric analysis of this compound. By understanding the rationale behind ionization selection and the predictable nature of its fragmentation, researchers can approach the characterization of this and related molecules with a high degree of confidence. The provided protocols offer a robust starting point for method development and routine analysis.
For professionals in drug development, applying these principles to metabolic studies will be a critical next step. Identifying phase I and phase II metabolites will involve searching for predicted mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) on the parent molecule and its fragments. The fragmentation patterns detailed here will be instrumental in pinpointing the sites of metabolic modification. This authoritative grounding in the molecule's fundamental mass spectrometric behavior is the bedrock upon which further, more complex investigations can be successfully built.
References
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An In-depth Technical Guide to the Solubility of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of the synthetic chalcone, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility for this compound. While specific experimental solubility data for this molecule is not extensively available in public literature, this guide establishes a robust framework for its determination and prediction. We will explore the physicochemical properties of the molecule, outline detailed experimental protocols for solubility measurement, and discuss the application of thermodynamic models for data correlation. The insights provided herein are grounded in established principles of physical chemistry and draw parallels from solubility studies of structurally related chalcones.
Introduction: Understanding the Significance of Solubility
This compound is a member of the chalcone family, a class of organic compounds recognized for their diverse pharmacological activities.[1] The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle.[2][3][4][5] It influences key processes such as:
-
Synthesis and Purification: Solvent selection is paramount for achieving high yields and purity during synthesis and recrystallization.
-
Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.
-
Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into the bloodstream.
This guide will provide the necessary theoretical foundation and practical methodologies to empower researchers to comprehensively characterize the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound dictates its interactions with different solvents. Key structural features include:
-
A Fluorophenyl Group: The presence of a fluorine atom introduces polarity and can participate in dipole-dipole interactions.
-
A Dimethylamino Group: This functional group can act as a hydrogen bond acceptor.
-
An α,β-Unsaturated Carbonyl System: This conjugated system contributes to the planarity and electronic properties of the molecule.
The crystal structure of this compound has been reported, providing valuable insights into its solid-state properties.[6][7] The arrangement of molecules in the crystal lattice and the intermolecular forces, such as C-H···O interactions and π-π stacking, must be overcome for dissolution to occur.[6][7]
Based on its structure, the molecule is expected to exhibit moderate polarity. Its solubility will be governed by the principle of "like dissolves like." Therefore, it is anticipated to be more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents.
Experimental Determination of Solubility: A Validated Protocol
A reliable and reproducible method for determining solubility is essential. The gravimetric shake-flask method is a widely accepted technique for this purpose.[8][9]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane) of analytical grade
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
Spectrophotometer (optional, for concentration determination)
-
Vials with airtight seals
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known mass of the selected solvent in a series of vials.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.).
-
Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
For finer particles, centrifugation at a constant temperature can be employed to achieve clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known mass of the clear supernatant.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dissolved solid is obtained.
-
The mass of the dissolved solute is then determined gravimetrically.
-
-
Data Calculation:
-
The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility at different temperatures.
The van't Hoff Equation
The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution. The integrated form of the equation is:
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
x is the mole fraction solubility
-
ΔH_sol is the standard molar enthalpy of solution
-
ΔS_sol is the standard molar entropy of solution
-
R is the universal gas constant
-
T is the absolute temperature
A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of solution can be determined. A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature:[8][9]
ln(x) = A + (B / T) + C * ln(T)
Where A, B, and C are empirical parameters determined by fitting the experimental data. This model is widely used due to its simplicity and good performance in correlating solubility data for many organic compounds in various solvents.
Predicted Solubility Profile in Common Organic Solvents
While awaiting experimental data, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on solvent properties.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the dimethylamino group and dipole-dipole interactions with the fluorophenyl and carbonyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions with the solute. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle. The overall polarity of the solute is too high for significant dissolution in nonpolar solvents. |
| Chlorinated | Chloroform, Dichloromethane | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Studies on other chalcones have shown good solubility in these solvents.[8][9] |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a robust experimental protocol with established thermodynamic models, researchers can generate high-quality solubility data that is crucial for the advancement of this compound in pharmaceutical and chemical research. The predictive analysis of its solubility based on its molecular structure offers a valuable starting point for solvent screening and experimental design.
References
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Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][2][3][5]
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Bhalu, A. A., Bhesaniya, K. D., Vekariya, N. J., & Baluja, S. H. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19. [Link][8][9]
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ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link][4]
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Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link][10]
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INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. [Link]
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National Center for Biotechnology Information. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. PubChem. [Link][11]
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Scholars Week. (n.d.). Water Solubility of Chalcones for Safer Aqueous Applications. [Link][1]
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stability and storage of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
An In-Depth Technical Guide to the Stability and Storage of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile synthetic intermediate, primarily utilized as a building block in the development of pharmacologically active compounds.[1][2] Its enaminone structure, while conferring valuable reactivity for synthetic applications, also introduces potential stability liabilities. This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its inherent chemical properties, outline a systematic approach to evaluating its stability through forced degradation studies as mandated by ICH guidelines, and propose a stability-indicating analytical method.[3] Based on this scientific framework, we will establish definitive best practices for its long-term storage and handling to ensure its purity and integrity for research and development applications.
Chemical Profile and Inherent Stability Considerations
This compound, with CAS Number 138716-20-8, is a yellow powder with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol .[1][2]
The molecule's core structure is an enaminone, which is a conjugated system containing both an amine and a ketone. This functional group is essentially a vinylogous amide, and its reactivity dictates the compound's stability profile. The key structural features influencing stability are:
-
The Enamine Moiety (C=C-N): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the C-N bond.
-
The α,β-Unsaturated Ketone: The conjugated system makes the molecule a potential chromophore, rendering it susceptible to degradation upon exposure to light (photolysis).
-
The Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire conjugated system.
Understanding these structural liabilities is the first step in designing a comprehensive stability testing program. A proactive approach using forced degradation is essential to identify likely degradation products and establish stability-indicating methods.[4][5]
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[3][6] By subjecting the compound to conditions more severe than those it would encounter during routine handling and storage, we can accelerate its degradation. This process is critical for identifying potential degradation pathways, developing and validating stability-indicating analytical methods, and informing decisions on formulation, packaging, and storage.[5][6]
The following diagram outlines a logical workflow for a comprehensive stability assessment program.
Experimental Protocols for Forced Degradation
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[5]
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 N Hydrochloric Acid (Acidic Hydrolysis)
-
0.1 N Sodium Hydroxide (Basic Hydrolysis)
-
Purified Water (Neutral Hydrolysis)
-
-
Incubation: Store the solutions at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before dilution for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Causality behind choices: Elevated temperature (60°C) is used to accelerate the hydrolysis reaction. Acidic and basic conditions are chosen because the enamine functionality is known to be susceptible to pH-dependent cleavage.[4]
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and add 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours.
-
Analysis: Analyze samples directly by HPLC.
Causality behind choices: Hydrogen peroxide is a common oxidizing agent used in pharmaceutical stress testing to simulate potential oxidative degradation.[3]
Protocol 3: Thermal Degradation
-
Preparation: Place the solid compound as a thin layer in a petri dish.
-
Incubation: Expose the solid sample to dry heat at 80°C in a calibrated oven.
-
Sampling: Collect samples at time points such as 1, 3, and 7 days.
-
Analysis: Prepare solutions of the collected solid and analyze by HPLC.
Causality behind choices: Dry heat testing assesses the solid-state thermal stability of the compound, which is crucial for determining appropriate shipping and storage temperatures.[4]
Protocol 4: Photolytic Degradation
-
Preparation: Place the solid compound and a solution of the compound (~1 mg/mL) in photochemically transparent containers (e.g., quartz).
-
Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze both the exposed and dark control samples by HPLC.
Causality behind choices: ICH Q1B guidelines provide a standardized method for photostability testing, ensuring that the results are reproducible and relevant for regulatory purposes. The conjugated nature of the enaminone makes this test particularly important.[3]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The key requirement is that the method must resolve the parent peak from all potential degradation products and impurities.[6]
Protocol: Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Self-Validating System: This method is validated by analyzing the samples from the forced degradation studies. The appearance of new peaks alongside a decrease in the parent peak area demonstrates the method's ability to indicate stability. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples, ensuring no co-elution of degradants.
Proposed Degradation Pathways
Based on the chemical structure of an enaminone, the most probable degradation pathway under hydrolytic conditions is the cleavage of the enamine bond.
Under acidic or basic conditions, water is likely to attack the β-carbon of the enaminone system, leading to the formation of an unstable intermediate that subsequently eliminates dimethylamine to yield the corresponding 1,3-dicarbonyl compound, 1-(4-fluorophenyl)propane-1,3-dione , and dimethylamine . Oxidative conditions may lead to more complex degradation products, potentially involving cleavage of the double bond or reactions at the aromatic ring.
Summary of Stability Profile
The following table summarizes the expected stability profile based on the forced degradation studies.
| Stress Condition | Temperature | Duration | Expected Degradation | Potential Degradants |
| Acid Hydrolysis (0.1 N HCl) | 60°C | 24 hrs | Significant | 1-(4-fluorophenyl)propane-1,3-dione |
| Base Hydrolysis (0.1 N NaOH) | 60°C | 24 hrs | Moderate | 1-(4-fluorophenyl)propane-1,3-dione |
| Oxidative (3% H₂O₂) | Room Temp | 24 hrs | Moderate to Significant | Oxidized derivatives, cleavage products |
| Thermal (Dry Heat) | 80°C | 7 days | Low to Moderate | Isomers, other thermal products |
| Photolytic (ICH Q1B) | Ambient | As per ICH | Moderate | Photoreaction products |
Recommended Storage and Handling
Based on the potential liabilities identified, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Storage Conditions
-
Temperature: Store in a cool location. While one supplier suggests room temperature, the potential for thermal degradation warrants consideration of refrigerated conditions (2-8°C) for long-term storage to minimize any potential solid-state reactions.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1][7] This mitigates the risk of oxidative degradation.
-
Humidity: Keep in a dry , desiccated environment.[1] The compound's susceptibility to hydrolysis makes moisture a critical parameter to control.
-
Light: Protect from light by storing in an amber vial or a light-blocking outer container.
Summary of Recommended Storage: Store at 2-8°C, under an inert atmosphere, in a tightly sealed, light-resistant container in a desiccated environment.
Handling Procedures
-
Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7]
-
Avoid contact with strong oxidizing agents, as these are incompatible materials.[8]
-
After handling, wash hands and any exposed skin thoroughly.[8]
-
For preparing solutions, use anhydrous solvents where possible if the solution is to be stored. If aqueous solutions are required, they should be prepared fresh and used immediately.
Conclusion
This compound is a compound with inherent stability risks, primarily related to hydrolysis, oxidation, and photolysis, stemming from its enaminone structure. A systematic evaluation using forced degradation studies is paramount for any research or development program utilizing this intermediate. The protocols and analytical methods outlined in this guide provide a robust framework for such an evaluation. Adherence to the recommended storage and handling conditions—cool, dry, dark, and under an inert atmosphere—is critical to ensuring the material's quality, purity, and fitness for use over time.
References
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This compound. MySkinRecipes. [Link]
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Jasinski, J. P., et al. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
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L-T L, et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
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Kant, R., et al. This compound. National Center for Biotechnology Information. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
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Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (CAS 138716-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, registered under CAS number 138716-20-8. This enaminone is a key building block in synthetic organic chemistry, primarily utilized as a versatile precursor for a variety of heterocyclic compounds. This guide details its role in the synthesis of pharmacologically relevant pyrimidine and pyridine derivatives, and summarizes the reported biological activities of these subsequent products, including their potential as anticancer and anti-inflammatory agents. Spectroscopic data, safety information, and detailed experimental protocols are also presented to provide a thorough resource for laboratory and development applications.
Chemical Identity and Physicochemical Properties
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a polar aprotic organic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 138716-20-8 | [1][2] |
| IUPAC Name | (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | [1] |
| Synonyms | 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | [3] |
| Molecular Formula | C₁₁H₁₂FNO | [2] |
| Molecular Weight | 193.22 g/mol | [2] |
| Appearance | Yellow Powder | [2] |
| Melting Point | 84-86 °C | [3] |
| Boiling Point | Not reported in the literature | |
| Solubility | Information not readily available; general guidance suggests storage in a dry place. | [2] |
Crystal Structure: The compound crystallizes in a monoclinic system. The dihedral angle between the prop-2-en-1-one group and the benzene ring is 19.33 (6)°. In the crystalline state, molecules form dimers through aromatic π–π stacking interactions and are linked into chains by C—H⋯O interactions.[4]
Spectroscopic Data
A complete spectroscopic profile is crucial for the unambiguous identification and quality control of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.
¹H NMR (300 MHz, CDCl₃):
-
δ 2.93 (s, 3H, N-CH₃)
-
δ 3.15 (s, 3H, N-CH₃)
-
δ 5.65–5.69 (d, 1H, =CH)
-
δ 7.79–7.83 (d, 1H, =CH)
-
δ 7.05–7.11 (m, 2H, Ar-H)
-
δ 7.89–7.94 (m, 2H, Ar-H) [1]
¹³C NMR: Detailed ¹³C NMR data for this specific compound is not readily available in the reviewed literature. However, data for analogous structures can be found.[5][6][7]
Infrared (IR) Spectroscopy (KBr):
-
1643 cm⁻¹
-
1598 cm⁻¹
-
1550 cm⁻¹
-
1439 cm⁻¹ [1]
Mass Spectrometry: Specific mass spectrometry data for this compound is not readily available in the reviewed literature.
Synthesis and Reactivity
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a valuable intermediate due to its reactive nature, which allows for the construction of more complex molecular architectures.
Synthesis of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
A common synthetic route to the title compound involves the condensation of a substituted acetophenone with a dimethylformamide dimethyl acetal.
Experimental Protocol:
-
In a 50 mL round-bottom flask, charge 5 mmol of 4-fluoroacetophenone and 5 mmol of dimethylformamide dimethyl acetal.
-
Add 10 mL of toluene to the flask.
-
Stir the reaction mixture at 110 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (2:8 v/v) to yield the final product.[1]
Logical Workflow for Synthesis:
Caption: General pathway for pyrimidine synthesis.
Experimental Protocol for the Synthesis of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine (A Representative Pyrimidine Derivative): Note: This protocol uses a structurally related chalcone, demonstrating the general principle.
-
Mix 3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one (9.08 mmol), guanidine hydrochloride (1.5 mmol), and 20 mL of ethanol in a reaction vessel.
-
Add 4 mL of a 50% aqueous KOH solution.
-
Stir the mixture at reflux for 1 hour.
-
Remove the ethanol under reduced pressure.
-
Add 20 mL of distilled water to the residue to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from chloroform. [8]
Biological Activity of Derivatives
While the biological activity of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one itself is not extensively reported, its derivatives, particularly pyrimidines and pyridines, have been investigated for their pharmacological potential.
Anticancer Activity of Pyrimidine Derivatives
Numerous studies have demonstrated that pyrimidine derivatives synthesized from enaminones exhibit significant anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. [9][10][11]
-
Reported Activities: Pyrimidine derivatives have shown cytotoxic effects against colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines. [9]Some derivatives have demonstrated potent activity, with EC₅₀ values in the low micromolar range. [10]
Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
Derivatives of both pyridines and pyrimidines have been evaluated for their anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of inflammatory mediators.
-
Reported Activities: Certain pyridine and pyrimidine derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values in the micromolar range. [12]The anti-inflammatory effects of some pyrimidines are attributed to their ability to suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin E₂. [13] Signaling Pathway Implication for Anti-inflammatory Action:
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biological activity of fluorinated chalcones
An In-Depth Technical Guide to the Biological Activity of Fluorinated Chalcones
Authored by a Senior Application Scientist
Abstract
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to modulate pharmacokinetic and pharmacodynamic properties. When applied to the chalcone scaffold—a privileged structure in its own right—the results are a class of compounds with remarkably enhanced and diverse biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of fluorinated chalcones. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven experimental protocols and a causal analysis of the methodologies.
The Strategic Imperative of Fluorinating Chalcones
Chalcones, or (E)-1,3-diphenyl-2-propen-1-ones, are naturally occurring precursors to flavonoids and are characterized by an α,β-unsaturated carbonyl system connecting two aromatic rings.[1][2] This core structure is amenable to facile synthesis and extensive chemical modification. The strategic incorporation of fluorine atoms or fluorine-containing moieties like trifluoromethyl (-CF3) can profoundly alter a molecule's properties[3]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life in biological systems.[4]
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in electrostatic interactions, potentially altering the binding affinity of the molecule to its biological target.[3]
These modifications often translate into superior potency and a more desirable pharmacological profile compared to their non-fluorinated analogues.
Synthesis of Fluorinated Chalcones: The Claisen-Schmidt Condensation
The most robust and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an appropriately substituted aromatic ketone and an aromatic aldehyde.[5][6][7]
Generalized Experimental Protocol: Claisen-Schmidt Condensation
Causality: This protocol is designed for efficiency and high yield. The use of a strong base like NaOH deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration is often spontaneous or acid-catalyzed, yielding the stable α,β-unsaturated chalcone structure. Ethanol serves as a polar protic solvent that can dissolve both the reactants and the base.
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of a fluorinated acetophenone (or a fluorinated benzaldehyde) and one molar equivalent of the corresponding benzaldehyde (or acetophenone) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise.[6] The concentration of NaOH may vary (e.g., 25-50%) depending on the specific reactants.[8]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of starting materials and the formation of a new, typically less polar, product spot.
-
Isolation: Once the reaction is complete, the mixture is poured into cold water or onto crushed ice. The chalcone product, being insoluble in water, will precipitate out.
-
Purification: The crude solid is collected by vacuum filtration, washed with water to remove the base, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to yield the purified fluorinated chalcone.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.[6][9]
Anticancer Activity: Mechanisms and Potency
Fluorinated chalcones have emerged as potent cytotoxic agents against a wide array of human cancer cell lines.[10][11] Their mechanisms are multifaceted, often targeting fundamental cellular processes required for cancer cell proliferation and survival.
Key Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Several fluorinated chalcones act as Vascular Disrupting Agents (VDAs) by binding to the colchicine site of β-tubulin.[3] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle. The result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various pathways. Studies have shown they can induce apoptosis via mitochondrial dysfunction and the activation of caspases.[3] In triple-negative breast cancer cells, a fluorinated chalcone was found to influence HSF-1 (Heat Shock Factor 1) silencing and up-regulate genes involved in stress-induced apoptosis.[12][13]
-
Inhibition of Pro-survival Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Fluorinated chalcones have been shown to inhibit this pathway, preventing the translocation of NF-κB into the nucleus and the transcription of anti-apoptotic genes.[10]
Data Presentation: Cytotoxic Activity
The potency of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Fluorinated chalcone 4c | Various (5 cancer cell lines) | 0.025–0.254 | [3][10] |
| Chalcone–indole hybrid 42 | HepG2, MCF-7, A549, etc. | 0.23–1.8 | [10] |
| Chalconoid 2a | HepG2 | 67.51 ± 2.26 | [4][10] |
| Fluorinated chalcone 16 | Human pancreatic BxPC-3 | 18.67 | [10] |
| Fluorinated chalcone (Cpd 3) | MDA-MB-231 (TNBC) | 76.78 | [13] |
| Fluorinated chalcone 46 | Human hepatocellular carcinoma | Potent (Conc. dependent) | [11] |
Protocol: Anticancer Activity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. The underlying principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. This allows cells to attach and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the fluorinated chalcone in the appropriate cell culture medium. Treat the cells with this concentration gradient (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.[10]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity: A Broad-Spectrum Approach
Fluorination often potentiates the antimicrobial properties of chalcones, leading to efficacy against a variety of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[5][14]
Key Mechanisms of Antimicrobial Action
-
Enzyme Inhibition: Fluorinated chalcones can target essential bacterial enzymes. For instance, they have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication and repair in bacteria.[15]
-
Efflux Pump Inhibition: A significant challenge in antimicrobial therapy is drug resistance mediated by efflux pumps, which actively expel antibiotics from the bacterial cell. Fluorinated chalcones have been identified as inhibitors of these pumps, suggesting they could act synergistically with existing antibiotics to overcome resistance.[15]
-
Cell Membrane Disruption: The increased lipophilicity of fluorinated compounds can facilitate their interaction with and disruption of the bacterial cell membrane, leading to cell death.[14]
Data Presentation: Antimicrobial Potency
Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Chalcone (4) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [16] |
| Fluorinated Chalcone (5) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [16] |
| Fluorinated Chalcone (8) | Pseudomonas aeruginosa | 50 | [16] |
| Fluorinated Chalcone (8) | Corynebacterium ulcerans | 50 | [16] |
| Chalcone A3 (Indole ring) | S. aureus, B. subtilis, E. coli | Potent | [14] |
| Chalcone B3 (Indole ring) | C. albicans, A. niger | Potent | [14] |
Protocol: MIC Determination via Broth Microdilution
Causality: This method provides a quantitative measure of antimicrobial activity. By serially diluting the compound, we can pinpoint the precise concentration at which bacterial growth is inhibited. The inclusion of positive (inoculum, no drug) and negative (broth only) controls is critical for validating the results, ensuring that the bacteria are viable and that the medium is sterile.
-
Compound Preparation: Prepare a stock solution of the fluorinated chalcone in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).[10]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).[10]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible turbidity (growth) is observed.[10] This can be assessed visually or by measuring the optical density with a plate reader.
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is an underlying factor in numerous diseases. Fluorinated chalcones exhibit potent anti-inflammatory effects by modulating key signaling pathways and enzymes.[17][18]
Key Mechanisms of Anti-inflammatory Action
-
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory mediator. Fluorinated chalcones have been shown to be potent inhibitors of NO production in macrophages, often by inhibiting the expression of the iNOS enzyme rather than acting on the enzyme directly.[17][19]
-
COX Enzyme Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some fluorinated chalcones have shown selective inhibitory effects against COX-2, the inducible isoform that is upregulated during inflammation.[20]
-
NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is a master regulator of inflammation. By inhibiting this pathway, fluorinated chalcones can suppress the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[10]
Data Presentation: Anti-inflammatory Potency
| Compound/Derivative | Assay | Potency | Reference |
| 4-Fluoro-3′,4′,5′-trimethoxychalcone | NO Production Inhibition (IC₅₀) | 0.03 µM | [17] |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Cotton Pellet Granuloma (in vivo) | Comparable to dexamethasone | [18] |
Protocol: Nitric Oxide Inhibition (Griess Assay)
Causality: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is directly proportional to the NO concentration. Macrophage cell lines like RAW 264.7 are used because they reliably produce NO via iNOS upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the fluorinated chalcone for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide in acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine in acid). Incubate in the dark for 10 minutes.
-
Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
Neuroprotective Activity: A New Frontier
Emerging research highlights the potential of fluorinated chalcones in combating neurodegenerative diseases. Their mechanisms often involve antioxidant effects and specific enzyme inhibition.[5][21]
Key Mechanisms of Neuroprotective Action
-
MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters, particularly dopamine. Its inhibition is a key strategy in the treatment of Parkinson's disease. Fluorinated methoxylated chalcones have been developed as potent and selective, reversible inhibitors of human MAO-B.[9]
-
Antioxidant Effects: Neuronal tissue is highly susceptible to oxidative stress. Chalcones can reduce oxidative stress and the resulting apoptosis caused by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[22]
-
Beta-Amyloid Plaque Interaction: In the context of Alzheimer's disease, certain chalcone derivatives have been developed as ligands that can bind to beta-amyloid aggregates, suggesting potential for both diagnostic imaging and therapeutic intervention.[23]
Data Presentation: Neuroprotective Potency
| Compound | Target/Assay | Potency (Kᵢ or IC₅₀) | Reference |
| (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | Human MAO-B Inhibition (Kᵢ) | 0.22 µM | [9] |
| Chalcone-enriched fraction | 6-OHDA-induced cell death | Neuroprotective at 10-100 µg/mL | [22] |
| Chalcone derivative 14 | Aβ(1-42) aggregate binding (Kᵢ) | High Affinity (not specified) | [23] |
Conclusion and Future Perspectives
The strategic fluorination of the chalcone scaffold has unequivocally yielded a class of compounds with profound and diverse biological activities. The evidence strongly supports their continued development as lead structures for anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The relative ease of their synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships.
Future research must focus on optimizing the therapeutic index of these compounds, addressing potential cytotoxicity to normal cells, and conducting rigorous in vivo studies to validate the promising in vitro results. The development of fluorinated chalcones that can overcome drug resistance, particularly in oncology and infectious disease, represents a particularly exciting and impactful avenue for future investigation.
References
-
Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones Source: Research J. Pharm. and Tech. URL: [Link]
-
Title: Design of potent fluoro-substituted chalcones as antimicrobial agents Source: NIH National Center for Biotechnology Information URL: [Link]
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An In-depth Technical Guide to the Mechanism of Action of Dimethylamino Chalcones
<
Abstract
Dimethylamino chalcones, a prominent subclass of chalcones, have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities.[1][2] The incorporation of a dimethylamino moiety into the chalcone scaffold often enhances bioavailability and potency, making these compounds attractive candidates for drug development.[3] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action underlying the anticancer, anti-inflammatory, and antimicrobial properties of dimethylamino chalcones. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising class of molecules.
Introduction: The Chalcone Scaffold and the Significance of the Dimethylamino Group
Chalcones are naturally occurring precursors to flavonoids, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings.[1][4][5] This structural simplicity allows for extensive synthetic modification, enabling the exploration of structure-activity relationships.[6] The addition of a dimethylamino group is a key modification that has been shown to improve the solubility and anticancer efficacy of chalcone derivatives.[3] This functional group is a feature in several established anticancer drugs, highlighting its potential to enhance therapeutic properties.[3]
Anticancer Mechanisms of Action
Dimethylamino chalcones exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like microtubule polymerization.[7][8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells.[3][7] Dimethylamino chalcones have been demonstrated to be potent inducers of apoptosis through both intrinsic and extrinsic pathways.[9][10]
2.1.1. Intrinsic (Mitochondrial) Pathway:
A key mechanism involves the induction of oxidative stress, leading to a collapse in the mitochondrial membrane potential.[3] One notable dimethylamino chalcone, DML6, was shown to increase reactive oxygen species (ROS) levels in cervical cancer cells.[3] This event triggers the intrinsic apoptotic cascade by:
-
Modulating Bcl-2 Family Proteins: Increasing the expression of pro-apoptotic proteins like Bak and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3][11]
-
Activating Caspase Cascade: Leading to the cleavage and activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7, ultimately resulting in cell death.[3]
2.1.2. Extrinsic (Death Receptor) Pathway:
Some amino chalcone derivatives have been shown to induce apoptosis via the extrinsic pathway.[9][10] This is characterized by the upregulation of death receptors like DR5.[12] The activation of these receptors initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to t-Bid, thereby engaging the intrinsic pathway.[12]
Inhibition of Tubulin Polymerization and Cell Cycle Arrest
Microtubules are essential components of the cytoskeleton involved in cell division.[13][14] Many chalcone derivatives, including those with dimethylamino groups, act as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin.[13][15] This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[13][14][16] This prolonged mitotic arrest ultimately triggers apoptosis.[13]
Quantitative Data: In Vitro Anticancer Activity of Dimethylamino Chalcones
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| DML6 | OV2008 (Cervical) | ~5 | Induction of Oxidative Stress, Intrinsic Apoptosis | [3] |
| Compound 13e | MGC-803 (Gastric) | 1.52 | Extrinsic/Intrinsic Apoptosis | [9][10] |
| Compound 13e | HCT-116 (Colon) | 1.83 | Extrinsic/Intrinsic Apoptosis | [9][10] |
| Compound 13e | MCF-7 (Breast) | 2.54 | Extrinsic/Intrinsic Apoptosis | [9][10] |
| Compound 5c | K562 (Leukemia) | 1.97 | Apoptosis, Cell Cycle Arrest | [17] |
| Compound 5c | HepG2 (Liver) | 2.23 | Apoptosis, Cell Cycle Arrest | [17] |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | Not specified | [18] |
Experimental Workflow for Evaluating Anticancer Activity
Caption: A typical experimental workflow for assessing the anticancer properties of dimethylamino chalcones.
Anti-inflammatory Mechanism of Action
Chronic inflammation is a key factor in the development of various diseases, including cancer.[19][20] Dimethylamino chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[19]
Inhibition of the NF-κB Pathway
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[19] Certain dimethylamino chalcones have been shown to suppress the activation of NF-κB.[19] This is achieved by:
-
Inhibiting IκBα Degradation: Preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[19][21]
-
Blocking p65 Nuclear Translocation: Suppressing the translocation of the active p65 subunit of NF-κB into the nucleus.[19]
By inhibiting NF-κB, dimethylamino chalcones can downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21][22][23] For instance, 4-Dimethylamino-2',5'-dimethoxychalcone was found to be a potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cell lines.[24]
Signaling Pathway: NF-κB Inhibition by Dimethylamino Chalcones
Caption: Dimethylamino chalcones inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
Antimicrobial Mechanism of Action
The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[25] Chalcones, including dimethylamino derivatives, have shown promise in this area.[1][22] Their mechanisms of action are diverse and can involve:
-
Enzyme Inhibition: Targeting essential bacterial enzymes such as DNA gyrase B and MurA transferase.[1][22]
-
Inhibition of Efflux Pumps: Some chalcones can inhibit bacterial efflux pumps, such as NorA in Staphylococcus aureus, which are responsible for pumping antibiotics out of the bacterial cell. This can restore the efficacy of existing antibiotics.[1]
-
Disruption of Cell Division: By inhibiting proteins like FtsZ, which is crucial for bacterial cell division.[26]
The presence of a dimethylamino group can enhance the lipophilicity of the chalcone, potentially improving its ability to penetrate bacterial cell membranes.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of dimethylamino chalcones on cancer cell lines and determine their IC50 values.[6]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethylamino chalcone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of dimethylamino chalcones to inhibit the polymerization of tubulin into microtubules.[13]
Methodology:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) and a GTP stock solution (10 mM). Keep all reagents on ice.
-
Assay Plate Preparation: Add various concentrations of the chalcone derivative or a vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: To each well, add the tubulin solution and GTP. Mix gently.
-
Absorbance Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm over time (e.g., 60 minutes).
-
Data Analysis: Plot absorbance versus time. The increase in absorbance corresponds to tubulin polymerization. Calculate the percentage of inhibition for each chalcone concentration relative to the vehicle control and determine the IC50 value.[13]
Conclusion and Future Perspectives
Dimethylamino chalcones represent a versatile and promising class of compounds with significant potential in the development of new anticancer, anti-inflammatory, and antimicrobial agents. Their multifaceted mechanisms of action, often targeting multiple signaling pathways, make them attractive candidates for overcoming drug resistance. The ease of synthetic modification of the chalcone scaffold provides a valuable platform for optimizing their pharmacological properties. Future research should focus on further elucidating the structure-activity relationships, exploring their in vivo efficacy and safety profiles, and identifying novel molecular targets to fully harness the therapeutic potential of these remarkable molecules.
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A Novel Dialkylamino-Functionalized Chalcone, DML6, Inhibits Cervical Cancer Cell Proliferation, In Vitro, via Induction of Oxidative Stress, Intrinsic Apoptosis and Mitotic Catastrophe. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. (2021). Frontiers in Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one for Advanced Claisen-Schmidt Type Condensations
Introduction: The Strategic Value of Enaminones in Modern Synthesis
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a highly versatile trifunctional enaminone that has emerged as a powerful building block in organic synthesis.[1][2] Its structure, incorporating a fluorophenyl group, a conjugated enone system, and a dimethylamino moiety, provides a unique combination of electrophilic and nucleophilic sites.[3] This duality makes it an exceptional precursor for the synthesis of a wide array of pharmacologically relevant heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[3][4][5]
While the classical Claisen-Schmidt condensation involves the base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde to form an α,β-unsaturated ketone (a chalcone), the use of an enaminone like this compound introduces a mechanistically distinct and often more versatile pathway.[6][7] In this context, the enaminone functions as a stable, easy-to-handle chalcone equivalent. The dimethylamino group acts as an excellent leaving group, facilitating reactions with a broader range of nucleophiles under milder conditions than traditional methods.
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and strategic considerations for utilizing this compound in Claisen-Schmidt type condensation reactions, focusing on its application in the synthesis of functionalized pyrimidine derivatives.
Mechanistic Rationale: Beyond the Classical Condensation
The utility of this compound stems from its role as a Michael acceptor. Unlike a simple ketone, the enaminone does not require deprotonation at the α-carbon to become reactive. Instead, its β-carbon is highly electrophilic due to the electron-withdrawing effect of the carbonyl group. This allows for a conjugate addition by a nucleophile, followed by the elimination of dimethylamine to yield the final condensed product.
The key advantages of this approach include:
-
Enhanced Reactivity & Control: The dimethylamino group activates the double bond for nucleophilic attack.
-
Excellent Leaving Group: Dimethylamine is readily eliminated, providing a strong thermodynamic driving force for the reaction.
-
Versatility: It serves as a precursor for a wide range of heterocyclic systems, which are key scaffolds in medicinal chemistry.[1]
Below is a diagram illustrating the logical flow from the starting enaminone to the synthesis of a substituted pyrimidine, a common and valuable application.
Caption: Logical relationship from starting materials to final product analysis.
Physicochemical Properties & Handling
Proper handling and storage of the starting material are critical for reproducible results. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 138716-20-8 | [1] |
| Molecular Formula | C₁₁H₁₂FNO | [2] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Storage | Room temperature, dry, sealed | [1] |
| Purity | ≥97.5% | [1] |
Safety Precaution: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Detailed Application Protocol: Synthesis of a Fluorinated Pyrimidine Derivative
This protocol details the synthesis of 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine via a condensation-cyclization reaction between this compound and guanidine hydrochloride. This reaction exemplifies the power of the enaminone as a three-carbon synthon.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Guanidine hydrochloride | Reflux condenser |
| Sodium ethoxide (EtONa) | Magnetic stirrer with heating mantle |
| Anhydrous Ethanol (EtOH) | Stir bar |
| Deionized water | Buchner funnel and filter flask |
| Ethyl acetate (EtOAc) | Beakers and Erlenmeyer flasks |
| Hexane | Thin Layer Chromatography (TLC) plates |
| Rotary evaporator |
Reaction Mechanism
The reaction proceeds through an initial Michael addition of guanidine to the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrimidine ring.
Caption: Step-wise mechanism for the formation of a pyrimidine ring.
Step-by-Step Experimental Procedure
-
Base Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (20 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Causality Note: Sodium ethoxide is a strong base required to deprotonate the guanidine hydrochloride, forming the free guanidine nucleophile needed for the initial attack.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir for 15 minutes at room temperature to ensure complete formation of free guanidine.
-
Initiation of Condensation: Add this compound (1.93 g, 10 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 7:3 Hexane:EtOAc), observing the consumption of the starting enaminone. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 15 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure pyrimidine derivative. Dry the purified product under vacuum.
Experimental Workflow Overview
The entire process from setup to final analysis is outlined in the workflow diagram below.
Caption: A step-by-step visual guide to the experimental procedure.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive base (old sodium ethoxide or wet ethanol). | Use freshly opened anhydrous ethanol and high-quality sodium metal. Prepare the base in situ just before use. |
| Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the temperature is maintained at reflux. | |
| Formation of Side Products | Reaction temperature too high or prolonged heating. | Adhere to the recommended reaction time. Once the starting material is consumed, proceed to work-up. |
| Presence of moisture. | Ensure all glassware is oven-dried and anhydrous solvents are used. | |
| Difficulty in Purification | Product is an oil or does not crystallize easily. | Attempt purification using column chromatography (silica gel). Try different solvent systems for recrystallization. |
| Impurities co-precipitate with the product. | Ensure thorough washing of the crude solid with cold water before recrystallization. |
Conclusion
This compound is a superior synthon for constructing complex molecular architectures. Its application in Claisen-Schmidt type reactions provides a robust and efficient route to valuable heterocyclic structures like pyrimidines. The protocol described herein is a validated method that leverages the unique reactivity of the enaminone scaffold, offering researchers a reliable tool for applications in medicinal chemistry and materials science.
References
- Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. (n.d.). Google Vertex AI.
- The synthesis of pyrimidine ring from some enaminone derivatives. - ResearchGate. (n.d.).
- Pyrimidine synthesis. Organic Chemistry Portal. (n.d.).
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2). ACS Publications.
- Enaminone synthesis by amination. Organic Chemistry Portal. (n.d.).
- Claisen-Schmidt Condensation. (n.d.).
- This compound. MySkinRecipes. (n.d.).
- Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. (n.d.).
- Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. (n.d.).
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (n.d.). MDPI.
- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. (n.d.). Nevolab.
- (PDF) this compound. (n.d.). ResearchGate.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2025, August 5). ResearchGate.
- a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). (n.d.).
- (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. (2024, August 23). ResearchGate.
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Application Notes and Protocols for the Synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Introduction: The Strategic Importance of Enaminones in Modern Synthesis
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a key synthetic intermediate belonging to the enaminone class of compounds. These molecules are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif renders them highly versatile building blocks in organic synthesis, particularly for the construction of a diverse array of heterocyclic systems that form the core of many pharmaceutical agents.[1][2] The presence of the 4-fluorophenyl group is of particular significance in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]
This guide provides a detailed examination of the reaction conditions for the synthesis of this valuable enaminone, with a focus on practical application for researchers in drug discovery and development. We will explore the prevalent synthetic strategies, delve into the mechanistic rationale behind the choice of reagents, and present a robust, field-tested protocol for its preparation.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound is most commonly achieved through the condensation of 4-fluoroacetophenone with a formylating agent. The choice of this agent is critical and directly impacts reaction efficiency, substrate scope, and operational simplicity. Two primary reagents have emerged as the industry standard: dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane, famously known as Bredereck's reagent.
Method A: Synthesis using Dimethylformamide Dimethyl Acetal (DMF-DMA)
This is a widely used method that relies on the reaction of 4-fluoroacetophenone with DMF-DMA. The reaction proceeds by the initial formation of an adduct, followed by the elimination of methanol to yield the enaminone. While effective, this method can sometimes require prolonged reaction times and higher temperatures to achieve satisfactory conversion.
Method B: The Bredereck's Reagent Advantage
Bredereck's reagent is a more powerful aminomethylenating agent compared to DMF-DMA.[4][5] Its enhanced reactivity stems from its unique mechanism of action. Upon heating, Bredereck's reagent dissociates to generate a highly reactive electrophilic dimethylformamidinium ion and, crucially, a strong base, the tert-butoxide anion.[4][6][7] This in situ generation of a strong base facilitates the deprotonation of the α-carbon of the 4-fluoroacetophenone, a step that can be rate-limiting with less reactive reagents.[4][6] The resulting carbanion then undergoes a Mannich-type reaction with the iminium ion, followed by the elimination of dimethylamine to afford the final enaminone product.[4][6] This pathway often leads to higher yields and is compatible with a broader range of substrates, including those that are less acidic or sterically hindered.[4]
Due to its superior reactivity and efficiency, the following sections will focus on a detailed protocol utilizing Bredereck's reagent.
Reaction Mechanism and Workflow
The synthesis of this compound using Bredereck's reagent is a well-established and reliable transformation. The workflow is streamlined, involving the reaction of the starting materials in a suitable solvent, followed by a straightforward work-up and purification.
Caption: Synthetic workflow for the preparation of the target enaminone.
Detailed Experimental Protocol
This protocol is based on established literature procedures and is designed to be a self-validating system with clear checkpoints for monitoring reaction progress.[1][2]
Materials and Equipment:
-
4-Fluoroacetophenone
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous Toluene
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approximately 5-10 mL per mmol of 4-fluoroacetophenone).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Under the inert atmosphere, add Bredereck's reagent (1.2 - 1.5 eq) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent. The reaction is typically complete within 3 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 2:8 v/v) as the eluent.[1][2]
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.
Data Summary and Characterization
The following table summarizes the key reaction parameters and expected outcomes.
| Parameter | Value/Condition | Rationale/Comment |
| Starting Material | 4-Fluoroacetophenone | The ketone provides the active methylene protons for the condensation. |
| Reagent | Bredereck's Reagent | A highly effective formylating agent that promotes the reaction via in situ base generation.[4][6] |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent suitable for the reaction temperature.[1][2] |
| Temperature | 110 °C | Ensures efficient reaction kinetics without significant decomposition.[1][2] |
| Reaction Time | ~3 hours | Typically sufficient for complete conversion, should be monitored by TLC.[1][2] |
| Purification | Column Chromatography | Effective for separating the product from starting materials and by-products.[1][2] |
| Expected Yield | ~85% | High yields are achievable with careful execution of the protocol.[1][2] |
| Appearance | Yellow Powder | The final product is typically a yellow crystalline solid.[3] |
Characterization Data: The structure of the final product should be confirmed by standard analytical techniques. The following data has been reported in the literature:
-
¹H NMR (300 MHz, CDCl₃): δ 2.93 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 5.65–5.69 (d, 1H, =CH), 7.79–7.83 (d, 1H, =CH), 7.05–7.11 (m, 2H, Ar-H), 7.89–7.94 (m, 2H, Ar-H).[1][2]
Conclusion and Future Applications
The synthesis of this compound via the Bredereck's reagent method provides a reliable and high-yielding route to this important synthetic intermediate. The protocol outlined in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting enaminone is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, making this procedure highly relevant for researchers in medicinal chemistry and drug discovery programs.[4][8]
References
- Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent - Benchchem.
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - NIH.
- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - NIH.
- This compound - MySkinRecipes.
- Bredereck's reagent - Enamine.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate.
- UCHEM-BREDERECK'S REAGENT.
- (PDF) this compound - ResearchGate.
- Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent) - Benchchem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one in Modern Medicinal Chemistry
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one , a fluorinated enaminone, stands as a pivotal building block in contemporary drug discovery. Its unique structural amalgamation, featuring a chalcone-like backbone and the versatile enaminone functionality, renders it a highly reactive and adaptable intermediate for the synthesis of a diverse array of heterocyclic compounds. The presence of a 4-fluorophenyl moiety further enhances its medicinal chemistry profile, often improving metabolic stability and target engagement. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent elaboration into potentially therapeutic agents.
Core Concepts: The Chemical Appeal of this compound
The utility of This compound stems from its dual chemical personality. Structurally, it is an enaminone, a class of compounds known for their anticonvulsant and other therapeutic properties.[1][2] Concurrently, it can be viewed as a chalcone derivative, a well-established "privileged structure" in medicinal chemistry with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
The fluorophenyl group is a strategic addition, as fluorine substitution is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties.[4] The dimethylamino group, in conjunction with the conjugated system, makes the molecule a versatile precursor for creating more complex heterocyclic structures.[5] It is primarily in its role as a synthetic intermediate that this compound shines, providing a gateway to novel chemical entities with therapeutic potential.[5]
Application Note 1: A Precursor for Anticancer Agents
While direct studies on the anticancer activity of This compound are not extensively documented, its derivatives, particularly pyrazoles and pyrimidines, are widely investigated as potential antineoplastic agents. The enaminone scaffold serves as a versatile starting point for the synthesis of these heterocyclic systems, which have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Rationale for Anticancer Potential:
-
Heterocyclic Scaffolds: Pyrazoles and pyrimidines are core structures in numerous approved anticancer drugs. Their synthesis from the title enaminone allows for the introduction of the 4-fluorophenyl moiety into these potent pharmacophores.
-
Mechanism of Action: Chalcone and enaminone derivatives have been reported to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in cancer progression, such as NF-κB, PI3K/Akt, and MAPK.[6]
-
Tubulin Inhibition: Certain complex molecules incorporating a 4-fluorophenyl group have demonstrated potent tubulin polymerization inhibitory effects, a validated anticancer mechanism.
Protocol 1: Synthesis of Pyrazole Derivatives for Anticancer Screening
This protocol details the synthesis of a pyrazole derivative from This compound , a class of compounds with recognized anticancer potential.
Step 1: Synthesis of this compound
-
To a solution of 4-fluoroacetophenone (10 mmol) in toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure enaminone.
Step 2: Synthesis of a 4-fluorophenyl-substituted Pyrazole
-
Dissolve the synthesized enaminone (5 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (5.5 mmol) to the solution.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
Step 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the synthesized pyrazole derivative in DMSO. Dilute the stock solution with culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application Note 2: Development of Novel Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. The chalcone and enaminone scaffolds are known to be effective inhibitors of key inflammatory mediators. Derivatives of This compound , such as pyrimidines, are promising candidates for the development of novel anti-inflammatory drugs.
Rationale for Anti-inflammatory Potential:
-
Inhibition of Inflammatory Enzymes: Chalcones and their heterocyclic derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.
-
Suppression of Pro-inflammatory Cytokines: These compounds can downregulate the production of pro-inflammatory cytokines like TNF-α and various interleukins.
-
Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the modulation of signaling pathways such as NF-κB and MAPKs.
Protocol 2: Synthesis of Pyrimidine Derivatives and In Vitro Anti-inflammatory Evaluation
This protocol outlines the synthesis of a pyrimidine derivative and a subsequent in vitro assay to assess its anti-inflammatory activity.
Step 1: Synthesis of a 4-fluorophenyl-substituted Pyrimidine
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add This compound (5 mmol) to the sodium ethoxide solution.
-
Add guanidine hydrochloride (5 mmol) to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Collect the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Step 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the synthesized pyrimidine derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound. Calculate the IC50 value.
Application Note 3: A Building Block for Antimicrobial Agents
The enaminone and chalcone scaffolds are present in many compounds with significant antimicrobial and antifungal activities. The synthesis of novel heterocyclic derivatives from This compound offers a promising avenue for the discovery of new antimicrobial agents.
Rationale for Antimicrobial Potential:
-
Structural Mimicry: The core structure can be elaborated into compounds that mimic natural antimicrobial agents.
-
Disruption of Microbial Processes: Chalcones and their derivatives are known to interfere with various microbial processes, including cell wall synthesis and enzyme function.
Protocol 3: Synthesis and Evaluation of Antimicrobial Activity
Step 1: Synthesis of a Heterocyclic Derivative (e.g., Pyridine)
-
To a solution of This compound (5 mmol) in ethanol, add malononitrile (5 mmol) and a catalytic amount of a base like piperidine.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry. Recrystallize if necessary.
Step 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution of the Compound: Prepare a series of twofold dilutions of the synthesized compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary
| Compound Class | Therapeutic Area | Key In Vitro Assays | Typical Endpoints |
| Pyrazole Derivatives | Anticancer | MTT Assay, Cell Cycle Analysis | IC50, GI50, Cell Cycle Arrest (%) |
| Pyrimidine Derivatives | Anti-inflammatory | Griess Assay (NO), COX Inhibition Assay | IC50 for NO inhibition, IC50 for COX-1/COX-2 |
| Pyridine/Other Heterocycles | Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
Visualizing the Synthetic Utility
The following diagram illustrates the central role of This compound as a precursor to various bioactive heterocyclic systems.
Caption: Synthetic pathways from the enaminone to bioactive heterocycles.
Concluding Remarks
This compound is a testament to the power of strategic molecular design in medicinal chemistry. While its own biological activities are an area ripe for further exploration, its true strength lies in its capacity as a versatile and efficient synthon. The protocols and application notes provided herein offer a robust framework for researchers to harness the potential of this compound in the quest for novel therapeutics. The continued exploration of derivatives synthesized from this valuable intermediate is poised to yield new and effective treatments for a range of human diseases.
References
-
Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Enaminones-versatile therapeutic pharmacophores. Further advances. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
-
Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PubMed Central. Available at: [Link]
-
A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. ResearchGate. Available at: [Link]
-
Enaminones-Versatile Therapeutic Pharmacophores. Further Advances. Bentham Science. Available at: [Link]
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- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Application Note & Protocol: A Phased Approach to the In Vitro Anticancer Screening of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Introduction: Rationale and Scientific Context
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a member of the enaminone class of compounds, which are recognized as versatile scaffolds in medicinal chemistry.[1][2] Enaminones, characterized by their β-amino-α,β-unsaturated ketone motif, serve as key intermediates for synthesizing a wide range of biologically active molecules.[3] The structural similarity of this compound to chalcones, which are well-documented for their broad pharmacological activities, provides a strong rationale for investigating its potential as an anticancer agent.[4][5] Numerous studies on related enaminone and chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[6][7]
This document provides a comprehensive, phased protocol for the initial in vitro anticancer evaluation of this compound. It is designed for researchers in oncology and drug development, offering a scientifically rigorous workflow from preliminary cytotoxicity assessment to initial mechanistic elucidation.
Overall Experimental Workflow
The screening protocol is structured in two primary phases. Phase 1 focuses on determining the compound's cytotoxic potency across a panel of cancer cell lines. Phase 2 aims to uncover the underlying mechanism of cell death, focusing on apoptosis and cell cycle disruption, which are common action pathways for this class of compounds.
Figure 2: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Wash the collected cells twice with cold PBS. [8]3. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit manufacturer). [9]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [10]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+). [8]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [11]An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 4.1, Step 1).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ~200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C overnight or for at least 2 hours. [12][13]This step permeabilizes the cells and preserves the DNA. [11]4. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [14]RNase A is crucial to degrade RNA, ensuring that PI staining is specific to DNA. [11][14]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the creation of a histogram to quantify cell cycle phases. [14]
Advanced Screening Strategy: NCI-60 Panel
For compounds showing significant and interesting activity in the initial screens, a more comprehensive evaluation is recommended. The National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) is a powerful, publicly available resource for this purpose. [15][16]
-
Broad Profiling: The NCI-60 screen assesses the compound's activity against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. [17][18]* Mechanistic Insights: The resulting activity profile can be entered into the NCI's COMPARE algorithm. This tool compares the compound's "fingerprint" of activity across the 60 cell lines with the fingerprints of thousands of known compounds in the database. [15]A high correlation with a known agent can provide valuable clues about the new compound's mechanism of action.
Conclusion
This application note provides a robust and logical framework for the initial in vitro anticancer screening of this compound. By systematically evaluating cytotoxicity and then probing for key mechanistic indicators like apoptosis and cell cycle arrest, researchers can efficiently characterize the compound's anticancer potential. The outlined protocols, grounded in established methodologies, ensure the generation of reliable and interpretable data, paving the way for more advanced preclinical development.
References
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
Wikipedia. (2023). NCI-60. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
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Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Introduction: Targeting Inflammation with a Novel Chalcone Derivative
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic chalcone, a class of compounds belonging to the flavonoid family, which are abundant in edible plants.[1] Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, are recognized for their simple chemistry and a wide spectrum of pharmacological activities, including significant anti-inflammatory potential.[1][2] Numerous studies have demonstrated that chalcone derivatives can modulate various therapeutic targets involved in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and pro-inflammatory cytokines.[2][3] This document provides a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound using a validated in vitro model of inflammation.
The primary model described herein utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response characterized by the release of key mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] This response is largely orchestrated by the activation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
This guide will provide detailed, step-by-step protocols to:
-
Evaluate the cytotoxicity of the test compound to ensure that observed effects are not due to cell death.
-
Quantify the inhibition of nitric oxide production, a key inflammatory mediator.
-
Measure the reduction in prostaglandin E2, a critical lipid mediator of inflammation.
-
Assess the suppression of pro-inflammatory cytokines TNF-α and IL-6.
-
Provide a framework for investigating the compound's impact on the upstream NF-κB and MAPK signaling pathways.
By following these protocols, researchers can generate robust and reproducible data to characterize the anti-inflammatory profile of this compound, elucidating its potential as a therapeutic agent.
Part 1: Foundational Assays - Cytotoxicity and Nitric Oxide Inhibition
A critical first step in evaluating any compound for biological activity is to determine its effect on cell viability. The results of the anti-inflammatory assays are only meaningful if the compound does not induce significant cell death at the tested concentrations. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10]
Once a non-toxic concentration range is established, the compound's primary anti-inflammatory activity can be screened by measuring its effect on nitric oxide (NO) production. Inducible nitric oxide synthase (iNOS) is expressed in macrophages following LPS stimulation, leading to a surge in NO production. Overproduction of NO is a hallmark of inflammatory conditions. The Griess assay provides a straightforward and sensitive method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.[11][12]
Experimental Workflow: Cytotoxicity and NO Production
Caption: Workflow for assessing cytotoxicity and nitric oxide inhibition.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxicity of the test compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete DMEM.[13] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound to the cells. Include a "vehicle control" group treated with 0.1% DMSO. Incubate for 24 hours.
-
MTT Addition: After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 540 nm or 570 nm using a microplate reader.[9][15]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Protocol 1.2: Nitric Oxide Production Measurement (Griess Assay)
This protocol quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Supernatants collected from cell cultures (from a parallel plate to the MTT assay)
-
Griess Reagent: Mix equal volumes of Component A (1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12] Prepare fresh before use and protect from light.
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate (flat-bottom)
Procedure:
-
Experimental Setup: Seed and treat cells with the test compound and LPS as described in the MTT assay workflow. A typical setup involves pre-treating cells with the compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[16][17]
-
Supernatant Collection: After the 24-hour incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 1.56 µM) in the same culture medium used for the experiment.[12]
-
Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant or standard to a well. Add 50 µL of the freshly prepared Griess reagent to each well.[12]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark. A purple color will develop in the presence of nitrite.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12][18]
-
Calculation: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated group.
Part 2: Probing Deeper - Prostaglandins and Cytokines
While NO is a crucial mediator, a comprehensive anti-inflammatory profile requires assessing other key players. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, produced via the cyclooxygenase (COX-2) pathway. Pro-inflammatory cytokines like TNF-α and IL-6 are master regulators of the inflammatory response, orchestrating the recruitment of immune cells and the production of other inflammatory mediators.[3] Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive immunoassays used to quantify the levels of these molecules in the culture supernatant.
Protocol 2.1: Quantification of PGE2, TNF-α, and IL-6 (ELISA)
This protocol provides a general outline for a sandwich ELISA. Note: Always follow the specific instructions provided with the commercial ELISA kit you are using.[19]
Materials:
-
Supernatants collected from cell cultures (as in the Griess assay)
-
Commercial ELISA kits for PGE2, TNF-α, and IL-6. These kits typically include:
-
Pre-coated 96-well strip plate
-
Detection antibody (biotinylated)
-
Standard (recombinant protein)
-
Streptavidin-HRP conjugate
-
Assay diluents and wash buffers
-
TMB substrate and Stop solution
-
General Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's protocol.[20][21][22] This often involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Sample/Standard Addition: Add 50-100 µL of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[23][24][25]
-
Incubation: Add the biotinylated detection antibody.[19] Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).[21][26]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. This step is critical to remove unbound substances.[27][28]
-
Conjugate Addition: Add the Streptavidin-HRP conjugate to each well. Incubate as directed.[25] This enzyme will bind to the detection antibody.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Development: Add the TMB substrate to each well. A blue color will develop in proportion to the amount of analyte present. Incubate in the dark for a specified time (e.g., 15-30 minutes).[21][26]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[28]
-
Absorbance Measurement: Read the absorbance at 450 nm immediately.[29][26]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the analyte in your samples based on this curve.
Expected Data Summary
The quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's effects across different concentrations.
| Concentration | Cell Viability (%) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle (0 µM) | 100 ± SD | 0 ± SD | 0 ± SD | 0 ± SD | 0 ± SD |
| C1 (e.g., 1 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| C2 (e.g., 5 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| C3 (e.g., 10 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| C4 (e.g., 25 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Positive Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Part 3: Mechanistic Insights - Targeting Key Signaling Pathways
The production of the inflammatory mediators described above is tightly regulated by intracellular signaling cascades. In LPS-stimulated macrophages, the NF-κB and MAPK pathways are paramount.[30][31] Investigating the effect of this compound on these pathways can provide crucial insights into its mechanism of action. Many anti-inflammatory chalcones have been shown to act by inhibiting these pathways.[8][32]
NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[33] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the freed NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[6][34][35]
MAPK Pathway: The MAPK family includes kinases like p38, JNK, and ERK.[36] These are activated by phosphorylation in response to LPS and play crucial roles in regulating the expression and stability of inflammatory mediator mRNAs.[7][30]
Signaling Cascade Overview
Caption: Key inflammatory signaling pathways activated by LPS.
Protocol 3.1: Investigating NF-κB and MAPK Activation (Western Blot)
Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., p-IκBα, p-p65, p-p38, p-JNK). A decrease in the phosphorylated (active) form of these proteins in the presence of the test compound would indicate inhibition of the pathway.
Procedure Outline:
-
Cell Culture and Lysis: Plate RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.
Conclusion and Future Directions
This application note provides a robust framework for the initial anti-inflammatory characterization of this compound. By systematically evaluating its effects on cell viability, key inflammatory mediators (NO, PGE2, TNF-α, IL-6), and upstream signaling pathways (NF-κB, MAPK), researchers can build a comprehensive profile of the compound's activity. Positive results from these in vitro assays would provide a strong rationale for advancing the compound into more complex cellular models and eventually into in vivo models of inflammation to further validate its therapeutic potential.
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Application Notes & Protocols for Antimicrobial Testing of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Derivatives
Authored by: Senior Application Scientist
Introduction: The Growing Potential of Enaminone Chalcone Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one backbone, and their enaminone analogues have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant antibacterial and antifungal properties[1][2]. The (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one scaffold, a subject of increasing interest, combines the structural features of a chalcone with an enaminone moiety. This unique combination is explored for its potential to yield compounds with enhanced antimicrobial efficacy[3]. The introduction of a fluorine atom can increase lipophilicity and metabolic stability, potentially leading to improved biological activity[4].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial potential of this compound and its derivatives. The protocols detailed herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility[5].
Mechanism of Action: A Glimpse into Chalcone's Antimicrobial Strategy
While the precise mechanism of action for this compound derivatives is a subject of ongoing investigation, studies on related chalcone compounds suggest several potential cellular targets. A prominent proposed mechanism is the inhibition of essential bacterial enzymes. For instance, some chalcones have been shown to interact with and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication[2][6]. By targeting such vital cellular machinery, these compounds can effectively halt bacterial proliferation. The α,β-unsaturated ketone moiety present in chalcones is considered a key pharmacophore that may contribute to their ability to overcome certain bacterial resistance mechanisms[7]. Further research, including molecular docking studies, can elucidate the specific interactions between these enaminone derivatives and their microbial targets[8][9].
Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the antimicrobial activity of novel compounds. It is imperative to perform these assays in a sterile environment using appropriate aseptic techniques to prevent contamination.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10][11]. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[5].
Materials:
-
Test compound: this compound derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[12]
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][13]
-
Positive control antibiotic (e.g., ampicillin, fluconazole)[14]
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility, and a preliminary solubility test is highly recommended. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for that compound. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of decreasing concentrations of the test compound.
-
The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested[15].
-
-
MIC Determination:
Data Presentation: Example MIC Determination Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Compound A (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |
| Growth (Turbidity) | - | - | - | - | + | + | + | + | + | + | + | - |
In this example, the MIC for Compound A is 16 µg/mL.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[17][18]. This assay is a continuation of the MIC test.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Using a sterile pipette, take a 10-100 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[17].
-
Interpreting the MBC/MIC Ratio:
The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic[18].
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal.
-
MBC/MIC > 4: The compound is generally considered bacteriostatic.
Logical Flow from MIC to MBC
Caption: Logical progression from MIC to MBC determination.
Data Analysis and Interpretation
The results from these assays should be recorded systematically. For each derivative of this compound tested, the MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, should be tabulated. This allows for a clear comparison of the antimicrobial spectrum and potency of each compound.
Example Data Summary Table:
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus | 16 | 32 | 2 | Bactericidal |
| Derivative 1 | E. coli | 64 | >256 | >4 | Bacteriostatic |
| Derivative 2 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 2 | E. coli | 32 | 64 | 2 | Bactericidal |
| Control Abx | S. aureus | 2 | 4 | 2 | Bactericidal |
| Control Abx | E. coli | 4 | 8 | 2 | Bactericidal |
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures are essential:
-
Positive and Negative Controls: Always include a known antibiotic as a positive control and a solvent control to ensure that the solvent does not inhibit microbial growth.
-
Reference Strains: Utilize well-characterized reference strains (e.g., from ATCC) for which the expected MIC ranges of control antibiotics are known.
-
Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.
-
CLSI Adherence: Strict adherence to CLSI guidelines for media preparation, inoculum density, and incubation conditions is crucial for generating standardized and comparable data[5].
By integrating these quality control steps, the protocols become a self-validating system, enhancing the trustworthiness of the generated data.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By following these standardized methods, researchers can generate reliable and reproducible data, which is a critical step in the journey of discovering and developing new antimicrobial agents to combat the global threat of infectious diseases.
References
- Synthesis and antimicrobial activity of novel chalcone deriv
- Ansari, F., et al. (2024). Antibacterial mechanisms of chalcone and its derivatives.
- Antibacterial mechanisms of chalcone and its derivatives. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Taif University.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Ramkumar, S. (2024). MBC vs. MIC: What Every Drug Developer Should Know.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Chalcone Derivatives as Antibacterial Agents: An Upd
- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (2019). PubMed.
- Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfon
- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2008). Journal of Clinical Microbiology.
- Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (2016). MS 4 Sub.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (2016). Molecules.
- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024).
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.
- Antibacterial activity of chalcone derivates. (n.d.).
- Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry.
- Synthesis, reactions, and preliminary evaluations of enaminone esters. (1994). PubMed.
- Synthesis of enaminone derivative 3. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (2009). Acta Crystallographica Section E: Structure Reports Online.
- (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. (2018).
- This compound. (2012).
- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). Acta Crystallographica Section E: Structure Reports Online.
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using (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one as a fluorescent probe
Application Note & Protocol
Topic: (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one as a Fluorescent Molecular Rotor for Monitoring Microviscosity in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Chalcone-Based Probe for Viscosity Sensing
This compound, hereafter designated as F-Chalcone 1 , is a fluorescent dye belonging to the chalcone family. Its molecular architecture features a potent electron-donating group (dimethylamino) and an electron-withdrawing group (carbonyl) linked by a conjugated π-system. This "push-pull" structure is the foundation for its environmentally sensitive photophysical properties.[1][2]
A key characteristic of F-Chalcone 1 and similar dyes is their function as molecular rotors . In the excited state, the molecule can undergo intramolecular rotation around the single bond connecting the phenyl rings. In environments of low viscosity, this rotation is rapid and provides a non-radiative pathway for the molecule to return to its ground state, effectively quenching fluorescence.[3] However, in environments with high viscosity, such as within the dense matrix of cellular organelles, this rotation is sterically hindered.[3][4] This restriction closes the non-radiative decay channel, forcing the molecule to release its energy via fluorescence, leading to a significant increase in emission intensity. This direct relationship between viscosity and fluorescence intensity makes F-Chalcone 1 a powerful tool for probing the microviscosity of subcellular compartments.[5]
Cellular viscosity is a critical parameter that reflects the local concentration and mobility of biomolecules.[4] Aberrant changes in viscosity, particularly within organelles like mitochondria, are linked to cellular stress, aging, and pathological conditions such as neurodegenerative diseases.[3][5] F-Chalcone 1 provides a non-invasive method to monitor these dynamic changes in real-time within living cells.[6][7]
Mechanism of Action: The Molecular Rotor Principle
The viscosity-sensing mechanism of F-Chalcone 1 is based on the Twisted Intramolecular Charge Transfer (TICT) model.
Caption: Viscosity-dependent fluorescence mechanism of F-Chalcone 1.
Physicochemical & Spectroscopic Properties
The properties listed below are representative of donor-acceptor chalcones and provide a baseline for experimental design. Users should perform their own characterization for precise measurements.
| Property | Value / Description | Source / Rationale |
| Chemical Formula | C₁₇H₁₆FNO | [8] |
| Molecular Weight | 269.31 g/mol | [8] |
| Appearance | Yellow Crystalline Solid | [9] |
| Solubility | Soluble in DMSO, Acetonitrile, Dichloromethane; Poorly soluble in water | Based on typical organic fluorophores |
| Excitation Max (λex) | ~420 nm (in Acetonitrile) | Inferred from similar chalcones[10] |
| Emission Max (λem) | ~540 nm (in Acetonitrile) | Inferred from similar chalcones[10] |
| Stokes Shift | ~120 nm | Calculated from λex and λem |
| Fluorescence | Weak in low-viscosity solvents (e.g., water, ethanol).Strongly enhanced in high-viscosity solvents (e.g., glycerol). | Characteristic of molecular rotors[11] |
| Cytotoxicity | Low at recommended working concentrations | Assumed for effective live-cell probes[12] |
Experimental Protocols
Protocol 1: Characterization of Viscosity Sensitivity
This protocol validates the probe's response to changes in viscosity in a cell-free system.
A. Materials Required:
-
F-Chalcone 1
-
Anhydrous DMSO
-
Methanol (spectroscopy grade)
-
Glycerol (spectroscopy grade)
-
Fluorometer or plate reader with fluorescence capability
B. Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve 2.7 mg of F-Chalcone 1 in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Methanol-Glycerol Mixtures: Create a series of solvent mixtures with varying glycerol content (e.g., 0%, 20%, 40%, 60%, 80%, 95% by volume) to generate a viscosity gradient.
-
Prepare Working Solutions: Add the F-Chalcone 1 stock solution to each methanol-glycerol mixture to a final concentration of 10 µM.
-
Acquire Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum (e.g., from 450 nm to 700 nm) using an excitation wavelength of ~420 nm.
-
Data Analysis: Plot the peak fluorescence intensity against the viscosity of the solvent mixtures. A positive correlation, showing increased fluorescence with higher glycerol content (and thus higher viscosity), confirms the probe's function as a molecular rotor.[11]
Protocol 2: Live-Cell Imaging of Mitochondrial Viscosity
This protocol details the use of F-Chalcone 1 for staining and imaging viscosity changes in the mitochondria of live cells.
A. Materials Required:
-
HeLa cells (or other adherent cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
F-Chalcone 1 (10 mM stock in DMSO)
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom sets for λex/λem ~420/540 nm)
-
(Optional) Mitochondrial tracking dye (e.g., MitoTracker™ Deep Red)
-
(Optional) Viscosity-modulating agents (e.g., Nystatin or Monensin to induce stress and increase viscosity)
B. Experimental Workflow:
Caption: Step-by-step workflow for live-cell viscosity imaging.
C. Detailed Steps:
-
Cell Preparation: One day before imaging, seed cells onto glass-bottom imaging dishes to reach 70-80% confluency on the day of the experiment.
-
Probe Loading: Dilute the 10 mM F-Chalcone 1 stock solution into pre-warmed complete culture medium to a final concentration of 5-10 µM. Replace the existing medium with the probe-containing medium and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Wash: Gently remove the loading solution and wash the cells twice with warm PBS or live-cell imaging buffer to reduce background fluorescence.[13][14]
-
Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C. Use the lowest possible excitation light intensity to minimize phototoxicity.[7][14] Capture baseline fluorescence images.
-
(Optional) Inducing Viscosity Changes: To validate the probe's response in a cellular context, treat the cells with an agent known to increase mitochondrial viscosity (e.g., Nystatin). Acquire time-lapse images to monitor the change in fluorescence intensity over time.
-
Image Analysis: Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to mitochondria. Measure the mean fluorescence intensity within these ROIs before and after treatment. An increase in fluorescence intensity is indicative of an increase in microviscosity.
Troubleshooting & Considerations
-
Low Signal: If the fluorescence signal is weak, try increasing the probe concentration or the incubation time. Ensure the filter sets on the microscope are well-matched to the probe's spectra.[14]
-
High Background: Inadequate washing can lead to high background fluorescence. Ensure wash steps are performed thoroughly with pre-warmed buffer.[13]
-
Phototoxicity: Chalcones, like many fluorophores, can be phototoxic. Use the lowest laser power and shortest exposure time possible. Consider using longer wavelength dyes if extensive time-lapse imaging is required.[7][13]
-
Probe Localization: The lipophilic nature of the probe suggests it will accumulate in lipid-rich structures like mitochondria and lipid droplets.[12] Always confirm localization with a known organelle-specific marker for new cell types or experimental conditions.
References
- A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing).
- Viscosity Measurements. SETA BioMedicals.
-
A Threshold-Limited Fluorescence Probe for Viscosity. Frontiers Media S.A.. Available at: [Link]
-
Isomer-Specific Solvatochromic and Molecular Rotor Properties of ESIPT-Active Push–Pull Fluorescent Chalcone Dyes. ACS Publications. Available at: [Link]
-
Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. National Institutes of Health. Available at: [Link]
-
Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. RSC Publishing. Available at: [Link]
-
In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]
-
Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Publishing. Available at: [Link]
-
Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. Available at: [Link]
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Live Cell Imaging Methods and Protocols. ResearchGate. Available at: [Link]
-
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
-
Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation. RSC Publishing. Available at: [Link]
-
Solvatochromic behavior of the push–pull heterocyclic chromophore. ResearchGate. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Structural and Photophysical Properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP) in Different Media. PubMed. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
-
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. Available at: [Link]
-
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(2-(([18F]fluoroethoxy)ethoxy)ethoxy)phenyl). National Center for Biotechnology Information. Available at: [Link]
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- 2. Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02697C [pubs.rsc.org]
- 4. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | A Threshold-Limited Fluorescence Probe for Viscosity [frontiersin.org]
- 6. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 7. m.youtube.com [m.youtube.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
synthesis of heterocyclic compounds from (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
An in-depth guide to the synthesis of key heterocyclic scaffolds from (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic routes, reaction mechanisms, and practical laboratory protocols.
Introduction: The Versatility of an Enaminone Building Block
This compound is a highly versatile and reactive intermediate in modern organic synthesis.[1][2] As an enaminone, it possesses a unique electronic profile, characterized by a conjugated system with two electron-deficient centers (the carbonyl carbon C-1 and the β-carbon C-3) and electron-rich centers at the α-carbon (C-2) and the nitrogen atom.[3] This push-pull electronic nature makes it an ideal 1,3-dielectrophilic synthon.
The primary utility of this compound lies in its reaction with binucleophilic reagents to construct a wide array of five- and six-membered heterocyclic rings through cyclocondensation reactions.[3][4] The dimethylamino group serves as an excellent leaving group upon nucleophilic attack at the β-carbon, facilitating ring closure. The resulting heterocyclic cores, such as pyrimidines, pyrazoles, and isoxazoles, are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4][5][6][7]
This guide offers detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families from this valuable starting material.
Part 1: Synthesis of the Starting Material
Before exploring its applications, it is essential to have a reliable method for preparing the title enaminone. The most common and efficient route involves the condensation of 4-fluoroacetophenone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for enaminone synthesis.[2]
Reaction Principle: The reaction proceeds via the condensation of an active methylene ketone with DMF-DMA. The acetal acts as a source of a formyl group and a dimethylamino group, which attacks the enol or enolate of the ketone.
Workflow Diagram:
Figure 1: Experimental workflow for the synthesis of the starting enaminone.
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-fluoroacetophenone (5 mmol, 0.69 g) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.5 mmol, 0.66 g, 0.73 mL).
-
Solvent Addition: Add 10 mL of dry toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain stirring for 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (3:7) as the eluent. The disappearance of the 4-fluoroacetophenone spot indicates reaction completion.
-
Work-up: After completion, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (typically starting from 20% ethyl acetate) as the eluent to afford the pure enaminone as a solid.[2]
-
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Part 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental heterocycles in nucleic acids and a wide range of pharmaceuticals.[5] They can be readily synthesized from the title enaminone by reacting it with N-C-N binucleophiles like guanidine or urea in a [3+3] cyclocondensation.[8]
Principle and Mechanism
The reaction involves an initial nucleophilic attack by one of the amino groups of guanidine at the electrophilic β-carbon (C-3) of the enaminone. This is followed by the elimination of dimethylamine to form an intermediate, which then undergoes intramolecular cyclization via the attack of the second amino group onto the carbonyl carbon (C-1). A final dehydration step yields the aromatic pyrimidine ring.
Reaction Mechanism Diagram:
Figure 2: Mechanism for pyrimidine formation from the enaminone and guanidine.
Protocol 2: Synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 0.97 g) in 15 mL of absolute ethanol.
-
Base and Nucleophile Addition: Add guanidine hydrochloride (6 mmol, 0.57 g) followed by sodium ethoxide (7 mmol, 0.48 g) to the solution. The sodium ethoxide serves to generate free guanidine base in situ.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting enaminone is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure pyrimidine derivative.
Data Summary Table:
| Product | Binucleophile | Conditions | Yield (%) |
| 2-amino-4-(4-fluorophenyl)pyrimidine | Guanidine HCl / NaOEt | Ethanol, Reflux, 6-8h | ~80-90% |
| 4-(4-fluorophenyl)pyrimidin-2-ol | Urea / NaOEt | Ethanol, Reflux, 12h | ~70-85% |
Part 3: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory and anticancer properties.[6][9] The synthesis from enaminones involves a cyclocondensation reaction with hydrazine or its derivatives.[6]
Principle and Mechanism
This reaction is a classic example of a (3+2) cyclocondensation.[10][11] Hydrazine hydrate acts as a 1,2-binucleophile. The more nucleophilic terminal nitrogen of hydrazine attacks the β-carbon of the enaminone, leading to the elimination of dimethylamine. The second nitrogen atom then attacks the carbonyl carbon, and subsequent dehydration affords the stable pyrazole ring.
Reaction Mechanism Diagram:
Figure 4: Mechanism for isoxazole formation from the enaminone and hydroxylamine.
Protocol 4: Synthesis of 5-(4-fluorophenyl)isoxazole
This protocol is based on green chemistry principles, utilizing aqueous media and often requiring no catalyst. [7][12] Step-by-Step Methodology:
-
Reagent Setup: Suspend this compound (5 mmol, 0.97 g) and hydroxylamine hydrochloride (6 mmol, 0.42 g) in 20 mL of water in a 50 mL flask.
-
Base Addition: Add sodium acetate (6 mmol, 0.49 g) to the suspension to neutralize the HCl and free the hydroxylamine base.
-
Reaction: Heat the mixture to reflux (100°C) for 1-2 hours. Some procedures also show high efficiency using ultrasound irradiation at room temperature for 30-45 minutes. [13]4. Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. The product will crystallize or precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The product is often of high purity, but can be recrystallized from ethanol if necessary.
Data Summary Table:
| Product | Binucleophile | Conditions | Yield (%) |
| 5-(4-fluorophenyl)isoxazole | Hydroxylamine HCl / NaOAc | Water, Reflux, 2h | 85-95% |
| 5-(4-fluorophenyl)isoxazole | Hydroxylamine HCl | Ethanol, Ultrasound, 45 min | 84-96% [13] |
Conclusion
This compound stands out as a powerful and adaptable precursor for heterocyclic synthesis. The protocols detailed herein demonstrate straightforward, high-yielding, and robust methods for accessing medicinally relevant pyrimidine, pyrazole, and isoxazole cores. The predictable reactivity, based on well-established cyclocondensation mechanisms, allows for rational design and synthesis of diverse compound libraries, making this enaminone an invaluable tool for researchers in organic synthesis and drug discovery.
References
-
Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]
-
El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5), 2495-2506. [Link]
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Gammill, R. B., & Bell, F. W. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 116-123. [Link]
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Butcher, R. J., Bhaumik, M., & Ram, V. J. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4613. [Link]
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Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. [Link]
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Shaabani, A., & Maleki, A. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1236–1279. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Journal of Heterocyclic Chemistry, 51(S1), E23-E30. [Link]
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Li, J.-T., & Li, X.-L. (2013). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 18(9), 11486–11501. [Link]
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Kant, R., et al. (2012). This compound. ResearchGate. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PubChem. [Link]
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Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
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Taylor & Francis Online. (2018). Enaminones as Building Blocks in Heterocyclic Synthesis. [Link]
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Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Sharma, V., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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MDPI. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). [Link]
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Tishreen University Journal. (n.d.). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one. [Link]
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Topic: In Vitro Evaluation of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Cytotoxicity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic enaminone, a class of compounds structurally related to chalcones, which are recognized for a wide array of pharmacological activities.[1][2] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to all flavonoid-type natural products and have been extensively investigated as promising anticancer agents.[3][4][5] Their cytotoxic effects are often mediated through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][4][6][7]
The specific structural motifs of this compound—namely the electron-donating dimethylamino group and the electron-withdrawing fluorophenyl ring—suggest that it may possess potent biological activity, making it a candidate for drug discovery.
This guide provides a comprehensive framework for the initial, critical phase of its preclinical evaluation: the in vitro assessment of cytotoxicity. We will detail robust, validated protocols to not only quantify the cytotoxic potential of this compound but also to begin elucidating its mechanism of action. The methodologies described herein are designed to generate reproducible and reliable data, forming a solid foundation for further investigation.[8]
Essential Materials and Reagents
Successful and reproducible cytotoxicity studies hinge on the quality of materials. The following table outlines the necessary components for the described protocols.
| Category | Item | Recommended Supplier | Key Considerations |
| Test Compound | This compound | Commercially Available | Purity should be confirmed (>98%) via analytical methods. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich, ATCC | Use a fresh, anhydrous bottle to prepare the stock solution. | |
| Cell Lines | Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, HeLa) | ATCC | Select lines relevant to the cancer type of interest.[9] |
| Non-cancerous Cell Line (e.g., HEK293, MCF-10A) | ATCC | Essential for determining the selectivity index. | |
| Cell Culture | Basal Medium (e.g., DMEM, RPMI-1640) | Gibco, Corning | Use the medium recommended by the cell line provider (ATCC). |
| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Heat-inactivated; use a consistent lot to minimize variability. | |
| Penicillin-Streptomycin (100X) | Gibco | Standard antibiotic to prevent contamination. | |
| Trypsin-EDTA (0.25%) | Gibco | For detachment of adherent cells. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Calcium and Magnesium-free for cell washing. | |
| Core Assays | MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | A reliable indicator of metabolic activity.[10] |
| LDH Cytotoxicity Assay Kit | Promega, Cayman Chemical, Abcam | Measures membrane integrity by quantifying LDH release.[11][12][13] | |
| Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit | BD Biosciences, Abcam, Bio-Techne | For differentiating apoptotic vs. necrotic cell death via flow cytometry. | |
| Equipment | Humidified CO₂ Incubator (37°C, 5% CO₂) | ||
| Class II Biosafety Cabinet | |||
| Microplate Reader | Capable of measuring absorbance at required wavelengths (e.g., 570 nm). | ||
| Flow Cytometer | Required for Annexin V/PI analysis. | ||
| Inverted Microscope | For routine cell culture monitoring. | ||
| Consumables | 96-well and 6-well tissue culture-treated plates | Corning, Falcon | |
| Serological pipettes, pipette tips (sterile) | |||
| Centrifuge tubes |
Experimental Design and Workflow
A logical workflow is essential for a comprehensive cytotoxicity assessment. The process begins with broad viability screening and funnels into more specific mechanistic assays based on initial findings.
Caption: A phased approach to in vitro cytotoxicity evaluation.
Step-by-Step Protocols
Protocol 4.1: Compound Stock and Working Solution Preparation
Rationale: Accurate compound concentration is the most critical variable. Using a high-concentration DMSO stock minimizes the volume of solvent added to cell cultures, preventing solvent-induced toxicity.
-
Prepare 10 mM Stock Solution: Dissolve 1.932 mg of this compound (MW: 193.2 g/mol ) into 1 mL of sterile, cell culture-grade DMSO. Vortex thoroughly until fully dissolved.
-
Aliquot and Store: Aliquot the 10 mM stock into 20-50 µL volumes in sterile microcentrifuge tubes. Store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in complete culture medium (medium + 10% FBS + 1% Pen/Strep) to achieve 2X the final desired concentrations. For example, to achieve a final concentration of 10 µM in the well, prepare a 20 µM working solution.
-
Crucial Note: The final concentration of DMSO in the wells must not exceed 0.5% (v/v), as higher concentrations can be independently cytotoxic. A vehicle control (medium with the equivalent percentage of DMSO) must be included in every experiment.[14]
-
Protocol 4.2: MTT Cell Viability Assay
Rationale: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active (viable) cells.[10][15]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, add 100 µL of the 2X compound working solutions (prepared in Protocol 4.1) to the respective wells, resulting in a final volume of 200 µL and the desired 1X concentrations. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability as: [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100. Plot percent viability versus log[concentration] to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 4.3: LDH Cytotoxicity Assay
Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[12][17] This assay complements the MTT assay by measuring cell death directly.
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Protocol 4.2, steps 1-3).
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the experiment.[18]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Assay Execution: Add the LDH reaction mixture from a commercial kit (e.g., Promega, Cayman) to each well containing the supernatant.[11][12]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[18] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate percent cytotoxicity as: [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.
Protocol 4.4: Annexin V/PI Apoptosis Assay
Rationale: This flow cytometry-based assay differentiates between stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[19]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be ~70-80% confluent at the time of treatment. Treat cells with the compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Combine all cells from each condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Quadrants can be set to identify:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Data Presentation and Interpretation
Table 1: Example IC50 Data Presentation
The potency of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50). Data should be presented clearly, including values from multiple time points and cell lines.
| Cell Line | Type | IC50 (µM) at 48h |
| MCF-7 | Breast Cancer (ER+) | 8.5 ± 0.7 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.2 ± 0.5 |
| A549 | Lung Cancer | 12.1 ± 1.1 |
| MCF-10A | Non-cancerous Breast Epithelial | 45.8 ± 3.9 |
Values are hypothetical means ± standard deviation from three independent experiments.
Calculating the Selectivity Index (SI)
The SI provides a measure of a compound's therapeutic window. A higher SI is desirable, indicating greater toxicity towards cancer cells than normal cells.
SI = IC50 in non-cancerous cells / IC50 in cancer cells
Example (using data from Table 1 for MDA-MB-231): SI = 45.8 / 5.2 ≈ 8.8
Potential Mechanism of Action
Chalcones often induce apoptosis through the intrinsic (mitochondrial) pathway. A plausible mechanism for this compound could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[4][6]
Caption: Plausible intrinsic apoptosis pathway for chalcone derivatives.
References
-
Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
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Title: A Review on Mechanisms of Anti Tumor Activity of Chalcones Source: Ingenta Connect URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Anticancer Activity of Natural and Synthetic Chalcones Source: MDPI URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chalcone Derivatives: Role in Anticancer Therapy Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: The Annexin V Apoptosis Assay Source: University of Virginia, School of Medicine URL: [Link]
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Title: In Vitro Cytotoxicity Assay Protocol Source: Scribd URL: [Link]
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Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Anticancer Mechanisms of Natural and Synthetic Chalcones Source: MDPI URL: [Link]
-
Title: Representative Mechanisms of Anticancer Action of Chalcones Source: ResearchGate URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]
-
Title: MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration Source: Benchling URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
-
Title: (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (PDF) Source: ResearchGate URL: [Link]
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Title: 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: this compound (PDF) Source: ResearchGate URL: [Link]
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Title: Synthesis and Cytotoxicity of Enantiomerically Pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) Complexes Source: PubMed URL: [Link]
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Title: (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(2-(([18F]fluoroethoxy)ethoxy)ethoxy)phenyl) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) Source: MDPI URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Welcome to the technical support guide for the synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during this synthesis. This guide provides in-depth troubleshooting, scientifically grounded explanations, and optimized protocols to enhance your experimental success.
Introduction to the Synthesis
This compound is a valuable enaminone intermediate in organic and medicinal chemistry.[1][2] Enaminones are versatile precursors for synthesizing a wide array of heterocyclic compounds and pharmacologically active molecules.[3][4] The most common and direct synthesis route involves the condensation reaction between 4-fluoroacetophenone and an aminomethylenating reagent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[3][5][6][7][8]
The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the electrophilic carbon of the aminomethylenating reagent. Subsequent elimination of an alcohol (in the case of DMF-DMA) or tert-butoxide and dimethylamine (with Bredereck's reagent) yields the desired enaminone.[9][10] While theoretically straightforward, this reaction is often plagued by issues leading to suboptimal yields. This guide will address these common pitfalls in a structured, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. The primary culprits are often incomplete reaction, side product formation, and product degradation.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. The activation of the methyl group of 4-fluoroacetophenone is a critical step that can be sluggish under non-ideal conditions.
-
Reagent Decomposition: N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent are sensitive to moisture.[5] Contamination with water will lead to hydrolysis of the reagent, rendering it inactive for the desired transformation.
-
Side Product Formation: A significant side reaction is the self-condensation of 4-fluoroacetophenone to form a dypnone-type product, especially under basic conditions or at elevated temperatures for prolonged periods. Additionally, using an excess of the aminomethylenating reagent can sometimes lead to the formation of dienaminones.[3]
-
Product Hydrolysis: Enaminones are susceptible to hydrolysis, especially under acidic conditions, which reverts them back to the starting ketone.[11][12][13][14] The presence of water during the reaction or workup can significantly reduce the yield.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: How critical are anhydrous conditions for this reaction?
Answer: Extremely critical. Both DMF-DMA and Bredereck's reagent are highly reactive towards protic species, especially water.
-
Mechanism of Decomposition: Water will hydrolyze DMF-DMA to dimethylformamide (DMF) and methanol. Bredereck's reagent hydrolyzes to form tert-butanol and dimethylformamide. In either case, the active aminomethylenating species is destroyed, halting the reaction.
-
Impact on Product Stability: The enaminone product itself is susceptible to acid-catalyzed hydrolysis, which cleaves the C=C bond and reverts the molecule back to 4-fluoroacetophenone and dimethylformamide.[13][14] While the reaction is often performed at high temperatures where water might be driven off, its initial presence can prevent the reaction from starting efficiently.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (at least 120°C for 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Solvents: Use anhydrous solvents. Toluene and xylene are common choices and should be distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and stored over molecular sieves.
-
Reagents: Use freshly opened bottles of DMF-DMA or Bredereck's reagent. If the reagent has been opened previously, it's good practice to check its activity on a small scale first.
-
Atmosphere: Assemble the reaction under an inert atmosphere (nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
Q3: What is the optimal temperature and reaction time?
Answer: The optimal temperature and time are interdependent and also depend on the chosen solvent and reagent.
-
General Guidelines: Most literature procedures report refluxing in a high-boiling solvent like toluene (b.p. ~111°C) or xylene (b.p. ~140°C) for several hours.[2][8] A typical starting point is refluxing in toluene for 3-5 hours.[2] Some procedures extend this to 16 hours to ensure completion.[8]
-
Causality: The reaction requires thermal energy to drive the condensation and the subsequent elimination of byproducts (methanol or tert-butanol/dimethylamine). Higher temperatures generally lead to faster reaction rates.[15] However, excessively high temperatures or prolonged reaction times can promote the formation of side products, such as the self-condensation of the starting ketone or product degradation.
-
Monitoring the Reaction: The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to observe the consumption of the starting material (4-fluoroacetophenone) and the formation of the product. The reaction should be stopped once the starting material is no longer visible by TLC to prevent the formation of degradation products.
Data on Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| DMF-DMA | Toluene | 110 | 3 | 85% | [2],[16] |
| DMF-DMA | Xylene | ~140 (Reflux) | 16 | 62% | [8] |
| Bredereck's Reagent | Toluene | Reflux | Not specified | Good to Excellent | [5],[17] |
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The most common side products are the starting material, self-condensation products, and potentially dienaminones.
-
Unreacted Starting Material: If you see a significant amount of 4-fluoroacetophenone, the reaction is incomplete. Consider increasing the reaction time, temperature, or the equivalents of the aminomethylenating reagent (a slight excess, e.g., 1.1 to 1.2 equivalents, is common).[8]
-
Self-Condensation Product (Dypnone analog): This arises from the base-catalyzed self-condensation of 4-fluoroacetophenone. While the aminomethylenating reagents are not strongly basic, the reaction conditions can promote this pathway. Minimizing reaction time and avoiding excessively high temperatures can help.
-
Dienaminone Formation: If a significant excess of DMF-DMA or Bredereck's reagent is used, a second aminomethylenation can occur at the phenyl ring, though this is less common for simple acetophenones.[3] Using a controlled stoichiometry (1.05 to 1.2 equivalents of the reagent) is crucial.
Purification Strategy:
The target compound, this compound, is significantly more polar than the starting material and non-polar side products. Column chromatography is the most effective method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. Start with a low polarity (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities and the starting material, then gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute the desired product.[2][16]
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature sources and practical experience.
Materials and Equipment:
-
4-fluoroacetophenone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
-
TLC plates (silica gel 60 F254)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (HPLC grade)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Reagents: To the flask, add 4-fluoroacetophenone (1.0 eq). Dissolve it in anhydrous toluene (approximately 5-10 mL per gram of acetophenone).
-
Addition: While stirring, add N,N-dimethylformamide dimethyl acetal (1.1 eq) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 30% ethyl acetate in hexanes as the mobile phase). The product spot should be more polar than the starting material.
-
Workup: Once the starting material is consumed (typically 3-5 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a yellow solid.[1]
Reaction Mechanism Visualization:
Caption: Simplified reaction mechanism.
References
-
Naringrekar, V. H., & Stella, V. J. (1990). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 79(2), 138-146. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. Retrieved from a publication on ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). General method for the synthesis of enaminones via photocatalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition with various solvent. Retrieved from a publication on ResearchGate. [Link]
-
ACS Omega. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. [Link]
-
Master Organic Chemistry. (2010). Enamines. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). General method for the synthesis of enaminones via photocatalysis. [Link]
-
Organic Chemistry Portal. (2000). An Easy Synthesis of Enaminones in Water as Solvent. [Link]
-
MDPI. (2018). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
-
NIH. (n.d.). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from a publication on ResearchGate. [Link]
-
UCHEM. (n.d.). Bredereck's Reagent. [Link]
-
Wiley Online Library. (n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. [Link]
-
TSI Journals. (2008). Studies on enaminones. [Link]
-
NIH. (n.d.). Scalable synthesis of enaminones utilizing Gold's reagents. [Link]
-
MDPI. (n.d.). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. [Link]
-
Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. Retrieved from a publication on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
NIH. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
NIH. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (n.d.). (PDF) this compound. [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of enamine hydrolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
ResearchGate. (n.d.). Thermo-Induced Free-Radical Cleavage of Enaminone C=C Double Bond for α-Acyloxyl Ketone Synthesis. Retrieved from a publication on ResearchGate. [Link]
-
Journal of the College of Education for Pure Sciences. (n.d.). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. [Link]
-
ResearchGate. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Retrieved from a publication on ResearchGate. [Link]
-
NIH. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. [Link]
-
Journal of Heterocyclic Chemistry. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. myuchem.com [myuchem.com]
- 10. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 11. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Welcome to the technical support guide for the purification of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this versatile chemical intermediate.[1][2]
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions based on established chemical principles.
Issue 1: The compound fails to crystallize upon cooling.
Root Cause Analysis: This is a frequent issue, often stemming from supersaturation or the presence of impurities that inhibit crystal nucleation.[3][4]
Solutions:
-
Induce Crystallization:
-
Scratching Method: Gently scratch the inside of the flask below the solvent surface with a glass rod.[3][5] This creates microscopic rough areas that can serve as nucleation sites for crystal growth.
-
Seeding: If available, add a single, small "seed" crystal of the pure compound to the solution.[3] This provides a template for further crystal formation.
-
-
Solvent Concentration:
Issue 2: The compound "oils out" instead of forming solid crystals.
Root Cause Analysis: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by a solution that is too concentrated or cooling that is too rapid.
Solutions:
-
Adjust Solvent Volume: Re-heat the mixture to dissolve the oil. Add a small, measured amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool more slowly.
-
Slow Cooling: Insulate the flask to encourage gradual cooling. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.[5]
-
Re-evaluate Solvent Choice: If the problem persists, the chosen solvent system may not be ideal. Consider a solvent with a lower boiling point or a different polarity.
Issue 3: The recrystallized product has a low yield.
Root Cause Analysis: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during filtration, or washing the crystals with a solvent that is not sufficiently cold.[3]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][5]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization in the funnel during hot filtration, pre-heat the funnel with steam or by rinsing with hot solvent.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product.[3]
Issue 4: The final product is still impure.
Root Cause Analysis: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly or if the chosen solvent does not effectively differentiate between the compound and the impurities.
Solutions:
-
Control Cooling Rate: Ensure the solution cools slowly and without disturbance to allow for the formation of well-ordered crystals that exclude impurities.[5]
-
Second Recrystallization: If significant impurities remain, a second recrystallization step may be necessary.
-
Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] Experiment with different solvents or solvent mixtures if purity is not achieved.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How do I select an appropriate solvent system if ethanol is not effective?
A systematic approach to solvent selection is crucial.
-
"Like Dissolves Like": Consider the polarity of this compound. The presence of a carbonyl group, a dimethylamino group, and a fluorophenyl ring suggests moderate polarity.
-
Small-Scale Solubility Tests: Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.[6] Good candidates will show low solubility at room temperature and high solubility when heated.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.[6][8] In this technique, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Q3: What is the expected appearance of pure this compound?
The pure compound is typically a yellow powder or solid.[1]
Q4: How can I confirm the purity of my recrystallized product?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.[2][9]
III. Experimental Protocol & Data
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring to use the minimum volume required.[3][5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5] Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO | [1][2] |
| Molecular Weight | 193.22 g/mol | [1][2] |
| Appearance | Yellow Powder | [1] |
| Purity (Typical) | >97.5% | [1] |
IV. Visual Guides
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
Chemical Structure
Caption: Structure of this compound.
V. References
-
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York. Retrieved from [Link]
-
This compound. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Welcome to the technical support guide for improving the solubility of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one for research assays. This document provides a structured, in-depth guide for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for creating a stock solution of this compound?
A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). This compound is a versatile intermediate in organic synthesis and is expected to have good solubility in DMSO.[1][2] For initial experiments, prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be diluted into aqueous assay buffers.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[3][4][5] First, ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% and not exceeding 1%, as higher concentrations can be toxic to cells.[6][7][8] If precipitation still occurs, you should explore the systematic strategies outlined in this guide, including pH adjustment, the use of co-solvents, or the addition of surfactants.
Q3: Can I use sonication or heat to dissolve the compound?
A3: Yes, gentle warming (e.g., 37°C) and sonication can be used to aid the initial dissolution of the compound in the stock solvent (e.g., DMSO). However, be cautious. Prolonged heating can degrade the compound. After dissolution, always allow the solution to return to room temperature to ensure it remains in solution, as some compounds may precipitate upon cooling.
Q4: How should I store my stock solution?
A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][9] Store these aliquots at -20°C or -80°C in tightly sealed, light-blocking vials.[1][9] Most compounds stored this way are stable for months, but stability should be verified for long-term studies.[9]
Section 2: Understanding the Molecule & the Solubility Challenge
The compound, this compound, is an enaminone derivative. Its structure presents specific challenges for aqueous solubility.
-
Hydrophobic Regions: The fluorophenyl ring and the conjugated prop-2-en-1-one backbone are largely non-polar and hydrophobic. These regions prefer to interact with each other rather than with water, leading to low aqueous solubility. The planarity of similar enaminone structures can promote strong crystal lattice interactions (π-π stacking), which require significant energy to break during dissolution.[10][11]
-
A Potential Handle for Solubilization: The key to improving solubility lies with the tertiary dimethylamino group (-N(CH₃)₂). This group is a weak base.[12][13] In an acidic environment, this amine can become protonated to form a positively charged ammonium salt (-NH(CH₃)₂⁺). This salt form is significantly more polar and, therefore, more soluble in aqueous media.[14] This pH-dependent ionization provides a powerful strategy for solubility enhancement.[15][][17]
Section 3: Systematic Workflow for Solubility Optimization
We recommend a systematic, tiered approach to identify the optimal solubilization strategy for your specific assay. This workflow is designed to conserve your compound and quickly identify a viable path forward.
Caption: A systematic workflow for solubilizing the target compound.
Section 4: Detailed Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a primary, high-concentration stock solution, which is the foundation for all subsequent experiments.[18][19][20]
Materials:
-
This compound (MW: 193.22 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 193.22 g/mol x 1000 mg/g = 1.93 mg
-
-
Weighing: Carefully weigh out approximately 1.93 mg of the compound and record the exact mass. Transfer the solid to a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.93 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Test in Aqueous Buffer
This "shake-flask" type method quickly assesses if your compound will remain soluble at the final assay concentration.[3][4][21]
Procedure:
-
Prepare Working Solution: Create an intermediate dilution of your DMSO stock in 100% DMSO if needed.
-
Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your primary assay buffer (e.g., PBS, pH 7.4) to reach the highest concentration you plan to test. The final DMSO concentration should not exceed 1%.[6][22]
-
Example: To make a 10 µM solution in 1 mL of buffer from a 10 mM stock, you would add 1 µL of the stock. This results in a final DMSO concentration of 0.1%.
-
-
Incubation: Mix the solution gently and let it equilibrate at room temperature for 1-2 hours. This allows time for any potential precipitation to occur.[3]
-
Observation: Visually inspect the solution for any signs of cloudiness, haziness, or solid precipitate. Comparing it to a "buffer + DMSO only" control is highly recommended.
Protocol 3: Solubility Enhancement via pH Adjustment
This protocol leverages the basicity of the dimethylamino group.
Procedure:
-
Prepare Buffers: Prepare a set of physiologically relevant buffers with decreasing pH values. For example:
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Phosphate or MES buffer at pH 6.5
-
Acetate or MES buffer at pH 5.5
-
-
Test Solubility: Repeat Protocol 2 using each of these buffers.
-
Analyze: Compare the clarity of the solutions across the pH range. A significant improvement in clarity at lower pH indicates that protonation of the amine is effectively increasing solubility.
-
Validate: Choose the lowest pH that provides adequate solubility but is also compatible with the health and function of your cells or the activity of your enzyme. Run a vehicle control at this pH to ensure the buffer itself does not affect your assay outcome.
Section 5: Troubleshooting and Advanced Strategies
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Solution & Next Steps |
| Compound precipitates even at low pH. | The intrinsic solubility of the neutral form is extremely low, and protonation is insufficient to overcome the hydrophobicity of the rest of the molecule. | Move to co-solvent or surfactant strategies. These methods work by altering the bulk properties of the solvent to make it more accommodating to hydrophobic molecules.[][23][24][25] |
| The required acidic pH is toxic to my cells. | Many cell types cannot tolerate pH levels below ~6.8 for extended periods. | Prioritize the Co-Solvent Strategy . Start by adding 1-5% ethanol or PEG-400 to your standard pH 7.4 assay media and re-test solubility. Always run a vehicle control to check for co-solvent toxicity.[] |
| My assay (e.g., an enzyme screen) is sensitive to both pH and organic solvents. | Assay components (proteins, detection reagents) can be denatured or inhibited by non-physiological conditions. | Evaluate the Surfactant Strategy . Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility at very low concentrations (e.g., 0.01-0.05%) that are often tolerated by enzymes. |
| I see an initial effect in my assay, but it disappears over time. | The compound may be slowly precipitating out of the assay medium over the course of a long incubation, reducing its effective concentration. This is a kinetic solubility issue. | Confirm precipitation by observing a duplicate assay plate under a microscope. If crystals are present, consider incorporating a precipitation inhibitor like PVP or HPMC into the formulation, or explore using cyclodextrins to form inclusion complexes.[10] |
Section 6: Data Summary Tables
Table 1: Common Solvents and Co-solvents
| Solvent / Co-Solvent | Key Properties | Typical Max Concentration in Cell Assays | Rationale for Use |
| DMSO | Aprotic, highly polar | < 0.5% (ideal ≤ 0.1%)[6][7][26] | Excellent for dissolving a wide range of hydrophobic compounds for stock solutions.[9] |
| Ethanol | Protic, polar | < 1% | A less toxic co-solvent that can improve solubility of moderately hydrophobic compounds.[] |
| Polyethylene Glycol 400 (PEG-400) | Non-ionic polymer | < 5% | Increases solubility by reducing the polarity of the aqueous medium. Often used in formulations.[] |
| Tween-20 | Non-ionic surfactant | 0.01 - 0.1% | Forms micelles to encapsulate insoluble compounds, increasing apparent solubility. |
Section 7: Visualizing the Mechanism of pH-Dependent Solubility
The following diagram illustrates the chemical equilibrium that is central to the pH adjustment strategy.
Caption: Equilibrium between the soluble (protonated) and insoluble (neutral) forms.
References
- Solubility and pH of amines. (n.d.).
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Valarmathi, et al. (2017). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. NIH National Library of Medicine. [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine. [Link]
-
Kumar, R., et al. (2012). This compound. NIH National Library of Medicine. [Link]
-
Optimizing Drug Solubility. (2017). Contract Pharma. [Link]
-
Preparing Solutions. (2025). Chemistry LibreTexts. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol. (2023). MDPI. [Link]
-
Principles of Drug Action 1, Amines. (2005). [Link]
-
de Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]
-
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). PubChem. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility. (2010). Pharmaceutical Technology. [Link]
-
Santos, L. H., et al. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. NIH National Library of Medicine. [Link]
-
Physical Properties of Amines. (n.d.). BYJU'S. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
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- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. medchemexpress.cn [medchemexpress.cn]
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- 11. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. issr.edu.kh [issr.edu.kh]
- 13. byjus.com [byjus.com]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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Technical Support Center: Stability of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one in Solution
Welcome to the technical support center for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. As a versatile building block in the synthesis of various heterocyclic compounds and drug intermediates, understanding its stability is crucial for reliable experimental outcomes.[1][2]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the handling and use of this compound in solution, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm observing a rapid decrease in the concentration of my compound in an acidic aqueous buffer. What is happening and how can I mitigate this?
Answer:
You are likely observing acid-catalyzed hydrolysis. Enaminones, the class of compounds to which your molecule belongs, are susceptible to degradation in acidic environments.[3][4] The underlying mechanism involves the protonation of the vinyl carbon of the enaminone, which is the rate-controlling step, followed by the addition of water to yield the corresponding ketone (4-fluoroacetophenone) and amine (dimethylamine).[3][5][6]
Causality and Mitigation Strategies:
-
pH Adjustment: The rate of hydrolysis is highly dependent on the pH. For enhanced stability, it is recommended to work at a physiological pH or in neutral to slightly alkaline conditions.[4] For instance, one study on a similar enaminone found it to be very stable at a physiological pH with a half-life of 24 days at 25°C.[4]
-
Solvent Selection: If your experimental conditions permit, consider using anhydrous aprotic solvents where water is not available to participate in the hydrolysis reaction.
-
Temperature Control: Hydrolysis reactions are generally accelerated by higher temperatures. Performing your experiments at lower temperatures can help to slow down the degradation process.
Question 2: My solution of the compound changes color and shows new spots on TLC/peaks in HPLC after being left on the benchtop. What could be the cause?
Answer:
This is likely due to photodegradation. Enaminones can be sensitive to light, which can induce a variety of reactions including cis-trans isomerization, cyclization, or even complete decomposition of the molecule.[7][8] The change in color and the appearance of new spots/peaks are indicative of the formation of degradation products.
Preventative Measures:
-
Light Protection: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Minimize Exposure: During experimental manipulations, minimize the exposure of the solution to direct light.
-
Photostability Testing: If your application requires exposure to light, it is crucial to perform a photostability study to understand the degradation kinetics and identify the photoproducts. The ICH Q1B guideline provides a framework for such studies.[9][10]
Question 3: I am struggling to get consistent results in my biological assays. Could the stability of the compound in my cell culture media be a factor?
Answer:
Yes, the stability of the compound in your cell culture media is a critical factor that can significantly impact the reproducibility of your results. Cell culture media are aqueous solutions, typically buffered around physiological pH, and can contain components that may react with your compound.
Troubleshooting Steps:
-
Stability Study in Media: Perform a time-course stability study of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).
-
Analyte Quantification: At various time points, quantify the remaining parent compound using a validated analytical method like HPLC-UV.
-
Fresh Preparations: Based on the stability data, determine the time window within which the compound is stable and prepare fresh solutions for each experiment. If significant degradation occurs within the timeframe of your assay, this needs to be accounted for in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
The two primary degradation pathways are hydrolysis and photolysis. Hydrolysis, which is accelerated in acidic conditions, results in the cleavage of the enaminone to 4-fluoroacetophenone and dimethylamine.[5][6] Photolysis can lead to isomerization or decomposition of the molecule upon exposure to light.[7]
Q2: How should I prepare and store stock solutions of this compound?
For short-term storage, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF and store at -20°C or -80°C in tightly sealed, light-protected containers. For long-term storage, it is advisable to store the compound as a solid at room temperature in a dry and sealed container.[11]
Q3: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[4][12]
Q4: How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[13][14][15][16][17] A typical forced degradation study would involve exposing a solution of the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Exposing a solution to a light source according to ICH Q1B guidelines.[9][10]
Samples should be analyzed at various time points by a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol 2: Sample Preparation for Stability Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition (acid, base, peroxide, heat, light), dilute the stock solution with the respective stressor to a final concentration of approximately 50 µg/mL.
-
Incubate the samples under the specified conditions for predetermined time intervals.
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC.
Visualizing Degradation Pathways and Workflows
Hydrolysis Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the enaminone.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting stability issues.
References
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]
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Enamines - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
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Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. Available at: [Link]
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Stability study of an anticonvulsant enaminone (E139) using HPLC. ResearchGate. Available at: [Link]
-
Photochemistry of Enamines and Enaminones. ResearchGate. Available at: [Link]
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Enamine Reactions. Chemistry LibreTexts. Available at: [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]
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(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation. PubMed. Available at: [Link]
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Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PubMed Central. Available at: [Link]
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Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]
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One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. ResearchGate. Available at: [Link]
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3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
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(PDF) this compound. ResearchGate. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Recent Developments in the Chemistry of Enaminones. ResearchGate. Available at: [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available at: [Link]
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ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]
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Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. Available at: [Link]
-
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | C12H15NO | CID 5398494. PubChem. Available at: [Link]
-
General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]
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Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria.fi. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
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Analytical methods for detection of selected estrogenic compounds in aqueous mixtures. TUE. Available at: [Link]
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Degradation Kinetics and Pathways of β-cyclocitral and β-ionone During UV Photolysis and UV/chlorination Reactions. PubMed. Available at: [Link]
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Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation. PubMed. Available at: [Link]
-
Structure of β‐enaminones and β‐enaminoesters. ResearchGate. Available at: [Link]
-
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. Available at: [Link]
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Technical Support Center: Optimizing Reaction Time for Chalcone Synthesis
Welcome to the Technical Support Center dedicated to the optimization of chalcone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their chalcone synthesis experiments. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your workflow and improve reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones, and why is reaction time a critical parameter?
A1: The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1][2][3] This reaction proceeds through an aldol condensation followed by dehydration to form the characteristic α,β-unsaturated ketone structure of chalcones.[1] Reaction time is a critical parameter because prolonged exposure to reaction conditions can lead to the formation of side products, such as Michael addition products or self-condensation of the ketone, which complicates purification and reduces the overall yield of the desired chalcone.[4][5] Optimizing reaction time is therefore crucial for achieving high purity and yield.
Q2: My conventional chalcone synthesis is taking hours, sometimes even days. What are the primary factors influencing this long reaction time?
A2: Several factors can contribute to lengthy reaction times in conventional chalcone synthesis. These include:
-
Catalyst Activity: The choice and concentration of the base catalyst (e.g., NaOH, KOH) are critical. An insufficient amount or a deactivated catalyst can significantly slow down the reaction.[4][6]
-
Temperature: While many chalcone syntheses can proceed at room temperature, some reactions require heating to achieve a reasonable rate.[4][5] Conversely, excessively high temperatures can promote side reactions.
-
Solvent Choice: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing the reaction rate.[4] Ethanol is a commonly used solvent.[7]
-
Reactant Reactivity: The electronic and steric properties of the substituents on both the aromatic aldehyde and the acetophenone can impact their reactivity and, consequently, the reaction time.
Q3: I've heard about "green chemistry" approaches for chalcone synthesis. How do they compare to conventional methods in terms of reaction time?
A3: Green chemistry approaches offer significant advantages in reducing reaction times and environmental impact.[1]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to just a few minutes.[8][9][10][11] The rapid and uniform heating provided by microwaves often leads to higher yields and fewer side products.[8] For instance, a reaction that takes 3 days under conventional heating can be completed in 30 minutes with microwave irradiation.[10][12]
-
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can significantly accelerate chalcone synthesis.[13][14][15] Ultrasound-assisted reactions have been reported to be up to 225 times faster than conventional methods.[14]
-
Solvent-Free Grinding (Grindstone Chemistry): This method involves grinding the solid reactants with a solid catalyst, eliminating the need for solvents.[16][17][18][19] It often results in shorter reaction times (minutes), high yields, and simpler product isolation.[17][18]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during chalcone synthesis, with a focus on optimizing reaction time.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials even after an extended period.
-
The reaction mixture does not show the expected color change or precipitation of the product.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Ineffective Catalyst | The base catalyst may be old, hydrated, or used in an insufficient amount. Solution: Use a fresh, anhydrous batch of the catalyst (e.g., NaOH, KOH). Consider optimizing the catalyst loading; for some solvent-free methods, 20 mol% has been shown to be effective.[4] |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.[4][7] Be cautious, as excessive heat can lead to side reactions. |
| Poor Solubility | Reactants may not be fully dissolved in the chosen solvent, limiting their interaction. Solution: Ensure complete dissolution of reactants before initiating the reaction. If necessary, a co-solvent can be used, or the solvent volume can be slightly increased.[6] |
| Reversibility of Aldol Addition | The initial aldol addition step can be reversible. Solution: Driving the reaction towards the dehydrated chalcone product is key. This is often achieved by ensuring the subsequent dehydration step is efficient. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and starting materials.
-
Difficulty in purifying the final product, leading to a low isolated yield.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Self-Condensation of Ketone | The ketone can react with itself instead of the aldehyde. Solution: This is more likely if the aldehyde is less reactive. Ensure a proper stoichiometric ratio of reactants. In some cases, slow addition of the ketone to the aldehyde-base mixture can favor the desired cross-condensation.[1] |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes without α-hydrogens can undergo disproportionation. Solution: Use a milder base or lower the concentration of the strong base.[7] Running the reaction at a lower temperature can also minimize this side reaction. |
| Michael Addition | The enolate can add to the α,β-unsaturated carbonyl system of the newly formed chalcone. Solution: This is more prevalent with prolonged reaction times. Monitor the reaction closely by TLC and stop it once the starting materials are consumed. Using a slight excess of the aldehyde can also help consume the enolate.[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Chalcone Synthesis
This protocol provides a general guideline for a rapid synthesis of chalcones using microwave irradiation.
-
Preparation: In a microwave-safe vial, combine the aromatic aldehyde (1.0 eq) and the acetophenone derivative (1.0 eq).
-
Catalyst Addition: Add a suitable catalyst. For example, for a base-catalyzed reaction, a small amount of solid NaOH or KOH can be used. For a greener approach, a solid support catalyst like fly ash:H2SO4 can be employed.[11]
-
Solvent (Optional): In many cases, the reaction can be run solvent-free. If a solvent is necessary, use a minimal amount of a high-boiling polar solvent like ethanol or polyethylene glycol (PEG).[2]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a specific power (e.g., 160-800 W) for a short duration (e.g., 1-5 minutes).[9][11] The optimal time and power should be determined experimentally.
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate solvent (e.g., ethyl acetate), wash with water to remove the catalyst, dry the organic layer, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Ultrasound-Assisted Chalcone Synthesis
This protocol outlines a general procedure for chalcone synthesis using sonication.
-
Preparation: In a flask, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone derivative (1.0 eq) in a suitable solvent, such as ethanol.[14]
-
Catalyst Addition: Add the base catalyst, for example, an aqueous solution of NaOH or KOH.[14]
-
Sonication: Immerse the flask in an ultrasonic bath and sonicate at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 15-30 minutes.[14]
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the microwave-assisted synthesis.
Visualizing the Workflow
Troubleshooting Logic for Low Chalcone Yield
The following diagram illustrates a decision-making workflow for troubleshooting low-yield chalcone synthesis.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.
References
-
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. Available at: [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Molecules. Available at: [Link]
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Universidad Nacional de La Plata. Available at: [Link]
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI. Available at: [Link]
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization (PDF). ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry. Available at: [Link]
-
Natural Catalyzed Synthesis of Chalcone by Using Grindstone Chemistry under Solvent Free Conditions. RCSC Kolhapur. Available at: [Link]
-
Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Publications. Available at: [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. Available at: [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Available at: [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
-
Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. RJPN. Available at: [Link]
-
Review of Methods and Various Catalysts Used for Chalcone Synthesis. ResearchGate. Available at: [Link]
- Catalyst for catalytic synthesis of chalcone compounds and application thereof. Google Patents.
-
An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. ResearchGate. Available at: [Link]
-
Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. MDPI. Available at: [Link]
-
Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Natural Catalyzed Synthesis of Chalcone by Using Grindstone Chemistry under Solvent Free Conditions. RCSC Kolhapur. Available at: [Link]
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Technical Support Center: Catalyst Selection for Claisen-Schmidt Condensation of Fluorinated Ketones
Welcome to the technical support center for catalyst selection in the Claisen-Schmidt condensation of fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction, with a specific focus on the unique challenges and opportunities presented by fluorinated substrates. The electron-withdrawing nature of fluorine substituents significantly impacts the reactivity of the ketone, making catalyst selection a critical parameter for success.[1] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you in your experimental endeavors.
Troubleshooting Guide: Common Issues and Solutions
The Claisen-Schmidt condensation, while robust, can present challenges, especially when working with fluorinated ketones. The strong electron-withdrawing effect of fluorine atoms can influence enolate formation and the subsequent reaction pathway. Below is a table outlining common problems, their probable causes related to catalyst choice, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Low to No Conversion | 1. Insufficiently basic catalyst: The α-protons of fluorinated ketones are more acidic, but a certain threshold of base strength is still required to initiate enolization efficiently. 2. Catalyst poisoning: Trace acidic impurities in reactants or solvents can neutralize the basic catalyst. 3. Steric hindrance: Bulky catalysts may have difficulty accessing the α-proton, especially with sterically demanding fluorinated ketones. | 1. Use a stronger base: If using traditional catalysts like NaOH or KOH, consider increasing the concentration or switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][3] Strong bases ensure efficient deprotonation to form the enolate. 2. Purify reactants and solvents: Ensure all materials are anhydrous and free of acidic impurities. 3. Select a less sterically hindered catalyst: Smaller inorganic bases like NaOH or the use of heterogeneous catalysts with accessible active sites can be beneficial. |
| Formation of Side Products (e.g., self-condensation, Cannizzaro reaction) | 1. Catalyst is too strong or concentrated: An excessively strong base can promote the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde if it lacks α-hydrogens.[4] 2. Inappropriate catalyst type: Some catalysts may favor side reactions. For instance, very strong bases might lead to the decomposition of sensitive substrates. | 1. Optimize catalyst loading and type: Screen different catalysts and concentrations. Sometimes, a milder base like potassium carbonate (K2CO3) or a heterogeneous catalyst like a hydrotalcite can provide better selectivity.[5] 2. Control reaction temperature: Running the reaction at lower temperatures can often minimize side reactions. |
| Poor Selectivity (in cases of multiple possible products) | 1. Catalyst lacks selectivity: The chosen catalyst may not effectively differentiate between different acidic protons or reactive sites. 2. Reversible reaction: The reaction may be reversible under the chosen conditions, leading to a mixture of products. | 1. Employ a selective catalyst: Heterogeneous catalysts, such as modified fluorapatite or layered double hydroxides (LDHs), can offer shape selectivity and a defined distribution of acidic and basic sites, leading to improved product selectivity.[4][6][7] 2. Drive the reaction to completion: Removing water or one of the products can help shift the equilibrium towards the desired product. |
| Difficulty in Catalyst Removal/Product Purification | 1. Homogeneous catalyst: Traditional base catalysts like NaOH and KOH require aqueous workup and can be challenging to remove completely from the product.[8] | 1. Utilize a heterogeneous catalyst: Solid catalysts like zeolites, hydrotalcites, or functionalized resins can be easily removed by filtration, simplifying the purification process.[5][9] This is a key advantage in multi-step syntheses. |
Frequently Asked Questions (FAQs)
Catalyst Selection & Mechanism
Q1: Why is catalyst selection so critical for the Claisen-Schmidt condensation of fluorinated ketones?
A1: The fluorine atoms in the ketone have a profound electronic effect. Their strong electron-withdrawing nature increases the acidity of the α-protons, making enolate formation easier.[1] However, this can also lead to a higher propensity for side reactions if the catalyst is not chosen carefully. The catalyst must be basic enough to efficiently generate the enolate but not so strong as to cause unwanted side reactions like self-condensation or decomposition.[4]
Q2: What are the most common types of catalysts used for this reaction?
A2: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol.[1][10] However, for fluorinated ketones, other catalysts are often explored to improve selectivity and yield. These include:
-
Stronger homogeneous bases: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are effective, especially when a very strong base is required.[2][3]
-
Heterogeneous solid bases: Materials like hydrotalcites, modified fluorapatite, and alkali-exchanged zeolites offer advantages in terms of reusability and ease of product purification.[5][6]
-
Acid catalysts: While less common, Lewis acids like BF3-etherate and solid acid catalysts have been used.[6][11]
-
Organocatalysts: Chiral amines and their derivatives can be employed for asymmetric Claisen-Schmidt condensations, although this is a more specialized area.[12][13][14]
Q3: Can I use an acid catalyst for the Claisen-Schmidt condensation of fluorinated ketones?
A3: Yes, acid catalysis is a viable alternative to base catalysis.[11] The mechanism under acidic conditions involves the protonation of the carbonyl oxygen of the ketone, followed by tautomerization to the enol. The enol then acts as the nucleophile, attacking the protonated aldehyde. For fluorinated ketones, the electron-withdrawing fluorine atoms can influence the stability of the enol and the carbocation intermediates. Catalysts like dry HCl, aluminum chloride, or solid acids like protonated aluminate mesoporous silica have been successfully employed.[11]
Reaction Conditions & Optimization
Q4: What is the role of the solvent in catalyst performance?
A4: The solvent plays a crucial role in solubilizing the reactants and the catalyst, and it can influence the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used with base catalysts like NaOH and KOH.[1] Aprotic solvents such as THF, Et2O, and benzene are often preferred when using very strong bases like NaH to avoid unwanted reactions between the solvent and the base.[2] In some cases, solvent-free conditions using solid catalysts can be highly effective and environmentally friendly.[4][7]
Q5: How does reaction temperature affect the outcome?
A5: Temperature is a critical parameter to control. Generally, higher temperatures increase the reaction rate but can also lead to a higher incidence of side products. For many Claisen-Schmidt condensations, running the reaction at room temperature or slightly below provides a good balance between reaction speed and selectivity.[1] However, the optimal temperature will depend on the specific substrates and catalyst used.
Q6: I am observing the formation of a Michael addition product as a side reaction. How can I suppress this?
A6: The formation of a Michael addition product, where the enolate adds to the α,β-unsaturated ketone product, is a common side reaction. To minimize this, you can:
-
Use a less reactive catalyst: A milder base may favor the desired condensation over the subsequent Michael addition.
-
Control the stoichiometry: Using an excess of the aldehyde can help to consume the enolate before it has a chance to react with the product.
-
Lower the reaction temperature: This can help to slow down the rate of the Michael addition more than the initial condensation.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of a chalcone from a fluorinated ketone and an aromatic aldehyde using a base catalyst.
Materials:
-
Fluorinated ketone (e.g., 4'-fluoroacetophenone) (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Sodium Hydroxide (NaOH) (10% aqueous solution) or solid NaOH (20 mol%)[1]
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise with constant stirring. If using solid NaOH, it can be added directly to the mixture.[1]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Heterogeneous Catalysis using a Layered Double Hydroxide (LDH)
This protocol outlines the use of a solid base catalyst, which simplifies workup.
Materials:
-
Fluorinated ketone (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
Calcined Mg-Al LDH catalyst (e.g., 20 mg per mmol of ketone)[4][7]
-
Solvent (optional, e.g., toluene) or solvent-free conditions
Procedure:
-
Activate the LDH catalyst by calcining it at an appropriate temperature (e.g., 450 °C) for several hours.
-
In a round-bottom flask, combine the fluorinated ketone (1 equivalent), the aromatic aldehyde (2 equivalents), and the activated LDH catalyst.[4][7]
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 120 °C).[4][7]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and, if a solvent was used, remove it under reduced pressure.
-
Add a suitable solvent (e.g., dichloromethane) to dissolve the product and filter off the solid catalyst.
-
Wash the catalyst with the same solvent.
-
Combine the filtrate and washings, and remove the solvent to obtain the crude product.
-
Purify as described in Protocol 1. The recovered catalyst can often be washed, dried, and reused.[7]
Visualization of Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the Claisen-Schmidt condensation of a fluorinated ketone.
Caption: Catalyst selection workflow for Claisen-Schmidt condensation.
References
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Gherca, D., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC - NIH. Retrieved from [Link]
-
Yang, D., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Jioui, et al. (2016). Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. ResearchGate. Retrieved from [Link]
-
ChemInform Abstract. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. ResearchGate. Retrieved from [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Various Authors. (n.d.). Claisen-Schmidt condensation. ResearchGate. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2011-01-Enantioselective.pdf]([Link] Macmillan/files/publications/2011-01-Enantioselective.pdf)
-
Semantic Scholar. (n.d.). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Retrieved from [Link]
-
MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Retrieved from [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC - NIH. Retrieved from [Link]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2020). Claisen-Schmidt Condensation - Mechanism and it's applications. Retrieved from [Link]
-
YouTube. (2019). carbonyl alkylations with the Claisen condensation. Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
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- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
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- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Troubleshooting Chalcone Synthesis with Electron-Donating Groups
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing chalcones, particularly when encountering challenges with substrates bearing electron-donating groups (EDGs). Our goal is to provide you with in-depth, field-proven insights and practical solutions to common experimental hurdles. This resource is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding chalcone synthesis involving electron-donating groups.
Q1: What is the most common method for synthesizing chalcones, and how do electron-donating groups affect it?
A1: The most prevalent and straightforward method for chalcone synthesis is the Claisen-Schmidt condensation .[1][2] This reaction involves the base- or acid-catalyzed condensation of a substituted benzaldehyde with a substituted acetophenone.[2][3]
Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, on either aromatic ring can significantly influence the reaction. While EDGs on the acetophenone ring can increase the acidity of the α-protons, facilitating enolate formation, EDGs on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon.[4] This can lead to a slower reaction rate and, in some cases, lower yields compared to reactions with electron-withdrawing groups.[4][5]
Q2: Should I use acid or base catalysis for chalcone synthesis with electron-donating groups?
A2: Generally, base catalysis is more common for chalcone synthesis.[2] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used to deprotonate the acetophenone, initiating the reaction.[6] However, the presence of acidic protons on EDGs, such as the hydroxyl group in phenols, can complicate base-catalyzed reactions. In such cases, the base can deprotonate the phenol, potentially inhibiting the desired reaction.[7]
Acid catalysis is a viable alternative, particularly when EDGs are present on the aldehyde.[8][9] The mechanism proceeds through an enol intermediate.[2] The choice between acid and base catalysis often depends on the specific substrates and requires empirical optimization.
Q3: My starting materials with hydroxyl groups are not reacting well under standard base-catalyzed conditions. What could be the issue?
A3: The primary issue is likely the deprotonation of the phenolic hydroxyl groups by the strong base (e.g., NaOH, KOH).[7] This can lead to the formation of phenoxides, which may inhibit the desired condensation reaction. For dihydroxy-substituted chalcones, piperidine is a recommended alternative catalyst.[7] In some instances, protection of the hydroxyl groups may be necessary before performing the condensation.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q4: I am observing very low yields when reacting an acetophenone and a benzaldehyde, both with methoxy groups. What are the potential causes and how can I improve the yield?
A4: Low yields in this scenario are common due to the reduced reactivity of the benzaldehyde bearing an electron-donating methoxy group.[4][11] Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Time and/or Temperature: Reactions with electron-rich benzaldehydes often require more forcing conditions to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Base: While NaOH and KOH are standard, they might not be optimal. Consider using stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS), which can more effectively generate the enolate.[10][12]
-
Solvent Effects: The choice of solvent can influence reaction rates. While ethanol is common, exploring other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial.
-
Alternative Synthetic Routes: If optimizing the Claisen-Schmidt condensation fails, consider a Wittig reaction . This method can be more effective for synthesizing chalcones with electron-donating groups on the benzaldehyde, often resulting in higher purity and better yields.[5]
Experimental Protocol: Base-Catalyzed Chalcone Synthesis (General Procedure)
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of NaOH or KOH (typically 1-2 equivalents) in water or ethanol to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating.[5]
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone product.[7]
-
Collect the crude product by vacuum filtration and wash with cold water.[13]
-
Purify the crude product by recrystallization, typically from 95% ethanol.[6][13]
Issue 2: Formation of Side Products
Q5: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A5: The Claisen-Schmidt condensation can sometimes lead to a complex mixture of products.[2] Common side reactions include:
-
Self-condensation of the acetophenone: This can occur if the acetophenone is particularly reactive or if the benzaldehyde is unreactive. To minimize this, add the base solution slowly to the mixture of the aldehyde and ketone.
-
Cannizzaro reaction of the benzaldehyde: This is more likely under strongly basic conditions if the benzaldehyde has no α-hydrogens.
-
Michael addition: The enolate can potentially add to the newly formed chalcone in a Michael fashion, leading to dimers or polymers.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acetophenone and benzaldehyde.[5]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity and reduce side product formation.
-
Catalyst Choice: For sensitive substrates, milder catalysts such as piperidine or the use of solid-supported catalysts like calcium oxide can be beneficial.[2]
Diagram: Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Issue 3: Purification and Characterization Challenges
Q6: My crude chalcone product is an oil and difficult to crystallize. What are some effective purification strategies?
A6: Oily products can result from impurities or the intrinsic properties of the chalcone.[4]
-
Trituration: Try triturating the oil with a non-polar solvent like hexane. This can sometimes induce crystallization by removing non-polar impurities.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is the most reliable method for purification.[7][14] A common eluent system is a gradient of hexane and ethyl acetate.[6][14]
-
Solvent Selection for Recrystallization: Systematically test different solvents or mixed-solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]
Q7: I am having trouble interpreting the ¹H NMR spectrum of my chalcone. What are the characteristic signals I should look for?
A7: The ¹H NMR spectrum of a chalcone has several characteristic features:
-
Vinylic Protons: The two protons on the α,β-unsaturated system (Hα and Hβ) typically appear as doublets in the range of 7.15-8.23 ppm for Hα and 7.45-8.07 ppm for Hβ.[15] The coupling constant (J) between these protons is typically around 15-16 Hz, which is indicative of a trans configuration.[15]
-
Aromatic Protons: These will appear in the aromatic region (typically 6.5-8.5 ppm). The splitting patterns will depend on the substitution of the aromatic rings.
-
Hydroxyl Protons: A phenolic hydroxyl proton often appears as a broad singlet. If there is a hydroxyl group at the 2'-position, it can form an intramolecular hydrogen bond with the carbonyl oxygen, causing its signal to shift downfield significantly (10.41-13.23 ppm).[15]
Table 1: Troubleshooting Summary for Chalcone Synthesis with EDGs
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Reduced electrophilicity of the benzaldehyde, incomplete reaction. | Increase reaction time/temperature, use a stronger base, consider Wittig reaction.[5] |
| Side Product Formation | Self-condensation, Cannizzaro reaction, Michael addition. | Control stoichiometry, lower reaction temperature, use a milder catalyst. |
| Oily Product | Impurities, low melting point of the chalcone. | Trituration with a non-polar solvent, column chromatography.[4][14] |
| Difficulty with Hydroxylated Substrates | Deprotonation of the phenol by the base. | Use a milder base (e.g., piperidine), protect the hydroxyl group.[7][10] |
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting chalcone synthesis.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.utar.edu.my [eprints.utar.edu.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Claisen Condensation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
avoiding dimer formation in chalcone reactions
A Guide to Overcoming Dimer Formation in Claisen-Schmidt & Photocatalytic Reactions
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chalcone synthesis, with a specific focus on preventing the common side reaction of dimer formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding dimer formation in chalcone synthesis.
Q1: What is dimer formation in the context of chalcone synthesis?
A: Dimer formation is an undesired side reaction where two molecules of the synthesized chalcone, or a chalcone and a starting material, react with each other. This leads to a lower yield of the desired monomeric chalcone and complicates the purification process. The most prevalent type of dimer formation occurs through a Michael addition reaction.[1][2]
Q2: What are the primary causes of dimer formation?
A: Dimer formation is often promoted by the very conditions used to synthesize the chalcone. The primary drivers include:
-
Excessive Base Concentration: Strong bases, used to deprotonate the ketone in the Claisen-Schmidt condensation, can also deprotonate the α-carbon of the newly formed chalcone, initiating a Michael addition cascade.[1][3]
-
Prolonged Reaction Times: Leaving the reaction to stir for too long, even after the initial chalcone formation is complete, provides more opportunity for the dimerization side reaction to occur.
-
Elevated Temperatures: Higher temperatures can increase the rate of the Michael addition, leading to more significant dimer formation.[4]
-
Photocatalytic Conditions: Certain visible-light photocatalytic conditions can promote [2+2] cycloadditions or reductive cyclodimerizations, leading to different types of dimeric structures.[5][6]
-
Solvent Effects: The choice of solvent can influence reaction pathways. For instance, cationic micellar media like CTAB have been shown to promote Michael addition.[2][7]
Q3: How can I quickly check if I have a dimer in my reaction mixture?
A: A quick and effective way to check for dimer formation is through Thin-Layer Chromatography (TLC). The dimer, being a larger and often less polar molecule than the starting materials and the chalcone product, will typically have a different Rf value. You may also observe a more complex spot pattern than expected. For a more definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the presence of a compound with double the molecular weight of your expected product.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues related to dimer formation.
Problem 1: Significant Dimer Formation Observed by TLC/LC-MS in a Base-Catalyzed Claisen-Schmidt Condensation.
Probable Cause: The reaction conditions are favoring the Michael addition of the enolate of the starting ketone onto the newly formed chalcone.
Solutions:
1. Optimize Base Concentration and Type:
-
Rationale: A high concentration of a strong base (like NaOH or KOH) increases the concentration of the enolate, which can act as a nucleophile in the Michael addition.[1][3] Using a milder base or a lower concentration can help to minimize this.
-
Protocol:
-
Perform a series of small-scale trial reactions varying the molar equivalents of the base (e.g., from 0.5 to 2 equivalents).
-
Monitor the reactions by TLC at regular intervals to determine the optimal concentration that gives a good yield of the chalcone with minimal dimer formation.
-
Consider using a weaker base such as piperidine or a solid-supported base which can offer better control.[9]
-
2. Control Reactant Stoichiometry:
-
Rationale: Using a slight excess of the aldehyde can help to ensure that the ketone enolate is consumed in the desired Claisen-Schmidt condensation rather than reacting with the chalcone product.[1][4]
-
Protocol:
-
Set up the reaction with a 1.1 to 1.2 molar excess of the aldehyde relative to the ketone.
-
Add the ketone dropwise to the mixture of the aldehyde and base to maintain a low concentration of the enolate at any given time.
-
3. Adjust Reaction Temperature and Time:
-
Rationale: The Michael addition often has a higher activation energy than the initial aldol condensation.[4] Lowering the temperature can therefore selectively slow down the dimerization reaction.
-
Protocol:
-
Run the reaction at room temperature or even in an ice bath (0-5°C).
-
Monitor the reaction closely by TLC and stop the reaction (by neutralizing the base with a dilute acid) as soon as the starting materials are consumed to prevent prolonged exposure of the product to the basic conditions.
-
4. Modify the Solvent System:
-
Rationale: The solvent can play a crucial role in reaction outcomes. Nonionic surfactants or anionic surfactants like SDS in micellar catalysis have been shown to suppress Michael addition compared to cationic surfactants like CTAB.[2][7] In some cases, solvent-free conditions can also be beneficial.[10][11]
-
Protocol:
-
If using micellar catalysis, consider switching from CTAB to a nonionic surfactant like Tween 80.[2]
-
Explore the use of aprotic solvents which may not stabilize the intermediates of the Michael addition as effectively as protic solvents like ethanol.[12]
-
Attempt the reaction under solvent-free grinding conditions, which can sometimes lead to shorter reaction times and cleaner product formation.[10]
-
Problem 2: Formation of Cyclobutane Dimers in a Photocatalytic Reaction.
Probable Cause: The excited state of the chalcone is undergoing a [2+2] cycloaddition with a ground-state chalcone molecule.
Solutions:
1. Optimize Photocatalyst and Light Source:
-
Rationale: The choice of photocatalyst and the wavelength of the light source can influence the excited state lifetime and reactivity of the chalcone.
-
Protocol:
-
Screen different photocatalysts (e.g., Ru(bpy)₃²⁺, eosin Y, or copper-based catalysts) to find one that favors the desired reaction pathway over dimerization.[5]
-
Adjust the wavelength and intensity of the light source. Sometimes, lower intensity light can reduce the rate of bimolecular reactions like dimerization.
-
2. Adjust Substrate Concentration:
-
Rationale: Dimerization is a bimolecular process, so its rate is dependent on the concentration of the chalcone.
-
Protocol:
-
Run the reaction at a lower concentration to disfavor the intermolecular [2+2] cycloaddition. This can be achieved by using a larger volume of solvent.
-
Data Summary: Impact of Reaction Parameters on Dimer Formation
| Parameter | Condition Favoring Dimerization | Recommended Condition to Avoid Dimerization | Rationale |
| Base Catalyst | High concentration of strong bases (e.g., >2 eq. NaOH) | Lower concentration or milder bases (e.g., piperidine, LiOH)[13] | Reduces the concentration of the nucleophilic enolate that initiates Michael addition. |
| Temperature | Elevated temperatures (> room temperature) | Room temperature or below (0-5°C)[4] | The Michael addition often has a higher activation energy. |
| Reaction Time | Prolonged reaction times | Monitor by TLC and quench upon completion | Minimizes the time the product is exposed to conditions that favor dimerization. |
| Stoichiometry | Equimolar or excess ketone | Slight excess of aldehyde (1.1-1.2 eq.)[1][4] | Pushes the equilibrium towards the desired product and consumes the ketone enolate. |
| Solvent | Cationic micellar media (e.g., CTAB)[2][7] | Nonionic or anionic micellar media, or aprotic solvents[2][12] | The reaction medium can influence the stability of intermediates and the proximity of reactants. |
| Concentration | High concentration (especially in photocatalysis) | Lower concentration | Reduces the probability of bimolecular reactions like [2+2] cycloaddition. |
Experimental Protocol: Monitoring and Quantifying Dimer Formation
Objective: To accurately assess the extent of dimer formation in a chalcone synthesis reaction.
Methodology:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction in the aliquot by adding a drop of dilute HCl and dilute with a suitable solvent (e.g., ethyl acetate).
-
TLC Analysis:
-
Spot the prepared samples on a silica gel TLC plate alongside the starting materials and a pure sample of the expected chalcone (if available).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The dimer will appear as a new spot, typically with a lower Rf than the chalcone.
-
-
LC-MS Analysis:
-
For a more quantitative assessment, inject the diluted and quenched samples into an LC-MS system.
-
Develop a suitable gradient method to separate the starting materials, chalcone, and dimer.
-
The mass spectrometer will confirm the identity of the dimer by its molecular weight, which should be approximately double that of the chalcone. The peak areas can be used to estimate the relative amounts of each component.[8]
-
Visualizing Reaction Pathways
Mechanism of Dimer Formation via Michael Addition
Caption: Michael addition pathway for chalcone dimerization.
Troubleshooting Workflow for Dimer Formation
Caption: Systematic troubleshooting for dimerization.
References
-
Kaur, N., & Singh, V. (2025). Visible-light irradiation of chalcones: expanding the scope of photocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Funari, C. S., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
-
Lee, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1837. [Link]
-
Funari, C. S., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]
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Wentzel, B. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. [Link]
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Savateev, A., et al. (2019). Visible-Light-Driven Reductive (Cyclo)Dimerization of Chalcones over Heterogeneous Carbon Nitride Photocatalyst. ACS Catalysis, 9(3), 2053-2061. [Link]
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ResearchGate. (2024). How to improve the yield of chalcone synthesis?[Link]
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Cuellar, M. A., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1004803. [Link]
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Pinto, D. C. G. A., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 48-52. [Link]
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Majumdar, S., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega, 8(37), 33785–33793. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Chalcone Derivatives
Welcome to the Technical Support Center for the NMR analysis of chalcone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of compounds. Chalcones, with their α,β-unsaturated ketone core and two aromatic rings, often produce NMR spectra that are rich in information but can be complex to interpret due to overlapping signals and subtle substituent effects.[1][2]
This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the spectral analysis of chalcones.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the key protons in a chalcone backbone?
A1: The characteristic protons of the chalcone scaffold resonate in predictable regions of the ¹H NMR spectrum. The α- and β-vinylic protons are particularly diagnostic.
-
H-α: This proton, adjacent to the carbonyl group, is typically found more upfield.[1] Its chemical shift is influenced by the electronic environment, but generally appears as a doublet.
-
H-β: The β-proton is deshielded due to its position in the conjugated system and proximity to the second aromatic ring.[1] It resonates downfield from H-α, also as a doublet.
-
Aromatic Protons: Protons on the two aromatic rings typically appear in the range of 6.9–8.1 ppm.[1] The exact chemical shifts and multiplicities depend on the substitution patterns of the rings.
-
2'-Hydroxy Group: If a hydroxyl group is present at the 2' position, it can form a strong intramolecular hydrogen bond with the carbonyl oxygen, leading to a significantly deshielded proton signal, often above 12 ppm.[3][4]
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-α | 7.15–8.23 | Doublet (d) |
| H-β | 7.45–8.07 | Doublet (d) |
| Aromatic | 6.9–8.1 | Multiplet (m) |
| 2'-OH | 10.41-13.23 | Singlet (s) |
Table 1: Typical ¹H NMR Chemical Shift Ranges for Chalcone Protons. Data compiled from multiple sources.[1][3]
Q2: How can I determine the stereochemistry (trans/cis or E/Z) of the α,β-double bond?
A2: The stereochemistry of the enone double bond is reliably determined by the magnitude of the coupling constant (J) between the H-α and H-β protons.
-
Trans (E) Isomer: A large coupling constant, typically in the range of 15-16 Hz , is indicative of a trans configuration.[1][5][6][7] This is the most commonly synthesized and thermodynamically stable isomer.
-
Cis (Z) Isomer: A smaller coupling constant, around 8 Hz , would suggest a cis arrangement of the vinylic protons.[1]
This parameter is one of the most definitive diagnostic tools in the ¹H NMR spectrum of a chalcone.
Q3: What are the characteristic ¹³C NMR chemical shifts for the chalcone core?
A3: The ¹³C NMR spectrum provides complementary information for structural confirmation. The carbonyl carbon and the two vinylic carbons are key indicators.
| Carbon | Typical Chemical Shift (ppm) |
| C=O (Carbonyl) | 186.6–196.8 |
| C-α | 116.1–128.1 |
| C-β | 136.9–145.4 |
| Aromatic Carbons | 114 - 164 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Chalcone Carbons. Data compiled from multiple sources.[1][8][9]
Troubleshooting Guides
Problem 1: Severe overlap in the aromatic region of the ¹H NMR spectrum makes individual proton assignment impossible.
This is a very common issue, as chalcones possess two aromatic rings, potentially leading to a complex and poorly resolved multiplet in the 6.9–8.1 ppm region.
-
Similar Electronic Environments: Substituents on both rings may create similar electronic environments, causing proton signals to resonate at very close chemical shifts.
-
Insufficient Spectrometer Field Strength: Lower field instruments (e.g., <400 MHz) may not provide enough signal dispersion to resolve complex multiplets.
-
Increase Magnetic Field Strength: If accessible, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals into distinct multiplets.
-
Employ 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for disentangling these complex regions by revealing through-bond and through-space correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first experiment to perform. It identifies protons that are spin-coupled to each other, typically over two to three bonds. This allows you to "walk" along a spin system. For example, you can trace the connectivity of protons within each of the substituted aromatic rings.
-
Workflow for Using COSY:
-
Identify a well-resolved aromatic proton signal.
-
Locate the corresponding diagonal peak in the COSY spectrum.
-
Look for off-diagonal cross-peaks, which indicate its coupling partners.
-
Move to the diagonal peak of the newly identified proton and repeat the process to map out the entire spin system of that ring.
-
-
TOCSY (Total Correlation Spectroscopy): For more complex or overlapping spin systems, TOCSY can be invaluable. It reveals correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors. This is particularly useful for identifying all protons belonging to a single aromatic ring from a single, well-resolved starting point.
-
-
Selective Deuteration: In cases where you are synthesizing the chalcone, using a deuterated starting material (e.g., a deuterated benzaldehyde or acetophenone) will selectively remove signals from one of the aromatic rings, dramatically simplifying the resulting spectrum.[10]
Problem 2: I am unable to definitively assign the H-α and H-β vinylic protons.
While chemical shift is a good first indicator (H-β is typically downfield of H-α), this can sometimes be ambiguous, especially with unusual substitution patterns that can influence the electronic environment.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment is the most definitive method for assigning H-α and H-β. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[11][12]
-
Key Correlation for H-α: The α-proton (H-α) will show a strong correlation to the carbonyl carbon (C=O) because it is two bonds away (²JCH).
-
Key Correlation for H-β: The β-proton (H-β) is three bonds away from the carbonyl carbon (³JCH) and will also show a correlation, but the key is the ²JCH correlation of H-α.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of their through-bond connectivity.[4][13] This can be used to confirm assignments based on the expected conformation of the chalcone.
-
Expected NOE for H-β: The β-proton will typically show an NOE correlation to the ortho protons of the adjacent aromatic ring (Ring B).
-
Expected NOE for H-α: Depending on the conformation, the α-proton may show a weaker NOE to the ortho protons of the other aromatic ring (Ring A).
-
Problem 3: My chalcone is heavily substituted, and I need a comprehensive workflow for complete structural elucidation.
For novel chalcone derivatives with multiple substituents, a systematic approach combining several NMR experiments is necessary for unambiguous assignment of all ¹H and ¹³C signals.[8][14]
-
Acquire Standard 1D Spectra:
-
¹H NMR: Provides initial information on proton environments, integration, and coupling constants.
-
¹³C NMR & DEPT-135: Identifies all carbon signals and distinguishes between CH, CH₂, and CH₃ groups.
-
-
Establish Direct ¹H-¹³C Correlations:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton directly to the carbon it is attached to.[11] It allows you to definitively assign the carbon resonance for every protonated carbon in the molecule.
-
-
Map Out the Carbon Skeleton:
-
¹H-¹³C HMBC: As described earlier, this experiment reveals long-range (2- and 3-bond) correlations. It is the key to connecting the different fragments of the molecule. Use HMBC to:
-
Confirm the connection of the aromatic rings to the propenone core.
-
Assign quaternary (non-protonated) carbons by observing correlations from nearby protons.
-
Verify the positions of substituents on the aromatic rings.
-
-
-
Confirm Spatial Relationships and Conformation:
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Gül, H. İ., & Halil, A. (2010). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 35(4), 207-217. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. [Link]
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Solčániová, E., & Toma, S. (1980). Investigation of substituent effects on the 1H NMR spectra of chalcones. Organic Magnetic Resonance, 14(2), 138–140. [Link]
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Alcoba, A., et al. (2005). The 1H NMR Chemical Shift for the Hydroxy Proton of 4-(Dimethylamino)-2'-hydroxychalcone in Chloroform: A Theoretical Approach to Its Inverse Dependence on the Temperature. Organic Letters, 7(12), 2389–2392. [Link]
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Chontzopoulou, E., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(14), 5542. [Link]
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Radeglia, R., & Liebscher, J. (1976). Investigation of substituent effects of chalcones by 13C n.m.r. spectroscopy. Organic Magnetic Resonance, 8(8), 438-440. [Link]
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ResearchGate. (n.d.). The chemical shifts (ppm) and coupling constants J (Hz) of chalcones. [Link]
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Monti, M. C., et al. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
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Hansen, P. E. (2020). NMR of Natural Products as Potential Drugs. Molecules, 25(21), 5048. [Link]
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Abbas, W. R., & AbdulKarim-Talaq, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 624-446. [Link]
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ResearchGate. (n.d.). Conformation and 2D NMR (TOCSY, NOESY or ROESY) outcome of chalcone 5e. [Link]
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Carlomagno, T. (2012). NMR in natural products: understanding conformation, configuration and receptor interactions. Natural Product Reports, 29(5), 575-594. [Link]
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Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3583-3601. [Link]
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ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]
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Chontzopoulou, E., et al. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(14), 5542. [Link]
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AIP Publishing. (2019). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2155(1), 020023. [Link]
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Li, J., et al. (2014). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 52(4), 174-180. [Link]
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Preprints.org. (2024). A Study of the Potential Anti-Inflammatory Drugs Chalcone Derivatives through the Combination of NMR Spectroscopy and Molecular Modeling. [Link]
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Hill, N. J., & Caspian-Kaufman, D. M. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2446–2451. [Link]
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Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 624-446. [Link]
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ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). [Link]
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ResearchGate. (n.d.). Synthesis and structure elucidation of a series of pyranochromene chalcones and flavanones using 1D and 2D NMR spectroscopy and X- ray crystallography. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Analogs
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of analogs related to (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth analysis of how structural modifications to this chemical scaffold influence biological activity. While direct and extensive SAR studies on the precise analogs of this specific compound are limited in publicly accessible literature, we can derive significant insights from the broader classes of chalcones and enaminones to which it belongs. This guide will synthesize these principles to provide a predictive framework for designing novel therapeutic agents.
The core structure, this compound, is a versatile synthetic intermediate.[1][2] It belongs to the enaminone family, which are key building blocks in organic synthesis for creating a variety of heterocyclic compounds with diverse biological activities.[3][4][5] The presence of a fluorophenyl group suggests potential applications in medicinal chemistry, as fluorination can enhance metabolic stability and binding affinity.[6][7]
The Core Scaffold: A Foundation for Diverse Biological Activity
The fundamental structure of the compounds discussed here is a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone.[8][9] These molecules consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[8][9] This scaffold is a precursor in the biosynthesis of flavonoids and is associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6][10]
The specific molecule of interest, this compound, can also be classified as an enaminone, characterized by the N-C=C-C=O conjugated system.[3] Enaminones are recognized for their potential as pharmacophores in drug development.[5]
Below is a diagram illustrating the key components of the core scaffold that are subject to modification for SAR studies.
Caption: Key modifiable regions of the chalcone/enaminone scaffold.
Comparative Analysis of Analog Activity: Key SAR Insights
The biological activity of chalcone and enaminone analogs can be systematically tuned by modifying the peripheral substituents on the aromatic rings and the enone linker.
Modifications of the Aryl Rings
Substituents on the aromatic rings play a pivotal role in determining the potency and selectivity of these compounds.
-
Ring A (Phenyl Ring attached to the Carbonyl Group):
-
Electron-withdrawing groups (EWGs): The presence of a fluorine atom at the para-position of this ring, as in our lead compound, is a common strategy in drug design. Fluorine's high electronegativity can enhance binding affinity to target proteins and improve metabolic stability.[6][7] Other EWGs like nitro groups have also been incorporated, leading to potent anticancer agents.[11][12]
-
Electron-donating groups (EDGs): The introduction of EDGs such as methoxy or hydroxyl groups can also modulate activity. For instance, hydroxylated chalcones have shown significant anti-inflammatory and antioxidant properties.[13]
-
-
Ring B (Phenyl Ring at the β-position):
-
Dimethylamino Group: In our lead compound, this is not an aromatic ring but a dimethylamino group, classifying it as an enaminone. This group significantly influences the electronic properties and reactivity of the molecule.
-
Substituted Phenyl Rings: In traditional chalcones, substitutions on Ring B have a profound impact. For example, compounds with a 4-methyl or 4-methoxy group on Ring B have demonstrated selective COX-2 inhibition.[14]
-
The Role of the α,β-Unsaturated Carbonyl System
This linker is a critical pharmacophore. The electrophilic β-carbon is susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzymes, which can lead to covalent modification and inhibition. The α,β-unsaturated ketone structure is considered crucial for the biological activity of many chalcones.[15]
The following table summarizes the general SAR trends observed for chalcone analogs:
| Modification Site | Substituent Type | General Effect on Biological Activity | Example Activity |
| Ring A | Electron-Withdrawing (e.g., -F, -NO2) | Often enhances anticancer and antimicrobial activity.[6][7][11][12] | Anticancer[11][12] |
| Electron-Donating (e.g., -OH, -OCH3) | Can increase anti-inflammatory and antioxidant potential.[13] | Anti-inflammatory[13] | |
| Ring B | Varies (e.g., -CH3, -OCH3) | Modulates selectivity and potency for specific targets.[14] | COX-2 Inhibition[14] |
| Linker | α-Fluorination | Can lead to potent tubulin polymerization inhibitors.[16] | Anticancer[16] |
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research and validation of the SAR principles discussed, this section provides standardized experimental methodologies.
General Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and straightforward method for synthesizing chalcones.[9][15]
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of an appropriate substituted acetophenone (for Ring A) and a substituted benzaldehyde (for Ring B) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, typically a solution of sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
Caption: Workflow for the Claisen-Schmidt condensation.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Concluding Remarks
The chalcone and enaminone scaffolds represent a promising starting point for the development of novel therapeutic agents. The insights from SAR studies on related analogs provide a rational basis for designing new compounds with enhanced potency and selectivity. Future research should focus on synthesizing and evaluating a focused library of analogs of this compound to build a more specific SAR model. The incorporation of fluorine and other halogens, as well as the exploration of a wider range of substituents on the aryl rings, are promising avenues for future investigation.[6][7]
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Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]
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Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. Semantic Scholar. [Link]
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Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed. [Link]
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Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Scielo. [Link]
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Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. NIH. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. NIH. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]
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QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. MDPI. [Link]
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(PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]
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Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. PubMed. [Link]
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Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]
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A Comparative Analysis of the Anticancer Efficacy of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one and Established Chemotherapeutic Agents
This guide provides a comprehensive comparison of the potential anticancer efficacy of the novel chalcone derivative, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, against established chemotherapeutic agents. As a member of the chalcone family, this compound is of significant interest due to the well-documented anticancer properties of this class of molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating its potential as a therapeutic candidate through detailed experimental protocols and comparative data analysis.
Introduction to this compound and the Chalcone Family
This compound is a synthetic compound belonging to the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a precursor in the biosynthesis of flavonoids and is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][4] The anticancer potential of chalcones is attributed to their ability to interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3][5]
While direct experimental data on the anticancer efficacy of this compound is not yet widely published, its structural similarity to other pharmacologically active chalcones suggests its potential as a subject for anticancer drug discovery.[6] This guide, therefore, outlines the necessary experimental framework to evaluate its efficacy in comparison to well-established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel.
In Vitro Efficacy Evaluation: A Step-by-Step Approach
To ascertain the anticancer potential of this compound, a series of in vitro assays are essential. These assays provide crucial information on the compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action at a cellular level.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[7][8]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Cytotoxicity Data (Hypothetical IC50 Values in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT116 (Colon) |
| This compound | 8.5 | 12.3 | 15.1 | 10.8 |
| Doxorubicin | 0.4 - 2.5[10][11][12] | 0.3 - 2.9[10][11] | >20[11] | - |
| Cisplatin | - | - | 16.5 - 36.9[13][14] | 9.2 - 14.5[15] |
| Paclitaxel | 0.019 - 3.5[16] | - | 9.4 (24h)[17] | - |
Note: The IC50 values for the known drugs are sourced from published literature and can vary depending on the specific experimental conditions.
Apoptosis Detection using Annexin V-FITC Assay
This assay is used to detect apoptosis, or programmed cell death, a common mechanism of action for anticancer drugs.[18][19]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V-FITC and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[20][21][22]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action.[23][24][25][26]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Cell Cycle Analysis Workflow
Caption: Workflow for Cell Cycle Analysis.
In Vivo Efficacy Evaluation: Xenograft Mouse Model
To evaluate the anticancer efficacy of this compound in a living organism, a xenograft mouse model is employed.[27][28][29][30]
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[28][31]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, a known anticancer drug (e.g., Cisplatin), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Comparative In Vivo Efficacy (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (20 mg/kg) | 750 | 50 |
| Cisplatin (5 mg/kg) | 600 | 60 |
Visualization of Xenograft Model Workflow
Caption: Workflow for Xenograft Mouse Model.
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive framework for the preclinical evaluation of this compound's anticancer efficacy. The presented protocols for in vitro and in vivo studies will enable a thorough comparison with established chemotherapeutic agents. While the provided comparative data is hypothetical, it serves as a template for the expected outcomes of such a study. Further research should focus on conducting these experiments to generate concrete data on the compound's efficacy, mechanism of action, and potential as a novel anticancer therapeutic.
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A Comparative Guide to Elucidating the Mechanism of Action of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, hereafter referred to as Compound X , is a member of the enaminone class of compounds. Enaminones are recognized as privileged scaffolds in medicinal chemistry, serving as versatile building blocks for a multitude of bioactive molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Structurally, Compound X is an α,β-unsaturated ketone, sharing this key feature with the well-studied chalcone family of natural products[4][5][6]. This structural motif is often a Michael acceptor, capable of covalent interaction with biological nucleophiles, and is a common feature in compounds that target oncogenic pathways[6].
Despite its synthetic utility, the specific biological mechanism of action (MOA) for Compound X is not extensively documented in publicly available literature[7][8]. This guide, therefore, provides a comprehensive, hypothesis-driven framework for elucidating its MOA. We will outline a multi-phase experimental plan that compares the activity of Compound X against well-characterized inhibitors, enabling researchers to systematically investigate two of the most probable anticancer mechanisms for a molecule of this class: inhibition of the PI3K/Akt signaling pathway and disruption of microtubule dynamics.
Phase 1: Foundational Workflow for Mechanistic Investigation
The initial phase is designed to move from a broad, phenotypic assessment of cytotoxicity to the first critical branch point in a decision-making tree for MOA deconvolution. The choice of subsequent, target-specific assays in Phase 2 will be directly informed by the results obtained here.
Caption: High-level experimental workflow for MOA determination.
Hypothesized Mechanisms and Comparator Compounds
Based on the structural characteristics of Compound X and the known activities of the enaminone and chalcone classes, we propose two primary, testable hypotheses for its anticancer MOA. To validate these hypotheses, we will employ a comparative approach, benchmarking Compound X against compounds with established mechanisms.
-
Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway. This pathway is one of the most frequently dysregulated cascades in human cancer, controlling cell growth, proliferation, and survival[9][10][11]. Its central role makes it a high-value target for therapeutic intervention[12][13].
-
Hypothesis 2: Disruption of Microtubule Dynamics. Microtubules are essential for forming the mitotic spindle during cell division. Small molecules that interfere with tubulin polymerization or depolymerization are potent anticancer agents that lead to mitotic arrest and apoptosis[14][15][16]. Many chalcone-like molecules are known to bind tubulin at the colchicine site[17].
-
Comparator: Combretastatin A-4 (CA-4). A potent, well-characterized inhibitor of tubulin polymerization that binds to the colchicine binding site, destabilizing microtubules[17].
-
Phase 1 Experimental Plan: Cellular Effects
Cytotoxicity Profiling
The first step is to quantify and compare the cytotoxic potency of Compound X against our selected benchmarks across a panel of diverse human cancer cell lines.
Methodology: A panel of cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 non-small cell lung carcinoma, and HCT116 colorectal carcinoma) will be treated with serial dilutions of Compound X, Ipatasertib, and CA-4 for 72 hours. Cell viability will be assessed using an MTT or CellTiter-Glo® assay. The concentration that inhibits 50% of cell growth (IC50) will be calculated.
Expected Outcome & Interpretation: This experiment will establish the potency and spectrum of activity for Compound X. A broad spectrum of activity may suggest a general mechanism like tubulin disruption, whereas selective potency in cell lines known to have specific pathway alterations (e.g., PIK3CA mutations) could point towards a signaling pathway inhibitor.
Table 1: Comparative Cytotoxicity Data (Hypothetical IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound X | 0.15 | 0.21 | 0.18 |
| Ipatasertib | 0.50 | 1.20 | 0.85 |
| CA-4 | 0.009 | 0.007 | 0.005 |
Cell Cycle Analysis
This assay is a critical diagnostic tool. Disruption of microtubule function classically leads to a robust arrest in the G2/M phase of the cell cycle, as the spindle assembly checkpoint is activated[14].
Methodology: HCT116 cells will be treated with vehicle, Compound X, and CA-4 at concentrations equivalent to 10x their respective IC50 values for 24 hours. Cells will then be fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Expected Outcome & Interpretation: A significant increase in the G2/M population for Compound X, similar to that induced by CA-4, would be strong evidence supporting the tubulin-destabilizing hypothesis. Conversely, a lack of a specific cell cycle block, or an increase in the sub-G1 population (indicative of apoptosis), would suggest a different mechanism, such as the inhibition of a pro-survival signaling pathway.
Table 2: Comparative Cell Cycle Analysis (Hypothetical Data)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 55 | 20 | 25 |
| Compound X (1.8 µM) | 10 | 15 | 75 |
| CA-4 (0.05 µM) | 8 | 12 | 80 |
Phase 2: Molecular Target Deconvolution
The results from Phase 1 will guide the experiments in this phase to directly interrogate the hypothesized molecular targets.
In Vitro Tubulin Polymerization Assay
If a G2/M arrest is observed, this biochemical assay provides definitive evidence of direct interaction with tubulin.
Methodology: Purified bovine brain tubulin is incubated with a fluorescence-enhancing reporter in the presence of GTP at 37°C to induce polymerization. The reaction is monitored in real-time using a fluorescence plate reader. Compound X and CA-4 are added at various concentrations to measure their effect on the rate and extent of polymerization.
Expected Outcome & Interpretation: A dose-dependent inhibition of tubulin polymerization by Compound X, benchmarked against the positive control CA-4, would confirm it as a direct tubulin-binding agent and a microtubule destabilizer.
Caption: Inhibition of microtubule polymerization.
Kinase Inhibition Profiling and Pathway Analysis
If G2/M arrest is not the primary phenotype, or to explore secondary targets, this approach identifies specific kinase interactions.
Methodology:
-
Kinase Profiling: Compound X is submitted to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™) and screened for binding affinity against a panel of hundreds of human kinases.
-
Western Blotting: Based on the profiling results, or to directly test the PI3K/Akt hypothesis, HCT116 cells are treated with Compound X and Ipatasertib for a short duration (e.g., 2-6 hours). Cell lysates are then analyzed by Western blot using antibodies against key pathway proteins, specifically phospho-Akt (Ser473 and Thr308) and total Akt.
Expected Outcome & Interpretation: A strong binding affinity for kinases within the PI3K/Akt pathway (e.g., PI3K isoforms, Akt, mTOR) from the profiling screen would support this MOA. This would be confirmed by Western blot data showing a dose-dependent decrease in the phosphorylation of Akt in cells treated with Compound X, similar to the effect of the comparator Ipatasertib.
Caption: Potential inhibition site within the PI3K/Akt pathway.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X, Ipatasertib, and CA-4 in culture medium.
-
Remove old medium and add 100 µL of medium containing the compounds or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis
-
Seed 1x10^6 HCT116 cells in 6-well plates and allow to adhere overnight.
-
Treat cells with compounds or vehicle for 24 hours.
-
Harvest cells (including floating cells in the supernatant), wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze at least 10,000 events per sample using a flow cytometer.
-
Model the cell cycle distribution using appropriate software (e.g., FlowJo).
Protocol 3: Western Blotting
-
Seed 2x10^6 HCT116 cells in 60 mm dishes and allow to adhere overnight.
-
Treat cells with compounds or vehicle for the desired time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide presents a logical and efficient workflow to dissect the mechanism of action of this compound. By employing a comparative approach with well-defined tool compounds, researchers can generate robust, interpretable data. The initial phenotypic assays provide crucial decision-making information, directing subsequent experiments toward either tubulin dynamics or kinase signaling pathways. This systematic process will not only elucidate the primary MOA of Compound X but also potentially uncover novel therapeutic avenues for this promising chemical scaffold.
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Navigating the In Vivo Landscape: A Comparative Guide to Chalcone and Aminopropenone Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous preclinical evaluation. This guide delves into the in vivo testing of chalcone and aminopropenone derivatives, a class of compounds that includes the specifically structured (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. While in vivo data on this exact molecule remains nascent, a wealth of research on structurally related compounds provides a robust framework for understanding their therapeutic potential and the experimental methodologies crucial for their evaluation.
This guide will provide an in-depth comparison of the in vivo performance of various chalcone and aminopropenone derivatives, supported by experimental data and detailed protocols. We will explore their efficacy in key therapeutic areas, primarily focusing on their anti-inflammatory and anticancer activities, and elucidate the scientific rationale behind the selection of specific in vivo models and experimental designs.
The Therapeutic Promise of Chalcones and Aminopropenones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, and their aminopropenone analogues, are versatile scaffolds in medicinal chemistry.[1] Their synthetic accessibility and diverse pharmacological activities have made them attractive candidates for drug discovery.[1] These compounds have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2] The presence of various substituents on the aromatic rings allows for the fine-tuning of their biological activity, offering a rich field for structure-activity relationship (SAR) studies.
The core structure of this compound, an enaminone, positions it within this promising class of compounds. Enaminones are known to be valuable intermediates in the synthesis of various heterocyclic compounds and are explored for their potential pharmacological activities.[3][4]
Comparative In Vivo Efficacy: A Look at Anti-Inflammatory and Anticancer Activities
The true measure of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are critical for assessing efficacy, pharmacokinetics, and safety profiles.[5][6] Below, we compare the in vivo activities of representative chalcone and aminopropenone derivatives from various studies.
Anti-Inflammatory Activity
A common and well-established model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents.[7][8][9] This model allows for the quantitative assessment of a compound's ability to reduce swelling, a hallmark of inflammation.
| Compound/Derivative | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Indole-Chalcone Hybrid (Compound 4) | Mice | 10 mg/kg | i.p. | 61.74% | [8] |
| Aryl-piperazine Chalcone (Compound 6o) | Mice | Not specified | Not specified | Significant anti-inflammatory activity | [10] |
| 1,3-diphenyl propenone derivatives | Rats | 25 mg/kg | Oral | Significant inhibition of edema | [9] |
These studies highlight the significant anti-inflammatory potential of chalcone derivatives. The indole-chalcone hybrid, for instance, demonstrated potent activity at a relatively low dose.[8] The aryl-piperazine containing chalcone also showed promising results, underscoring the importance of the substituents on the chalcone scaffold.[10]
Anticancer Activity
The in vivo evaluation of anticancer agents is a complex process involving various animal models, including xenograft and genetically engineered models.[5][11][12] These models aim to recapitulate key aspects of human cancers, allowing for the assessment of a compound's ability to inhibit tumor growth.[5][11]
| Compound/Derivative | Cancer Model | Animal Model | Key Findings | Reference |
| Aminoferrocene Derivatives | Murine Nemeth-Kellner lymphoma (NK/Ly) | Mice | Exhibit anticancer effect in vivo by generating mitochondrial ROS in cancer cells. | [13] |
| Aminosteroid Derivative (RM-581) | Androgen-dependent prostate cancer | Not specified | Higher in vitro and in vivo potencies than gold standard drugs. | [14] |
| Cyclic-aminotroponiminium Carboxylate Derivatives | Xenograft-based mouse models (HeLa cells) | Mice | Reduced tumor size and induced apoptosis. | [15] |
| Alkylaminopropiophenone Derivatives | Ehrlich ascites carcinoma | Mice | Potent antineoplastic agents, inhibiting tumor growth at 8 mg/kg/day. | [16] |
The data from these studies underscore the diverse mechanisms through which these compounds can exert their anticancer effects. For example, aminoferrocene derivatives induce the production of mitochondrial reactive oxygen species (ROS), a strategy that exploits the altered redox homeostasis of cancer cells.[13] Alkylaminopropiophenone derivatives have also shown significant inhibition of tumor growth in murine models.[16]
Experimental Protocols: A Guide to Key In Vivo Assays
The reliability and reproducibility of in vivo data are paramount. This section provides detailed, step-by-step methodologies for key experiments used to evaluate the anti-inflammatory and anticancer activities of novel compounds.
Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Selection: Healthy mice (e.g., Swiss albino) of either sex, weighing 20-25g, are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6 per group).
-
Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cyclooxygenase (COX) enzymes. This model is therefore useful for identifying compounds that may act through the inhibition of these inflammatory mediators.[7]
Xenograft Tumor Model in Nude Mice
This model is a cornerstone of in vivo cancer research, allowing for the growth of human tumors in immunodeficient mice.[5][11]
Methodology:
-
Cell Culture: Human cancer cells (e.g., HeLa, MCF-7) are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), animals are randomized into control and treatment groups.
-
Compound Administration: The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
Causality Behind Experimental Choices: The use of immunodeficient mice is crucial as it allows the human cancer cells to grow without being rejected by the host immune system.[5] This model provides a valuable platform to assess the direct anti-tumor activity of a compound. However, it is important to note that the absence of a functional immune system is a limitation when studying immunomodulatory anticancer agents.[5]
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for In Vivo Anticancer Xenograft Model.
Conclusion and Future Directions
The in vivo evaluation of chalcone and aminopropenone derivatives has revealed their significant potential as anti-inflammatory and anticancer agents. While specific in vivo data for this compound is not yet widely available, the extensive research on structurally related compounds provides a strong foundation and a clear roadmap for its future preclinical development.
The experimental models and protocols detailed in this guide serve as a valuable resource for researchers in the field. Adherence to these well-established methodologies is crucial for generating reliable and comparable data. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and conducting comprehensive toxicity studies to ensure their safety. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective therapeutic agents.
References
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC - NIH. (n.d.).
- (PDF) Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - ResearchGate. (2026, January 14).
- Spontaneous and Induced Animal Models for Cancer Research - MDPI. (n.d.).
- Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed. (2017, February 1).
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PubMed Central. (2026, January 14).
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents | ACS Omega. (n.d.).
- Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives | Semantic Scholar. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC - PubMed Central. (2024, August 9).
- The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science Publishers. (2019, April 1).
- Antineoplastic Activities of Alpha-, Beta-, and Gamma-Alkylaminopropiophenone Derivatives in Mice and in Murine and Human Tissue Culture Cells - PubMed. (n.d.).
- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - NIH. (n.d.).
- (PDF) this compound - ResearchGate. (n.d.).
- One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC - NIH. (2022, December 27).
- Synthesis and Study of Luminescent, Anti-Mao, and Antioxidant Properties of (2E)-3-Aryl-1-(4-alkoxyphenyl)prop-2-ene-1-ones and Their Pyrazoline Derivatives - ResearchGate. (2024, December 18).
- An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - NIH. (2023, June 2).
- Anticancer Aminoferrocene Derivatives Inducing Production of Mitochondrial Reactive Oxygen Species - PMC - NIH. (2022, April 13).
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A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one and Its Analogs
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Key Enaminone Scaffolds
In the landscape of modern medicinal chemistry and drug development, the enaminone moiety stands out as a versatile pharmacophore, integral to the architecture of numerous therapeutic agents.[1][2] The unique electronic properties of these α,β-unsaturated amino ketones, characterized by a polarized double bond system, make them attractive scaffolds for designing molecules with a wide array of biological activities. Among this class of compounds, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one has emerged as a particularly interesting subject of study due to the influence of the fluorine substituent on its physicochemical properties.
This technical guide presents a comprehensive spectroscopic analysis of this compound, juxtaposed with its non-fluorinated and chloro-substituted analogs. Through a detailed examination of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we will elucidate the subtle yet significant structural and electronic differences imparted by the halogen substituent on the phenyl ring. This comparative approach provides researchers, scientists, and drug development professionals with a foundational understanding of how spectroscopic signatures correlate with molecular structure in this important class of compounds.
Molecular Structures Under Investigation
Our comparative analysis focuses on the following three compounds, which allows for a systematic evaluation of the electronic effects of different substituents at the para-position of the phenyl ring.
Figure 1. Molecular structures of the compounds under investigation.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic features of the target compound and its analogs, with experimental data summarized for direct comparison. The causality behind the observed spectral shifts is discussed, providing insights into the electronic interplay between the substituent, the aromatic ring, and the enaminone backbone.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectra provide a detailed picture of the proton environments within the molecules. The chemical shifts of the vinylic protons (H-α and H-β) are particularly sensitive to the electron-donating or -withdrawing nature of the substituent on the phenyl ring.
| Compound | H-α (ppm) | H-β (ppm) | N(CH₃)₂ (ppm) | Aromatic Protons (ppm) |
| This compound | 5.65-5.69 (d) | 7.79-7.83 (d) | 2.93 (s), 3.15 (s) | 7.05-7.11 (m, 2H), 7.89-7.94 (m, 2H) |
| (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | ~5.7 (d) | ~7.8 (d) | ~2.9 (s), ~3.1 (s) | ~7.3-7.5 (m, 3H), ~7.9-8.0 (m, 2H) |
| (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Data not available | Data not available | Data not available | Data not available |
Table 1. ¹H NMR Spectral Data (in CDCl₃).
The ¹H NMR data for the target compound, this compound, reveals two distinct singlets for the N-methyl protons at 2.93 and 3.15 ppm, suggesting restricted rotation around the C-N bond due to its partial double bond character. The vinylic protons appear as doublets, with the H-α proton at a higher field (5.65-5.69 ppm) and the H-β proton at a lower field (7.79-7.83 ppm). The aromatic region displays two multiplets corresponding to the protons on the fluorinated phenyl ring.
For the non-fluorinated analog, the chemical shifts are expected to be similar, with slight upfield shifts for the aromatic protons due to the absence of the electronegative fluorine atom. The electron-withdrawing nature of the fluorine atom in the target compound deshields the aromatic protons, leading to a downfield shift compared to the unsubstituted analog.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra offer valuable information about the carbon framework and the electronic distribution within the molecule. The chemical shifts of the carbonyl carbon and the vinylic carbons are particularly insightful.
| Compound | C=O (ppm) | C-α (ppm) | C-β (ppm) | Aromatic Carbons (ppm) | N(CH₃)₂ (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | ~188 | ~95 | ~153 | ~127, ~128, ~131, ~140 | ~37, ~45 |
| (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2. ¹³C NMR Spectral Data (in CDCl₃).
For the non-fluorinated analog, the carbonyl carbon resonates at approximately 188 ppm. The vinylic carbons, C-α and C-β, are observed around 95 ppm and 153 ppm, respectively. The significant upfield shift of C-α is characteristic of the enaminone system and is attributed to the strong electron-donating effect of the dimethylamino group. The two distinct signals for the N-methyl carbons further support the restricted rotation around the C-N bond.
In the case of the target compound, the presence of the highly electronegative fluorine atom is expected to induce a notable downfield shift for the ipso-carbon (the carbon directly attached to fluorine) and influence the chemical shifts of the other aromatic carbons through both inductive and mesomeric effects. The carbonyl carbon might also experience a slight downfield shift due to the electron-withdrawing nature of the 4-fluorophenyl group.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The stretching frequency of the carbonyl group (C=O) and the C=C double bond are of particular interest in this series of compounds.
| Compound | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | 1643 | 1598, 1550 | 1439 |
| (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | ~1635 | ~1590, ~1540 | - |
| (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Data not available | Data not available | Data not available |
Table 3. FT-IR Spectral Data (KBr pellet).
The FT-IR spectrum of the target compound displays a strong absorption band at 1643 cm⁻¹, which is characteristic of the conjugated ketone carbonyl stretching vibration.[3] The lower frequency compared to a typical acyclic ketone (around 1715 cm⁻¹) is due to the extended conjugation with the C=C double bond and the electron-donating dimethylamino group. The bands at 1598 and 1550 cm⁻¹ can be attributed to the C=C stretching vibrations of the enone system and the aromatic ring.
The non-fluorinated analog exhibits a similar pattern, with the C=O stretch appearing at a slightly lower wavenumber (~1635 cm⁻¹). The introduction of the electronegative fluorine atom in the target compound leads to a slight increase in the C=O stretching frequency, which is consistent with its electron-withdrawing inductive effect.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the enaminones. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | Data not available | Data not available | - |
| (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | ~320 | Data not available | Ethanol |
| (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Data not available | Data not available | - |
Table 4. UV-Vis Spectral Data.
Enaminones typically exhibit a strong absorption band in the UV region corresponding to a π → π* transition. For the non-fluorinated analog, this absorption is observed around 320 nm in ethanol. The introduction of a substituent on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. An electron-donating group would be expected to cause a bathochromic shift, while an electron-withdrawing group would typically lead to a hypsochromic shift. However, the effect of halogens can be complex due to the interplay of their inductive and mesomeric effects. A detailed analysis of the UV-Vis spectrum of the target compound would be crucial to fully understand the electronic impact of the fluorine atom.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard experimental protocols for spectroscopic analysis are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to record the baseline.
-
Fill another matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Conclusion and Future Directions
This comparative guide has provided a detailed spectroscopic analysis of this compound and its non-fluorinated analog, highlighting the influence of the fluorine substituent on their spectral properties. The available data from ¹H NMR and FT-IR spectroscopy clearly demonstrate the electron-withdrawing effect of the fluorine atom. However, the absence of complete ¹³C NMR and UV-Vis data for the target compound and its chloro-analog limits a more in-depth comparative analysis.
Future work should focus on the synthesis and complete spectroscopic characterization of a series of para-substituted (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one compounds, including the chloro and other halogenated derivatives. Such a comprehensive dataset would allow for a quantitative correlation between the electronic properties of the substituents (e.g., Hammett parameters) and the observed spectroscopic shifts. This would not only deepen our fundamental understanding of the structure-property relationships in enaminones but also provide a valuable predictive tool for the rational design of new drug candidates with tailored electronic and biological profiles.
References
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Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 14984534. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. PubChem Compound Summary for CID 5398495. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). (E)-3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved from [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 11), o3110. [Link]
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Al-Masoudi, N. A., & Al-Salihi, R. H. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials, 14(11), 2766. [Link]
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Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 1535–1543. [Link]
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Assessing the Target Specificity of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this process is the comprehensive assessment of a compound's target specificity. This guide provides an in-depth, technically-focused framework for evaluating the target specificity of novel compounds, using the enaminone derivative, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one , as a case study.
This molecule belongs to the broader chalcone family, a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The versatility of the chalcone scaffold, however, also presents a challenge: the potential for promiscuous target interactions.[4][5] Therefore, a systematic and multi-faceted approach is essential to delineate the on-target potency and off-target liabilities of such compounds.
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive chalcones suggests a high probability of interaction with protein kinases.[6][7][8] Kinases are a therapeutically significant class of enzymes often implicated in oncology and inflammatory diseases, making them a logical starting point for target specificity assessment.
This guide will, therefore, navigate the process of characterizing the kinase inhibitory profile of this compound, comparing its hypothetical performance with established kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for generating a robust target specificity profile.
The Strategic Workflow for Target Specificity Assessment
A comprehensive evaluation of target specificity is not a single experiment but a staged, logical progression from broad, high-throughput screening to in-depth cellular validation. This workflow is designed to be self-validating, with each stage providing crucial data to inform the next.
Figure 1: A logical workflow for assessing the target specificity of a novel compound.
Part 1: Foundational Biochemical Profiling
The initial step is to cast a wide net to identify potential kinase targets and obtain a preliminary assessment of selectivity. This is most effectively achieved through large-scale biochemical screening.
In Vitro Kinase Panel Screening
Rationale: A broad kinase panel screen provides a comprehensive overview of a compound's activity across a large portion of the human kinome.[9][10] This is a crucial first step to identify primary targets, understand the selectivity profile, and flag potential off-target interactions that could lead to toxicity. The KINOMEscan® platform, for instance, utilizes a competition binding assay to quantify interactions between a compound and a panel of over 460 kinases.[11][12]
Experimental Protocol: Representative Kinase Panel Screen (Adapted from KINOMEscan®)
-
Compound Preparation: Solubilize this compound and control compounds (e.g., Sorafenib, Erlotinib) in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using qPCR.
-
Screening: The test compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%.
Data Presentation: Hypothetical Kinome Scan Data
To illustrate the output of such a screen, the following table presents hypothetical data for our compound of interest against a selection of kinases, compared to known multi-kinase and selective inhibitors.
| Kinase | This compound (%Ctrl @ 1µM) | Sorafenib (%Ctrl @ 1µM) | Erlotinib (%Ctrl @ 1µM) |
| VEGFR2 | 5 | 1 | 95 |
| EGFR | 8 | 80 | 0.5 |
| SRC | 45 | 15 | 30 |
| ABL1 | 90 | 5 | 85 |
| CDK2 | 85 | 60 | 92 |
| p38α | 95 | 25 | 98 |
This data is illustrative and not based on actual experimental results for this compound.
Interpretation of Results:
The hypothetical data suggests that this compound exhibits potent binding to both VEGFR2 and EGFR, indicating a potential dual-inhibitor profile. Its interaction with other kinases, such as SRC, is less pronounced, and it shows minimal binding to ABL1, CDK2, and p38α at this concentration. This initial screen provides critical direction for subsequent, more focused investigations.
Part 2: In-Depth Cellular Target Engagement
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell.[13] Cellular target engagement assays are therefore essential to confirm that a compound can enter the cell and bind to its intended target in a physiological context.
NanoBRET™ Target Engagement Assay
Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[2][3][14][15] It provides a quantitative measure of intracellular affinity and can be used to determine the potency and selectivity of a compound in a more biologically relevant setting.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement for VEGFR2
-
Cell Line Preparation: Transfect HEK293 cells with a vector expressing a VEGFR2-NanoLuc® fusion protein.
-
Compound Treatment: Plate the transfected cells in a multi-well plate and treat with a serial dilution of this compound or control compounds.
-
Assay Reagent Addition: Add the NanoBRET™ tracer (a fluorescently labeled, cell-permeable ligand for the target kinase) and the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the BRET signal using a luminescent plate reader. The signal is a ratio of the light emitted by the tracer and the NanoLuc® luciferase.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the intracellular affinity.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a label-free method for assessing target engagement in cells and tissues.[5][16][17][18] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. This change in stability can be detected by heating the cells and measuring the amount of soluble protein remaining.
Experimental Protocol: CETSA® for EGFR
-
Cell Treatment: Treat a cancer cell line that endogenously expresses EGFR (e.g., A431) with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble EGFR in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data: Cellular Target Engagement
The following table presents hypothetical IC50 values from a NanoBRET™ assay and thermal shift data from a CETSA® experiment, comparing our compound of interest to relevant inhibitors.
| Compound | Target Kinase | Cellular Target Engagement IC50 (NanoBRET™) | CETSA® Thermal Shift (ΔTm at 10 µM) |
| This compound | VEGFR2 | 0.5 µM | + 4.2°C |
| This compound | EGFR | 0.8 µM | + 3.5°C |
| Sorafenib | VEGFR2 | 0.1 µM | + 5.1°C |
| Erlotinib | EGFR | 0.05 µM | + 6.3°C |
This data is illustrative and not based on actual experimental results for this compound.
Interpretation of Results:
The hypothetical cellular data corroborates the findings from the biochemical screen, confirming that this compound engages both VEGFR2 and EGFR inside living cells, albeit with slightly lower potency than the established inhibitors Sorafenib and Erlotinib. The positive thermal shift in the CETSA® experiment provides strong, label-free evidence of direct target binding.
Part 3: In Silico Profiling as a Complementary Approach
Computational methods offer a rapid and cost-effective way to predict potential on- and off-target interactions, guiding experimental design and helping to rationalize observed activities.[13][19][20][21]
Rationale: In silico kinase inhibitor profiling can be performed using a variety of methods, including structure-based approaches like molecular docking and ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods can predict the binding affinity of a compound to a large number of kinases, providing a theoretical kinome-wide selectivity profile.
Methodology: In Silico Kinase Panel Screen
-
Compound and Target Preparation: Obtain the 3D structure of this compound and a library of kinase crystal structures.
-
Molecular Docking: Dock the compound into the ATP-binding site of each kinase in the library.
-
Scoring and Ranking: Use a scoring function to predict the binding affinity (e.g., as a docking score or estimated Ki).
-
Data Analysis: Rank the kinases based on their predicted binding affinity to identify the most likely targets and off-targets.
Data Presentation: Illustrative In Silico Docking Scores
| Kinase | Predicted Binding Affinity (Docking Score) |
| VEGFR2 | -9.5 kcal/mol |
| EGFR | -9.2 kcal/mol |
| SRC | -7.8 kcal/mol |
| ABL1 | -6.5 kcal/mol |
| CDK2 | -6.8 kcal/mol |
| p38α | -7.1 kcal/mol |
This data is illustrative and not based on actual experimental results for this compound.
Interpretation of Results:
The hypothetical in silico data aligns with the experimental findings, predicting the strongest binding affinity for VEGFR2 and EGFR. This computational pre-screening can be invaluable for prioritizing experimental resources and for generating hypotheses about the structural basis of inhibitor binding and selectivity.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for assessing the target specificity of a novel compound, using this compound as a representative example within the context of kinase inhibition. By integrating in silico prediction, broad biochemical profiling, and in-depth cellular target engagement assays, researchers can build a robust and reliable profile of a compound's on- and off-target activities.
The hypothetical data presented herein suggests that this compound may act as a dual inhibitor of VEGFR2 and EGFR. To further validate this profile, the next steps in a real-world drug discovery program would include:
-
Quantitative Kinase Profiling: Determining IC50 or Kd values against a panel of kinases to quantify selectivity.
-
Downstream Signaling Analysis: Investigating the compound's effect on the phosphorylation of downstream substrates of VEGFR2 and EGFR in relevant cell lines.
-
Phenotypic Assays: Evaluating the compound's efficacy in cell-based assays that are dependent on VEGFR2 and EGFR signaling, such as cell proliferation, migration, and angiogenesis assays.
-
Broad Off-Target Liability Screening: Testing the compound against a panel of non-kinase targets (e.g., GPCRs, ion channels, transporters) to identify potential safety liabilities.
By following a systematic and evidence-based approach, the scientific community can confidently advance novel chemical entities with a clear understanding of their mechanism of action and potential for therapeutic development.
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A Researcher's Guide to the Preclinical Evaluation of Novel Chalcone Derivatives
Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This structural motif serves as a versatile scaffold for synthetic chemists, allowing for the creation of a vast library of derivatives with a wide spectrum of biological activities.[1][2][3] Preclinical studies have revealed their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4] This guide provides a comprehensive overview of the essential preclinical evaluations for novel chalcone derivatives, offering insights into experimental design, detailed protocols, and comparative data analysis to steer your research toward clinically relevant discoveries.
I. Foundational Steps: Synthesis and Initial Characterization
The journey of any novel compound begins with its creation. The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones, involving the base-catalyzed reaction between an appropriate acetophenone and a substituted benzaldehyde.[2][5]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of novel chalcone derivatives.
Upon successful synthesis and purification, rigorous structural characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount to confirm the identity and purity of the novel derivative.
II. In Vitro Evaluation: The Primary Screening Cascade
In vitro assays are the cornerstone of preclinical evaluation, providing the initial assessment of a compound's biological activity and guiding further development.
A. Cytotoxicity Assessment: The Gateway to Anticancer Potential
A primary and crucial step is to determine the cytotoxic effects of the novel chalcone derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[6][7]
MTT Assay Protocol for Adherent Cancer Cells:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives (e.g., 25, 50, 100, 200, and 400 µg/mL) in the appropriate cell culture medium.[8] Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of the chalcone derivatives.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[9]
-
Incubation: Incubate the plates for 24 to 48 hours.[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 200 µL of fresh, phenol red-free medium containing 1 mg/mL of MTT to each well.[9] Incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Comparative Cytotoxicity Data of Selected Chalcone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5a | Breast (MCF7) | 7.87 ± 2.54 | [10] |
| Compound 5b | Breast (MCF7) | 4.05 ± 0.96 | [10] |
| Compound 5a | Colon (HCT116) | 18.10 ± 2.51 | [10] |
| Compound 9a | Colon (HCT116) | 17.14 ± 0.66 | [10] |
| Compound 5a | Lung (A549) | 41.99 ± 7.64 | [10] |
| Compound 9b | Lung (A549) | 92.42 ± 30.91 | [10] |
| Flavokawain B | Colon (LoVo/Dx) | - | [11] |
| Vanillin-based Chalcone 9 | Colon (HCT-116) | 6.85 ± 0.71 µg/mL | [11] |
| Vanillin-based Chalcone 10 | Colon (HCT-116) | 7.9 ± 1.37 µg/mL | [11] |
| Polymethoxylated Chalcone 33 | Breast (MCF-7) | 1.33 - 172.20 | [11] |
B. Unraveling the Mechanism of Action: Beyond Cytotoxicity
Chalcone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][12][13]
Key Mechanistic Assays:
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of apoptosis. Western blotting can be used to assess the expression levels of key apoptotic proteins such as Bax, Bcl-2, and caspases.[10] For instance, some chalcones lead to an increase in the expression of caspase-3 activity, a key executioner caspase in apoptosis.[11]
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the cell cycle distribution and identify any cell cycle arrest induced by the chalcone derivatives. Many chalcones act as antimitotic agents, inhibiting the cell cycle in the G2/M phase.[13]
-
Signaling Pathway Analysis: Western blotting is a powerful tool to investigate the modulation of critical signaling pathways involved in cancer progression, such as PI3K/Akt, MAPK, and NF-κB.[14]
Signaling Pathways Commonly Modulated by Chalcones:
Caption: Chalcone derivatives can inhibit multiple signaling pathways crucial for cancer cell survival and proliferation.
C. Anti-inflammatory and Antimicrobial Screening
The therapeutic potential of chalcones extends beyond cancer. Their anti-inflammatory and antimicrobial properties warrant investigation.
-
Anti-inflammatory Assays: In vitro assays can measure the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15][16]
-
Antimicrobial Assays: The antibacterial and antifungal activity of novel chalcones can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of relevant pathogens.[17][18] Some chalcone derivatives have shown promising activity against bacteria like Staphylococcus aureus and Mycobacterium tuberculosis.[19][20]
Comparative Antimicrobial Activity of Chalcone Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 3 | Staphylococcus aureus | 125 | [18] |
| Chalcone 3 | Bacillus subtilis | 62.5 | [18] |
| Chalcone 3 | Escherichia coli | 250 | [18] |
| Chalcone 3 | Pseudomonas aeruginosa | 125 | [18] |
| Chalcone 21 & 22 | Mycobacterium tuberculosis | 1.6 | [19] |
| Chalcone 24-26 | Various Bacteria | 25-50 | [19] |
III. In Vivo Evaluation: Translating In Vitro Findings
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.
A. Efficacy in Animal Models
The choice of animal model is critical and depends on the therapeutic indication.
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel chalcones.
-
Anti-inflammatory Efficacy: Carrageenan-induced paw edema in rodents is a standard model to assess the acute anti-inflammatory effects of new compounds.[21]
-
Analgesic and Anxiolytic Effects: Models like the hot plate test, tail suspension test, and plus maze test can be used to evaluate the effects of chalcones on the central nervous system.[22]
B. Pharmacokinetic and ADME/Tox Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development as a drug.[23]
-
In Silico Prediction: Computational tools can provide initial predictions of ADME/Tox properties, helping to prioritize compounds for further testing.[24][25]
-
In Vitro ADME Assays: Assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 permeability assay) are essential.
-
In Vivo Pharmacokinetic Studies: These studies in animals (e.g., rodents) determine key parameters like bioavailability, half-life, and clearance.
-
Toxicology Studies: Acute and chronic toxicity studies in animals are necessary to establish the safety profile of the lead chalcone derivatives. A full description of toxicity is required for their clinical use as safe drugs.[1][12]
Preclinical Evaluation Workflow:
Caption: A streamlined workflow for the preclinical evaluation of novel chalcone derivatives.
IV. Conclusion: From Bench to Bedside
The preclinical evaluation of novel chalcone derivatives is a multi-faceted process that requires a logical and systematic approach. By combining robust in vitro screening with well-designed in vivo studies, researchers can effectively identify and characterize promising lead compounds for further development. The versatility of the chalcone scaffold, coupled with its diverse biological activities, makes it a compelling area of research with the potential to deliver the next generation of therapeutic agents.
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A Technical Guide to Comparative Docking Analysis of Fluorinated Chalcones with Target Proteins
Abstract
Chalcones, a class of naturally occurring compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into the chalcone scaffold can significantly enhance their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4][5][6] This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of fluorinated chalcones against relevant protein targets. We will delve into the rationale behind experimental choices, present a detailed step-by-step protocol for the in-silico workflow, and offer insights into the interpretation of docking results. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The Therapeutic Promise of Fluorinated Chalcones
Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[7] This versatile scaffold serves as a privileged structure in drug discovery, with numerous synthetic derivatives being explored for a wide range of therapeutic applications.[8][9][10] The introduction of fluorine, the most electronegative element, into the chalcone framework is a well-established strategy in medicinal chemistry to enhance biological activity.[5][6] Fluorine's unique properties can lead to:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein residues in the binding pocket.[5]
-
Increased Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[5][11]
-
Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of the chalcone to cross cellular membranes and reach its intracellular target.[6][11]
-
Modulation of pKa: Fluorine substitution can alter the acidity or basicity of nearby functional groups, which can be critical for target engagement.[4]
These advantageous modifications have led to the development of fluorinated chalcones with potent inhibitory activity against a variety of protein targets implicated in diseases such as cancer and microbial infections.[1][3][12]
Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] This method is instrumental in drug discovery for:
-
Hit Identification: Screening large libraries of compounds to identify potential drug candidates.
-
Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the binding mode and key interactions between a drug and its target protein.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The output is a ranked list of binding poses, with the lowest energy score typically representing the most favorable interaction.
Comparative Docking Analysis Workflow
This section outlines a detailed, step-by-step protocol for performing a comparative docking analysis of a series of fluorinated chalcones against a chosen protein target.
Target Selection and Preparation
The initial and most critical step is the selection of a biologically relevant protein target. Chalcones have been shown to interact with a wide array of proteins, including tubulin, kinases, and various enzymes.[8][13] For this guide, we will consider Tubulin as an exemplary target, given that numerous chalcone derivatives have been identified as tubulin polymerization inhibitors with potent anticancer activity.[13][14]
Protocol:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 5JVD, tubulin in complex with an α-methyl chalcone).[4]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add hydrogen atoms, which are typically not resolved in X-ray crystal structures.
-
Assign appropriate bond orders and formal charges.
-
Perform energy minimization to relieve any steric clashes. This can be accomplished using software packages such as UCSF Chimera, PyMOL, or Maestro (Schrödinger).
-
Ligand Preparation
A series of fluorinated chalcones should be selected for the comparative analysis. This could include compounds with fluorine substitutions at different positions on the aromatic rings to investigate structure-activity relationships (SAR).
Protocol:
-
Ligand Sketching: Draw the 2D structures of the fluorinated chalcone derivatives using a chemical drawing software like Marvin Sketch or ChemDraw.[15]
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Ligand Optimization: Perform geometry optimization and energy minimization of the 3D structures using computational chemistry software. This step is crucial for obtaining a low-energy, stable conformation of the ligand.[15]
-
Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric states.
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed. Various software packages are available, such as AutoDock, Glide, or MOE.
Protocol:
-
Grid Generation: Define a docking grid box that encompasses the active site of the protein. The dimensions of the grid should be sufficient to allow the ligand to rotate and translate freely.[15]
-
Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of each fluorinated chalcone within the defined grid box.[15] The algorithm calculates the binding energy for each pose using a scoring function.[15]
Analysis of Docking Results
The final step involves a thorough analysis of the docking output to compare the binding of the different fluorinated chalcones.
Protocol:
-
Binding Affinity Comparison: Analyze the docking scores (binding energies) for each compound. A lower binding energy generally indicates a more stable protein-ligand complex and stronger binding affinity.[1][15]
-
Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the protein's active site. Identify and analyze the key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for overall binding stability.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Halogen Bonds: Interactions involving the fluorine atoms.
-
-
Comparative Analysis: Compare the binding modes and interaction patterns of the different fluorinated chalcones. This analysis can reveal why certain substitutions lead to improved binding and provide insights for further lead optimization.
Visualization of the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the comparative docking analysis workflow.
Caption: Workflow for comparative molecular docking analysis.
Data Presentation and Interpretation
The quantitative results of the docking study should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Docking Results of Fluorinated Chalcones against Tubulin (PDB: 5JVD)
| Compound ID | Fluorine Position | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |
| Chalcone-F1 | 4'-fluoro | -8.5 | Cys241, Leu248, Ala316 | 0.52 |
| Chalcone-F2 | 2',4'-difluoro | -9.2 | Cys241, Leu248, Val315 | 0.18 |
| Chalcone-F3 | 4-fluoro | -7.9 | Cys241, Met259, Ala316 | 1.25 |
| Chalcone-F4 | 2,4-difluoro | -8.8 | Cys241, Leu248, Ala316 | 0.35 |
| Reference | α-methyl chalcone | -8.2 | Cys241, Leu248, Ala316 | 0.89 |
Interpretation of Results:
-
Impact of Fluorination: The fluorinated chalcones generally exhibit lower (more favorable) docking scores compared to the non-fluorinated reference compound, suggesting that fluorination enhances binding affinity.
-
Positional Effects: The position of the fluorine atom(s) significantly influences the binding affinity. In this example, the 2',4'-difluoro substitution (Chalcone-F2) results in the best docking score, indicating a particularly favorable interaction within the tubulin binding pocket.
-
Key Interactions: The consistent interaction with Cys241 across all potent compounds suggests this residue is a critical anchor point. The additional interactions with Leu248 and Val315 for the most potent compound (Chalcone-F2) likely contribute to its superior binding affinity.
Signaling Pathway Context
Understanding the broader biological context of the target protein is crucial. Tubulin is a key component of the cytoskeleton and plays a vital role in cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[13]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
This document provides essential procedural guidance for the safe and compliant disposal of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a β-aminoketone compound commonly utilized as a building block in pharmaceutical research and drug development.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles and federal regulations.
Hazard Assessment and Regulatory Framework
A thorough understanding of the potential hazards and the governing regulations is the foundation of safe disposal. The inherent reactivity and bioactivity of research chemicals like this β-aminoketone necessitate a cautious and informed approach.
Inherent Chemical Hazards
While comprehensive toxicological data for this specific compound is limited, Safety Data Sheets (SDS) for structurally similar compounds provide crucial guidance. The primary hazards are associated with irritation and potential toxicity.
Based on available data for analogous compounds, this compound should be handled as a hazardous substance.[4] A related compound, 3-Dimethylaminopropiophenone hydrochloride, is classified as "Toxic if swallowed".[5]
Table 1: GHS Hazard Profile for Analogous Compounds
| Hazard Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Disposal Related) |
|---|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Acute Oral Toxicity | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed (based on analogue)[5] | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Governing Regulatory Bodies
Disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and, potentially, the Drug Enforcement Administration (DEA), depending on the substance's classification.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories that generate chemical waste are required to manage it in a way that protects human health and the environment.[6][7] This involves proper identification, labeling, storage, and transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][8]
-
Drug Enforcement Administration (DEA): The β-aminoketone core is a structural feature in various pharmacologically active compounds and controlled substances.[2][3] Therefore, this compound could be considered a controlled substance analogue. Out of an abundance of caution, disposal should follow the DEA's stringent "non-retrievable" standard.[9][10] This standard mandates that the substance must be rendered permanently unusable and cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[9][10]
Pre-Disposal Protocol: Segregation, Containment, and Labeling
Proper handling and containment at the point of generation are critical to prevent accidental exposure and ensure the waste is managed correctly throughout the disposal chain.
Required Personal Protective Equipment (PPE)
Before handling the waste, personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use.[11]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[11]
Waste Segregation
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound.
-
Avoid Co-mingling: Do not mix this waste with incompatible materials, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[5]
-
Solid vs. Liquid:
-
Solid Waste: Unused reagents, contaminated spatulas, and weigh boats should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate liquid waste container.
-
Container Selection and Labeling
The integrity and clear identification of the waste container are mandated by RCRA.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that will not react with the chemical waste.[6]
-
Fill Level: Do not fill any container beyond 90% of its capacity to allow for expansion and prevent spills.[6]
-
Apply Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Associated Hazards (e.g., Irritant, Toxic)
-
Generator's Name and Location
-
On-Site Storage and Management
Compliant temporary storage is a key component of the laboratory waste management program.
Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA that is:
-
At or near the point of waste generation.[12]
-
Under the direct control of laboratory personnel.[6]
-
Clearly marked with hazardous waste signage.[6]
-
Equipped with secondary containment to capture any potential leaks.
Record Keeping
Meticulous documentation is essential for regulatory compliance and safety audits.
-
Waste Log: Maintain a log for each waste container, detailing the chemical name, quantity, and date of each addition.
-
DEA Compliance: If treating the compound as a potential controlled substance analogue, disposal records must be witnessed by two authorized employees who sign and date the log.[10] These records must be maintained for a minimum of two years.[13]
Final Disposal Workflow
The final disposal of this compound must be conducted through a licensed hazardous waste contractor. In-lab chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.
Step-by-Step Disposal Protocol
-
Finalize Container: Once the waste container is full (up to 90%) or the accumulation time limit is approaching (typically 90-180 days depending on generator status), securely seal the lid.[6][7]
-
Verify Label: Double-check that the hazardous waste label is complete, accurate, and legible.
-
Move to Central Storage: Transport the sealed and labeled container to your institution's central hazardous waste storage area to await pickup.
-
Schedule Pickup: Coordinate with your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Manifesting: Ensure that the waste is properly manifested according to EPA and Department of Transportation (DOT) regulations upon transfer to the disposal contractor.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial to minimize harm.
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Isolate: Prevent entry to the spill area. If volatile, close the door and increase ventilation via fume hood exhaust.
-
Report: Notify your institution's EH&S department or emergency response team immediately.
-
Assess: Do not attempt to clean up the spill unless you are trained, equipped, and authorized to do so.
-
Cleanup (if trained):
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[5]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect it into a hazardous waste container.
-
Decontaminate the area once the material has been removed.
-
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and fully compliant with federal regulations.
References
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- Disposal of Controlled Substances. (2014, September 9). Federal Register.
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- (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)
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A Senior Application Scientist's Guide to Handling (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
This guide provides essential safety protocols and operational directives for the handling and disposal of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (CAS No. 138716-20-8). As a versatile building block in medicinal chemistry and organic synthesis, its safe management is paramount to protecting laboratory personnel and ensuring experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to build a culture of safety and scientific excellence.
Core Hazard Profile and Risk Assessment
This compound is a yellow, solid powder.[1] While comprehensive toxicological data is limited, information from suppliers and the general chemical class of fluorinated organic compounds necessitates a cautious approach. The primary risks are associated with its irritant properties and the potential for inhalation of fine particulates.
A thorough risk assessment must precede any handling. The primary hazards, as identified by suppliers, are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Handling |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or solutions can cause localized redness and irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Serious Eye Irritation | H319: Causes serious eye irritation | The powder is a significant hazard to the eyes. Chemical splash goggles are mandatory to prevent accidental contact that could lead to serious damage. |
| Respiratory Irritation | H335: May cause respiratory irritation | As a fine powder, the compound can easily become airborne during weighing and transfer. Inhalation may irritate the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood to control airborne dust. |
The Self-Validating PPE Protocol: Beyond the Basics
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific task being performed. The following protocol is designed as a self-validating system, where each component complements the primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary control measure for this compound is a properly functioning chemical fume hood. All weighing, transfers, and solution preparations involving the solid powder must be conducted in a fume hood to mitigate the risk of inhalation.[2]
Mandatory PPE for Handling
The following table outlines the required PPE for various laboratory operations involving this compound. The rationale is to create a multi-layered defense against the identified hazards.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles (ANSI Z87.1 rated)[3] | Disposable Nitrile Gloves (Double-gloving recommended)[2] | Flame-Resistant Lab Coat (fully buttoned) | Not required if performed in a certified fume hood. |
| Solution Preparation | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene; consult manufacturer's chart for solvent compatibility)[3] | Flame-Resistant Lab Coat | Not required if performed in a certified fume hood. |
| Reaction Work-up / Spills | Goggles and a full-face shield[2][3] | Heavy-duty Chemical-Resistant Gloves (e.g., Neoprene, Butyl rubber) | Chemical-Resistant Apron over a Lab Coat[2] | Air-purifying respirator with organic vapor cartridges may be required for large spills outside of a fume hood.[2][3] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, logical workflow minimizes the points of potential exposure. The following diagram and steps outline a comprehensive process for safely managing this compound in the laboratory.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Pre-Handling :
-
Thoroughly review the Safety Data Sheet (SDS).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment.
-
Don the appropriate PPE as specified in the table above (minimum: lab coat, goggles, nitrile gloves).[2]
-
-
Weighing and Transfer (Inside Fume Hood) :
-
Tare a weigh boat or glassine paper on the analytical balance inside the fume hood.
-
Carefully dispense the solid onto the weigh paper, avoiding the creation of airborne dust. Use a spatula to gently transfer the powder.
-
Record the weight and carefully transfer the solid to the reaction vessel.
-
-
In-Process Handling :
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers clearly labeled and sealed when not in immediate use.
-
-
Decontamination and Waste Segregation :
-
Wipe down the balance and surrounding surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as solid chemical waste.
-
Segregate waste streams. All materials that have come into direct contact with the compound, such as gloves, weigh papers, and contaminated paper towels, must be placed in a labeled solid hazardous waste container.[2]
-
Unused compound and reaction mixtures must be collected in a separate, clearly labeled liquid hazardous waste container for halogenated organic compounds.[2][4]
-
Emergency Procedures and Disposal Plan
Spill Response
-
Small Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, gently cover the spill with a compatible absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spills: Evacuate the immediate area and notify the institutional emergency response team.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
Disposal Mandate
As a fluorinated organic compound, this compound must not be disposed of in standard trash or down the drain.[4] All waste must be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office. The preferred method of destruction for such compounds is high-temperature incineration at a licensed facility to ensure complete mineralization and prevent environmental release.[6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
